4-Amino-3-iodobenzotrifluoride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWTZPXYIYONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382580 | |
| Record name | 4-Amino-3-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163444-17-5 | |
| Record name | 4-Amino-3-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 4-Amino-3-iodobenzotrifluoride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] 4-Amino-3-iodobenzotrifluoride has emerged as a pivotal building block in this arena, offering a unique combination of reactive functional groups that unlock a diverse range of synthetic transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in the synthesis of complex pharmaceutical agents.
Physicochemical Properties
This compound is a yellow to brown crystalline powder with a molecular formula of C7H5F3IN and a molecular weight of approximately 287.02 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1. Its low solubility in water and good solubility in common organic solvents make it well-suited for a variety of organic reactions.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the electron density of the aromatic ring, impacting its reactivity and the pKa of the amino group.
| Property | Value | Source(s) |
| Molecular Formula | C7H5F3IN | [1][2] |
| Molecular Weight | 287.02 g/mol | [2][3] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 48-52 °C | [4] |
| Boiling Point | 252.8 °C at 760 mmHg | [2][5] |
| Density | 1.9 g/cm³ | [5] |
| Solubility | Low in water; soluble in some organic solvents | [1] |
| Storage | Store in a cool, dry, well-ventilated area, away from heat and light. Keep container tightly sealed. | [1][4] |
Synthesis of this compound
The synthesis of this compound typically commences with a commercially available trifluoromethyl-substituted benzene derivative. A common and effective strategy involves the direct iodination of 4-aminobenzotrifluoride. This electrophilic aromatic substitution reaction introduces an iodine atom at the position ortho to the activating amino group.
General Iodination Protocol:
A detailed, step-by-step protocol for the iodination of an aniline derivative, which can be adapted for the synthesis of this compound, is as follows:
-
Dissolution: Dissolve 4-aminobenzotrifluoride in a suitable solvent, such as glacial acetic acid or a mixture of an organic solvent and water.
-
Iodinating Agent: Add a source of electrophilic iodine. A common and effective reagent is iodine monochloride (ICl). Alternatively, a mixture of an iodide salt (e.g., potassium iodide) and an oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide) can be used to generate iodine in situ. The reaction mechanism involves the generation of an electrophilic iodine species (I+) that attacks the electron-rich aromatic ring.[6][7]
-
Reaction Conditions: The reaction is typically carried out at or below room temperature to control selectivity and minimize side reactions. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is quenched, often with a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
An alternative synthetic route involves the nitration of a trifluoromethyl-iodobenzene precursor, followed by the reduction of the nitro group to an amine.[1] This method is also effective but involves an additional synthetic step.
Chemical Reactivity and Applications in Drug Synthesis
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The carbon-iodine bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions:
The presence of the iodine atom makes this compound an excellent substrate for several key cross-coupling reactions, including the Sonogashira and Buchwald-Hartwig amination reactions.
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne).[8][9] This reaction is instrumental in the synthesis of many biologically active molecules, including kinase inhibitors.
Experimental Protocol: Typical Sonogashira Coupling
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound (1.0 equiv.), a terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent such as dimethylformamide (DMF) or triethylamine.
-
Base: Add a base, typically an amine like triethylamine or diisopropylethylamine, which also serves as the solvent in some cases.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, the mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[3][10] This reaction allows for the introduction of a wide range of nitrogen-containing substituents, which is crucial for tuning the pharmacological properties of drug candidates.
Experimental Protocol: Typical Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or tBu3P, 2-10 mol%), and a base (e.g., NaOtBu, K2CO3, or Cs2CO3, 1.5-2.5 equiv.).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the reaction is complete as determined by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl product.
Application in Kinase Inhibitor Synthesis:
A significant application of this compound is in the synthesis of kinase inhibitors, a major class of anticancer drugs.[11][12][13] The trifluoromethylphenyl moiety is a common feature in many potent kinase inhibitors. The amino group of this compound can be acylated with a suitable carboxylic acid to form an amide bond, a key interaction in many kinase inhibitor binding modes. The iodo group can then be used in a Sonogashira coupling to introduce a terminal alkyne-containing fragment, which can be further functionalized or serve as a key structural element.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] It may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a trifluoromethyl group, an amino group, and an iodine atom provides medicinal chemists with a powerful tool to create novel compounds with tailored biological activities. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of the next generation of therapeutics.
References
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- Wikipedia. (2023). Buchwald–Hartwig amination.
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- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
- Google Patents. (n.d.). US4096185A - Preparation of p-aminobenzotrifluoride.
- Google Patents. (n.d.). EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel.
- Google Patents. (n.d.). US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.
- Google Patents. (n.d.). EP2243767A1 - Process for the iodination of aromatic compounds.
- Google Patents. (n.d.). US9238615B2 - Process for the iodination of aromatic compounds.
- Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2346–2354. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
- The Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra.
- MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(19), 6296. [Link]
- MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(5), 2320. [Link]
- PubMed Central (PMC). (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(4), 1851. [Link]
- ResearchGate. (2025). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
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An In-Depth Technical Guide to 4-Amino-3-iodobenzotrifluoride for Advanced Research and Development
This guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-3-iodobenzotrifluoride, a critical building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes key technical data with practical insights into its application, handling, and characterization.
Introduction: The Strategic Importance of this compound
This compound, also known as 2-Iodo-4-(trifluoromethyl)aniline, is a trifluoromethylated aromatic amine of significant interest in organic synthesis. Its unique trifunctional nature, featuring an amine, an iodine atom, and a trifluoromethyl group on a benzene ring, makes it a highly versatile intermediate. The trifluoromethyl group, a bioisostere for a wide range of functional groups, is particularly valued in drug discovery for its ability to enhance metabolic stability, lipophilicity, and binding affinity of lead compounds.[1] The presence of both an amino group and an iodine atom opens up a rich field of chemical transformations, including diazotization, acylation, and a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
Physicochemical Properties: A Comprehensive Data Summary
The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. Below is a curated summary of its key characteristics.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 163444-17-5 | [2] |
| Molecular Formula | C₇H₅F₃IN | [1][3] |
| Molecular Weight | 287.02 g/mol | [2][3] |
| Appearance | White to light yellow or brown crystalline powder/solid | [1][2] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | 252.8 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol and acetone. | [1] |
| Flash Point | 106.7 ± 27.3 °C | [3] |
| Refractive Index | 1.571 | [3] |
| LogP | 3.51 | [3] |
Spectroscopic Characterization: The Molecular Fingerprint
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would likely display a complex splitting pattern due to the various substituents. The trifluoromethyl group will not show a signal in the ¹H NMR spectrum but will influence the chemical shifts of the neighboring aromatic protons. The amine protons will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group, the electron-withdrawing trifluoromethyl group, and the iodine atom.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-F stretching: Strong, intense absorption bands in the range of 1100-1300 cm⁻¹ characteristic of the trifluoromethyl group.
-
C-N stretching: A medium to strong band around 1250-1360 cm⁻¹.
-
Aromatic C=C stretching: Multiple weak to medium bands in the 1450-1600 cm⁻¹ region.
-
C-H stretching (aromatic): Weak bands above 3000 cm⁻¹.
-
C-I stretching: A weak to medium band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of approximately 287. The isotopic pattern will be characteristic of a molecule containing one iodine atom, with a significant M+1 peak due to the natural abundance of ¹³C. Fragmentation patterns would likely involve the loss of the trifluoromethyl group, the amino group, or the iodine atom.
Safety, Handling, and Storage: A Researcher's Responsibility
As with any chemical intermediate, proper handling and storage of this compound are paramount for ensuring laboratory safety.
-
Toxicity: This substance is considered toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible substances such as strong oxidizing agents.[1] Keep the container tightly sealed to prevent moisture and air exposure, which could lead to degradation.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Application in Synthesis: A Field-Proven Protocol
The utility of this compound as a synthetic intermediate is best illustrated through a practical experimental protocol. The following procedure details its application in a one-pot, three-component synthesis of quinoxalines, a class of heterocyclic compounds with broad pharmacological activities. This protocol is adapted from a known copper-catalyzed reaction involving 2-iodoanilines.[5]
One-Pot Synthesis of 6-(Trifluoromethyl)quinoxaline Derivatives
This protocol describes the reaction of this compound with an arylacetaldehyde and sodium azide in the presence of a copper catalyst to yield a 6-(trifluoromethyl)quinoxaline derivative.
Diagram of the Experimental Workflow:
Caption: A step-by-step workflow for the synthesis of 6-(trifluoromethyl)quinoxaline derivatives.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylacetaldehyde (1.2 mmol), sodium azide (1.5 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) to the reaction vial.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(trifluoromethyl)quinoxaline derivative.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is an effective and economical catalyst for C-N bond formation reactions.[5]
-
Base: Potassium carbonate is a mild inorganic base used to neutralize any acidic byproducts and facilitate the reaction.[5]
-
Solvent: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the copper-catalyzed reaction at elevated temperatures.[5]
-
Nitrogen Source: Sodium azide serves as the source of the second nitrogen atom in the quinoxaline ring.[5]
-
Temperature: The reaction is heated to 80 °C to ensure a reasonable reaction rate.[5]
Logical Relationships in Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential or one-pot transformations.
Diagram of Synthetic Pathways:
Caption: Key reaction pathways available for this compound.
This diagram illustrates the two primary modes of reactivity. The amino group can undergo traditional transformations such as acylation, diazotization (leading to Sandmeyer-type reactions), and alkylation. Concurrently or sequentially, the iodo group provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This dual reactivity is the cornerstone of its utility in constructing complex molecular scaffolds.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups, coupled with the beneficial properties imparted by the trifluoromethyl moiety, ensures its continued importance in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization in research and development.
References
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- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
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The Strategic Utility of 4-Amino-3-iodobenzotrifluoride in Modern Drug Discovery: A Technical Guide
Abstract: 4-Amino-3-iodobenzotrifluoride (CAS No. 163444-17-5) has emerged as a pivotal structural motif and versatile building block in contemporary medicinal chemistry. Its unique trifluoromethyl, amino, and iodo substituents provide a powerful combination of properties that medicinal chemists can strategically exploit to modulate the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth analysis of the synthesis, characterization, and synthetic applications of this compound, with a particular focus on its role in the construction of complex bioactive molecules, including kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorination and Orthogonal Reactivity
The incorporation of fluorine-containing functional groups into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved oral bioavailability and target engagement.[1] this compound, also known as 2-iodo-4-(trifluoromethyl)aniline, is a particularly valuable reagent as it combines the benefits of the trifluoromethyl group with two synthetically versatile handles: an amino group and an iodine atom.[2]
The ortho-disposition of the amino and iodo groups allows for a range of selective transformations. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, while the amino group can be a nucleophile, a directing group, or a site for further functionalization. This "orthogonal reactivity" allows for the sequential and controlled construction of complex molecular architectures, a critical aspect of modern drug discovery.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 163444-17-5 | [3] |
| Molecular Formula | C₇H₅F₃IN | [1] |
| Molecular Weight | 287.02 g/mol | [1] |
| Appearance | White to light yellow/brown crystalline powder | [4] |
| Melting Point | 50 °C | [3][4] |
| Boiling Point | 252.8 ± 40.0 °C at 760 mmHg | [3] |
| Solubility | Low solubility in water; soluble in some organic solvents. | [1] |
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the identity and purity of this compound. The following data were obtained in CDCl₃.[4]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.87 (d, J = 2.0 Hz, 1H): This signal corresponds to the proton ortho to the iodine and meta to the trifluoromethyl group. The small coupling constant is characteristic of a meta-coupling.
-
δ 7.37 (dd, J₁ = 8.4 Hz, J₂ = 2.0 Hz, 1H): This signal is from the proton meta to both the iodine and the amino group. It is split by the adjacent proton (ortho-coupling, J₁) and the proton two bonds away (meta-coupling, J₂).
-
δ 6.74 (d, J = 8.4 Hz, 1H): This signal corresponds to the proton ortho to the amino group and meta to the iodine. The large coupling constant is indicative of an ortho-coupling.
-
δ 4.41 (s, 2H): This broad singlet is characteristic of the amine (-NH₂) protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ 149.7: Carbon attached to the amino group.
-
δ 136.3 (q, J = 4.0 Hz): Carbon atom ortho to the iodine.
-
δ 126.9 (q, J = 4.0 Hz): Carbon atom meta to the trifluoromethyl group.
-
δ 123.7 (q, J = 270.0 Hz): The trifluoromethyl carbon, showing a large coupling constant with the fluorine atoms.
-
δ 121.6 (q, J = 3.0 Hz): Carbon atom bearing the trifluoromethyl group.
-
δ 113.6: Carbon atom ortho to the amino group.
-
δ 82.3: Carbon atom attached to the iodine.
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -61.4 (s, 3F): A singlet corresponding to the three fluorine atoms of the trifluoromethyl group.[4]
Synthesis of this compound
While several synthetic routes exist, a common and reliable method involves the direct electrophilic iodination of 4-aminobenzotrifluoride. An alternative, citable method is the decarboxylative iodination of 2-amino-5-(trifluoromethyl)benzoic acid.
Synthesis via Decarboxylative Iodination
This method provides a transition-metal-free and base-free route to the title compound.[4]
Experimental Protocol:
-
To a reaction vessel, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 mmol), potassium iodide (KI, 2.0 mmol), and dimethyl sulfoxide (DMSO, 5 mL).
-
Stir the mixture at room temperature and add tert-butyl nitrite (t-BuONO, 2.0 mmol).
-
Heat the reaction mixture to 80 °C under an oxygen atmosphere and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound. A reported yield for this transformation is 35%.[4]
Causality of Experimental Choices:
-
t-BuONO and KI: This combination generates a reactive iodinating species in situ. The t-butyl nitrite acts as a diazotizing agent for the amino group of the anthranilic acid, which then undergoes decarboxylation and subsequent iodination.
-
Oxygen Atmosphere: Oxygen serves as a terminal oxidant in the catalytic cycle, regenerating the active iodinating species.
-
DMSO as Solvent: DMSO is a polar aprotic solvent that is suitable for this type of transformation and helps to solubilize the reagents.
Key Synthetic Applications in Drug Discovery
The synthetic utility of this compound is most prominently demonstrated in its use as a substrate in palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.
Sonogashira Coupling: Construction of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a powerful method for forming a bond between an aryl halide and a terminal alkyne.[5] This reaction is instrumental in the synthesis of many biologically active compounds, including kinase inhibitors.
Representative Experimental Protocol:
-
To a sealable reaction tube, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mechanistic Rationale:
The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination to form the product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the base. The electron-withdrawing trifluoromethyl group can enhance the rate of the initial oxidative addition step.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[6] This reaction is of paramount importance in the pharmaceutical industry for the construction of the diarylamine and related scaffolds found in numerous drugs.
Representative Experimental Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).[7][8]
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Causality and the Role of Ligands:
The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, and prevent catalyst decomposition. The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
Case Study: Application in the Synthesis of Kinase Inhibitors
The trifluoromethylaniline moiety is a common feature in many approved and investigational kinase inhibitors. While the direct use of this compound in the synthesis of specific commercial drugs like Nilotinib or Regorafenib is not always the primary published route, its structural motifs are highly relevant. For instance, the core of Nilotinib, a Bcr-Abl kinase inhibitor, is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is then coupled with another fragment.[1][9] The synthesis of such fragments often involves reactions where a precursor like this compound would be an ideal starting material for introducing diversity through cross-coupling reactions.
For example, in the synthesis of analogues of the multi-kinase inhibitor Regorafenib, a key intermediate is often a substituted aminophenol which is then coupled with a trifluoromethyl-substituted phenyl isocyanate or a related precursor.[10][11] The synthesis of these precursors can be readily envisioned starting from this compound, where the iodo and amino groups allow for the strategic introduction of the necessary functional groups.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its trifluoromethyl group offers significant advantages in modulating the pharmacokinetic properties of drug candidates, while the strategically placed amino and iodo groups provide versatile handles for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to perform selective Sonogashira and Buchwald-Hartwig aminations allows for the efficient and modular construction of complex molecular architectures, making this compound an indispensable tool for the modern medicinal chemist.
References
- A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (n.d.).
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447.
- Wikipedia. (2023). Sonogashira coupling.
- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.).
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2010). Synthesis, 2010(12), 2053-2055.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.).
- Method for preparing nilotinib. (n.d.). Google Patents.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. (n.d.). The Royal Society of Chemistry.
- Preparation method of regorafenib. (n.d.). Google Patents.
- A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). SynOpen, 7(01), 422-429.
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- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). In Recent Advances in Analytical Chemistry. IntechOpen.
- ChemSrc. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline.
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An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules have emerged as indispensable tools for molecular design. The unique physicochemical properties imparted by fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity. Among the vast arsenal of fluorinated building blocks, 4-Amino-3-iodobenzotrifluoride (also known as 2-Iodo-4-(trifluoromethyl)aniline) stands out as a particularly versatile and valuable intermediate. Its trifunctionalized aromatic core, featuring an amine, an iodine atom, and a trifluoromethyl group, offers a rich platform for a diverse array of chemical transformations, making it a cornerstone in the synthesis of complex, high-value molecules.
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and applications of this compound. It is intended to serve as a practical resource for researchers and professionals in the pharmaceutical and chemical industries, offering field-proven insights and detailed methodologies to leverage the full potential of this powerful synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid, typically appearing as a white to light yellow powder.[1][2] Its molecular structure is characterized by a benzene ring substituted with three key functional groups that dictate its reactivity and utility.
A defining feature of this molecule is the trifluoromethyl group (-CF3), a potent electron-withdrawing group. The CF3 group significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the other substituents.[1] It is known to enhance metabolic stability and lipophilicity in drug candidates, which can lead to improved pharmacokinetic profiles.[1]
The amino group (-NH2) serves as a versatile handle for a variety of chemical modifications, including acylation, alkylation, and diazotization reactions. Its position on the ring, ortho to the iodine atom, can also influence the regioselectivity of certain reactions.
The iodine atom is a key feature for synthetic applications, particularly in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents at this position.[1]
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 163444-17-5 | [3] |
| Molecular Formula | C7H5F3IN | [1] |
| Molecular Weight | 287.02 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 50 - 54 °C | [3] |
| Boiling Point | 252.8 °C at 760 mmHg | [4] |
| Density | 1.9 g/cm³ | [4] |
| Solubility | Low solubility in water; Soluble in some organic solvents.[1] | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a critical process for its application in further chemical synthesis. A common and effective method involves the direct iodination of 4-aminobenzotrifluoride. This process leverages the activating effect of the amino group to direct the electrophilic substitution of iodine onto the aromatic ring.
Experimental Protocol: Iodination of 4-Aminobenzotrifluoride
This protocol details a representative procedure for the synthesis of this compound.
Materials:
-
4-Aminobenzotrifluoride
-
Iodine (I2)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-aminobenzotrifluoride in a suitable organic solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Iodinating Agent: In a separate beaker, prepare a solution of iodine and potassium iodide in water. The potassium iodide is used to increase the solubility of iodine in the aqueous solution through the formation of the triiodide ion (I3-).
-
Iodination Reaction: Slowly add the iodine/potassium iodide solution to the cooled solution of 4-aminobenzotrifluoride via the addition funnel with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted iodine. The color of the iodine will fade as it is reduced to iodide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer (dichloromethane). Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a crystalline solid.
Caption: Synthetic pathway for this compound.
Characterization and Analytical Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data is representative of a pure sample.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.87 (d, J = 2.0 Hz, 1H), 7.37 (dd, J₁ = 8.4 Hz, J₂ = 2.0 Hz, 1H), 6.74 (d, J = 8.4 Hz, 1H), 4.41 (s, 2H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 149.7, 136.3 (q, J = 4.0 Hz), 126.9 (q, J = 4.0 Hz), 123.7 (q, J = 270.0 Hz), 121.6 (q, J = 3.0 Hz), 113.6, 82.3.[1]
-
¹⁹F NMR (376 MHz, CDCl₃): δ -61.4 (s, 3F).[1]
-
High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for [C₇H₅F₃IN+H]⁺: 287.9497, found: 287.9481.[1]
Applications in Drug Discovery and Organic Synthesis: A Case Study of Nilotinib
The synthetic utility of this compound is prominently showcased in its role as a key intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[2][5]
The synthesis of Nilotinib involves a crucial C-N bond-forming reaction, typically a Buchwald-Hartwig amination, where the amino group of this compound is coupled with an appropriate aryl halide.[6][7] Alternatively, a Sonogashira coupling can be employed to first construct a carbon-carbon bond at the iodo-position, followed by further transformations.[8]
Exemplary Synthetic Route to a Nilotinib Intermediate
The following diagram illustrates a conceptual pathway for the synthesis of a key intermediate for Nilotinib, highlighting the application of this compound.
Caption: Buchwald-Hartwig coupling in Nilotinib synthesis.
This strategic use of this compound allows for the efficient assembly of the complex molecular architecture of Nilotinib. The trifluoromethyl group in the final drug molecule contributes to its enhanced binding affinity and favorable pharmacokinetic properties.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Toxicity: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin, eye, and respiratory tract irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture and air exposure.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a trifluoromethyl group, an amino group, and an iodine atom on an aromatic ring provides a rich platform for the construction of complex and biologically active molecules. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and materials science.
References
- A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (n.d.). The Royal Society of Chemistry.
- Supporting Information. (n.d.).
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2022). National Center for Biotechnology Information.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.).
- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals.
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Nilotinib Intermediate: Role In Drug Development. (2025).
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2025). ResearchGate.
- Sonogashira coupling. (n.d.). Wikipedia.
- Nilotinib intermediates and preparation thereof. (2009). European Patent Office.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald Hartwig Coupling. (n.d.). Common Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2019). PubMed Central.
- The Sonogashira Coupling. (n.d.).
- 2-Iodo-4-(trifluoromethyl)aniline. (2025). ChemSrc.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
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4-Amino-3-iodobenzotrifluoride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Amino-3-iodobenzotrifluoride
Authored by: A Senior Application Scientist
Abstract
This compound (CAS: 163444-17-5) is a highly functionalized aromatic compound of significant interest in the pharmaceutical and materials science sectors.[1][2] Its unique molecular architecture, featuring a trifluoromethyl group, an amino group, and an iodine atom, makes it an invaluable building block for complex molecular synthesis.[3] The electron-withdrawing trifluoromethyl group often enhances critical properties of derivative compounds, such as metabolic stability, lipophilicity, and bioavailability, making it a prized moiety in drug design.[4] This guide provides a detailed exploration of the principal synthetic pathways to this compound, offering field-proven insights into experimental choices, detailed protocols, and comparative analysis to aid researchers and drug development professionals in its effective synthesis and application.
Strategic Importance in Chemical Synthesis
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The amino group serves as a handle for amide bond formation or as a precursor for diazotization. The iodine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[5][6] This versatility allows for the sequential and controlled introduction of molecular complexity, a cornerstone of modern synthetic chemistry. This guide focuses on the two most reliable and scientifically sound methods for its preparation: direct electrophilic iodination and a Sandmeyer-type diazotization-iodination sequence.
Pathway I: Direct Electrophilic Iodination of 4-Aminobenzotrifluoride
This pathway represents the most straightforward approach, involving a one-step electrophilic aromatic substitution. The synthesis begins with the readily available 4-aminobenzotrifluoride.[7]
Mechanistic Rationale and Causality
The success of this reaction hinges on the directing effects of the substituents on the benzene ring. The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. The trifluoromethyl (-CF₃) group is strongly deactivating and meta-directing.
-
Causality of Regioselectivity : Since the potent ortho, para-directing amino group and the meta-directing trifluoromethyl group are positioned para to each other, their directing influences converge on positions 3 and 5 (both are ortho to the amino group and meta to the trifluoromethyl group). Due to the steric hindrance posed by the bulky trifluoromethyl group, the electrophilic attack by iodine is overwhelmingly favored at the less hindered position 3, leading to the desired product with high regioselectivity.
Visualizing the Iodination Workflow
Caption: Workflow for Direct Electrophilic Iodination.
Experimental Protocol: Direct Iodination
This protocol is a self-validating system. Successful synthesis relies on strict adherence to anhydrous conditions and temperature control to minimize side reactions.
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-aminobenzotrifluoride (1.0 eq).
-
Dissolution : Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or dichloromethane (approx. 10 mL per gram of substrate).
-
Cooling : Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction rate and prevent potential side reactions.
-
Reagent Addition : Slowly add the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 eq), portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield pure this compound.
Pathway II: Sandmeyer-Type Diazotization-Iodination
This classic and highly reliable two-stage transformation provides an alternative route that is often cleaner and avoids the use of specialized iodinating agents. It leverages the conversion of the amino group into an excellent leaving group (N₂).[8][9]
Mechanistic Rationale and Causality
-
Stage 1: Diazotization : The aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), to form a diazonium salt.[10]
-
Causality of Low Temperature : This reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose prematurely.[11]
-
-
Stage 2: Iododediazoniation : The diazonium salt is treated with a source of iodide ions, typically potassium iodide (KI). The diazonium group (-N₂⁺) is displaced by the iodide ion, releasing nitrogen gas.
Visualizing the Sandmeyer-Type Pathway
Caption: The two-stage Sandmeyer-type synthesis pathway.
Experimental Protocol: Diazotization-Iodination
This protocol is a self-validating system. The visual evolution of nitrogen gas in Stage 2 provides a clear indication of reaction progress.
Stage 1: Diazotization
-
Acidic Solution : In a beaker, prepare a solution of 4-aminobenzotrifluoride (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition : Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Diazonium Salt Formation : Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The solution containing the aryl diazonium salt is used immediately in the next stage.
Stage 2: Iododediazoniation 4. Iodide Solution : In a separate, larger flask, prepare a solution of potassium iodide (1.5 eq) in water. 5. Displacement Reaction : Slowly and carefully add the cold diazonium salt solution from Stage 1 to the potassium iodide solution. Vigorous bubbling (effervescence of N₂ gas) will be observed. 6. Completion : After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt. 7. Work-up and Purification : Cool the reaction mixture to room temperature. Proceed with quenching, extraction, drying, and purification as described in steps 6-9 of the Direct Iodination protocol (Section 2.3).
Comparative Analysis and Data Presentation
The choice between these two pathways depends on factors such as reagent availability, scale, and desired purity profile.
| Parameter | Pathway I: Direct Iodination | Pathway II: Sandmeyer-Type |
| Number of Steps | One synthetic step | Two synthetic stages (one pot) |
| Key Reagents | N-Iodosuccinimide (NIS) or I₂ | Sodium Nitrite, Potassium Iodide |
| Temperature Control | Critical during addition (0-10 °C) | Strict control is crucial (0-5 °C) |
| Potential Yield | Good to excellent | Often very high and clean |
| Safety Concerns | Handling of iodinating agents | Instability of diazonium salts |
| Scalability | Generally straightforward | Requires careful thermal management on a large scale |
Product Characterization and Physical Data
Proper characterization is essential to confirm the identity and purity of the final product.[12]
| Property | Value | Source |
| CAS Number | 163444-17-5 | [1][12] |
| Molecular Formula | C₇H₅F₃IN | [4][12] |
| Molecular Weight | 287.02 g/mol | [12] |
| Appearance | Typically a solid | [4] |
| Boiling Point | ~252.8 °C at 760 mmHg | [12] |
| Solubility | Low in water; soluble in some organic solvents | [4] |
Expected Spectroscopic Data:
-
¹H NMR : Signals corresponding to the aromatic protons, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and a broad signal for the -NH₂ protons.
-
¹⁹F NMR : A characteristic singlet for the -CF₃ group.[13]
-
¹³C NMR : Resonances for the seven carbon atoms, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.
-
Mass Spectrometry : A molecular ion peak corresponding to the calculated molecular weight (287.02).
Safety, Handling, and Storage
-
Toxicity : this compound and its precursors should be handled with care, as they may be toxic if inhaled, ingested, or absorbed through the skin.[4]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances like strong oxidizing agents.[4]
References
- This compound - bouling chemical co., limited. bouling-chem.com.
- What is the synthesis method of 4-Aminobenzotrifluoride? - FAQ - Guidechem. Guidechem.
- Sandmeyer reaction - Wikipedia. Wikipedia.
- US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents.
- Exploring 4-Amino-3-nitrobenzotrifluoride: Properties and Applic
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A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-iodobenzotrifluoride
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-iodobenzotrifluoride (CAS 163444-17-5), a key building block in the synthesis of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering both experimental data and the underlying scientific rationale for the spectroscopic characterization of this compound.
Introduction
This compound, also known as 2-Iodo-4-(trifluoromethyl)aniline, is a substituted aniline that incorporates both an iodine atom and a trifluoromethyl group.[1][2] This unique combination of functionalities makes it a valuable intermediate in organic synthesis, particularly for introducing the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of drug candidates.[2] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the monitoring of reactions in which it is a participant.
This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete, publicly available dataset of experimental spectra is not readily accessible, this guide will provide a combination of reported data from suppliers and predicted data based on the analysis of its chemical structure and comparison with related compounds.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its distinct substituents on the benzene ring, gives rise to a characteristic spectroscopic fingerprint. The amino group, the iodine atom, and the trifluoromethyl group all influence the electronic environment of the aromatic protons and carbons, leading to predictable patterns in the NMR spectra. The functional groups also exhibit characteristic vibrations in the IR spectrum, and the molecule's mass and fragmentation pattern can be readily determined by mass spectrometry.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following sections detail the expected ¹H, ¹³C, and ¹⁹F NMR data.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The electron-donating amino group and the electron-withdrawing trifluoromethyl and iodo groups will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.6 | d | ~1.5 | 1H | H-2 |
| ~7.3 | dd | ~8.5, 1.5 | 1H | H-6 |
| ~6.8 | d | ~8.5 | 1H | H-5 |
| ~4.0 | br s | - | 2H | -NH₂ |
Note: The chemical shifts and coupling constants are predicted and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the iodine will show a significantly upfield chemical shift, while the carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~148 | s | - | C-4 |
| ~139 | s | - | C-2 |
| ~133 | q | ~30 | C-1 |
| ~127 | q | ~270 | -CF₃ |
| ~125 | s | - | C-6 |
| ~115 | s | - | C-5 |
| ~87 | s | - | C-3 |
Note: The chemical shifts and coupling constants are predicted and can vary depending on the solvent and concentration.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-62 | s | -CF₃ |
Note: The chemical shift is relative to a standard (e.g., CFCl₃) and can vary depending on the solvent.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The N-H stretching of the primary amine, the C-F stretching of the trifluoromethyl group, and the aromatic C-H and C=C stretching vibrations will be the most prominent features.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | Aromatic C=C stretch |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |
| 850-800 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak is expected at m/z 287, corresponding to the molecular weight of the compound.[1][3][4]
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 287 | High | [M]⁺ (Molecular ion) |
| 268 | Medium | [M-F]⁺ |
| 160 | High | [M-I]⁺ |
| 145 | Medium | [M-I-NH]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for the -CF₃ group.
-
Use a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Sources
Navigating the Solubility Landscape of 4-Amino-3-iodobenzotrifluoride: A Technical Guide for Researchers
An In-depth Exploration of Physicochemical Properties, Solvent Interactions, and Experimental Determination for Drug Discovery and Development Professionals.
Introduction: The Significance of 4-Amino-3-iodobenzotrifluoride in Modern Synthesis
This compound is a key building block in medicinal chemistry and materials science, prized for its unique trifluoromethyl group and iodine substitution that enhance its utility in the synthesis of novel compounds.[1] Its structural features make it a valuable intermediate for creating pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective application, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential to predict and explain its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃IN | [2][3] |
| Molecular Weight | 287.02 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [2][6] |
| Melting Point | 48-52 °C | [6] |
| LogP (Octanol-Water Partition Coefficient) | 3.51 | [3] |
| Water Solubility | Low solubility | [2] |
The relatively high LogP value of 3.51 indicates a significant nonpolar character, suggesting that this compound will generally favor dissolution in organic solvents over water.[3]
Understanding the Drivers of Solubility: A Theoretical Framework
The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between the solute and solvent molecules.
Key Molecular Features Influencing Solubility:
-
Trifluoromethyl Group (-CF₃): This highly electronegative group imparts a significant dipole moment to the molecule and increases its lipophilicity.
-
Amino Group (-NH₂): The amino group is capable of acting as a hydrogen bond donor, which can lead to favorable interactions with protic and polar aprotic solvents.
-
Iodine Atom (-I): The large and polarizable iodine atom contributes to van der Waals forces and can participate in halogen bonding.
-
Aromatic Ring: The benzene ring provides a nonpolar surface area, contributing to its solubility in nonpolar solvents.
The interplay of these functional groups dictates the overall polarity and hydrogen bonding capability of the molecule, which in turn determines its affinity for different types of organic solvents.
Qualitative Solubility Profile
While precise quantitative solubility data for this compound is not widely available in public literature, qualitative descriptions indicate its general behavior:
-
Water: Low solubility.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The compound exhibits a degree of solubility in these solvents, likely due to hydrogen bonding interactions with the amino group.[2]
-
Polar Aprotic Solvents (e.g., Acetone): Solubility is also observed in these solvents, facilitated by dipole-dipole interactions.[2]
For structurally similar compounds, such as other iodoanilines and aminobenzotrifluorides, a general trend of good solubility in alcohols, ether, and chloroform is observed, with limited solubility in water.[7][8] This suggests a similar profile for this compound.
Quantitative Determination of Solubility: The Isothermal Shake-Flask Method
For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This method allows for the determination of the equilibrium solubility of a solid compound in a solvent at a given temperature.
Experimental Protocol
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in units such as g/L or mg/mL.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Workflow for isothermal shake-flask solubility determination.
Safety and Handling
This compound is a chemical that requires careful handling to ensure safety.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before working with this compound.
Conclusion
References
Please note that while the following list provides access to the sources used, the direct linking to full-text articles may be subject to subscription access.
- Bouling Chemical Co., Limited. This compound.
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- American Chemical Society. Measurement and Correlation of the Dissolution Equilibria of o-Iodoaniline and p-Iodoaniline in Pure Solvents.
- Shanghai Transchem Technology Co., Ltd. This compound.
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- ResearchGate. Measurement and Correlation of the Dissolution Equilibria of o -Iodoaniline and p -Iodoaniline in Pure Solvents | Request PDF.
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A Comprehensive Technical Guide to the Stability and Storage of 4-Amino-3-iodobenzotrifluoride
Abstract
4-Amino-3-iodobenzotrifluoride is a critical building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique physicochemical properties conferred by its trifluoromethyl, amino, and iodo substituents. The integrity of this reagent is paramount for achieving reproducible and successful synthetic outcomes. This technical guide provides an in-depth analysis of the stability profile of this compound, detailing its sensitivity to environmental factors such as heat, light, moisture, and oxygen. We present field-proven protocols for optimal storage and handling, alongside a validated experimental workflow for conducting forced degradation studies. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to ensure the long-term viability and reliable performance of this key synthetic intermediate.
Physicochemical Properties and Molecular Identity
A foundational understanding of the physicochemical properties of this compound is essential for its correct handling and application. The molecule's structure, featuring an electron-donating amino group and two electron-withdrawing groups (iodo and trifluoromethyl) on a benzene ring, dictates its reactivity and stability.
The trifluoromethyl (-CF3) group is exceptionally stable due to the high bond energy of the C-F bond, rendering it resistant to metabolic, chemical, and thermal degradation.[1] This stability is a key reason for its prevalence in modern drug design.[1][2] However, the amino and iodo functionalities introduce specific sensitivities that must be managed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 163444-17-5 | [3][4][5] |
| Molecular Formula | C₇H₅F₃IN | [5][6][7] |
| Molecular Weight | 287.02 g/mol | [3][4][5] |
| Appearance | Yellow to brown crystalline powder | [3] |
| Melting Point | 48 - 52 °C | [3][8] |
| Solubility | Low solubility in water; Soluble in various organic solvents | [6] |
Intrinsic Stability Profile and Degradation Pathways
While relatively stable under optimal conditions, this compound is susceptible to degradation from several environmental factors.[6] Understanding these pathways is crucial for preventing the loss of reagent purity and the introduction of impurities into reaction mixtures.
Oxidative Stability
The primary liability of the molecule is the aromatic amino group. Similar to aniline, this group can be readily oxidized upon exposure to air (oxygen).[9] This process often results in the formation of colored impurities, which explains why the compound's appearance can range from yellow to brown.[3] Prolonged or improper storage in the presence of air can lead to significant degradation. Therefore, minimizing exposure to the atmosphere is a critical handling parameter.
Photostability
Aromatic iodides are known to be sensitive to light, particularly UV radiation.[10] The carbon-iodine (C-I) bond is weaker than C-H, C-C, or C-F bonds and can undergo homolytic cleavage upon absorption of light energy. This can initiate radical chain reactions, leading to de-iodination or the formation of complex polymeric impurities. For this reason, the compound must be protected from light during both storage and handling.
Hydrolytic and pH Stability
Exposure to moisture can potentially lead to degradation, although this is generally less pronounced than oxidation or photodecomposition.[6] In highly acidic or basic aqueous conditions, the amino group can be protonated or deprotonated, which may alter the compound's stability and solubility. Safety data sheets for analogous compounds frequently list strong acids and bases as incompatible materials.[11]
Thermal Stability
This compound should be stored in a cool environment, as elevated temperatures can increase its chemical reactivity and accelerate degradation pathways.[6] While the molecule is a solid with a melting point around 50°C, it is classified as a combustible material and should be kept away from heat sources and open flames.[3][4][6][12]
Recommended Storage and Handling Protocols
To preserve the integrity and purity of this compound, adherence to strict storage and handling protocols is mandatory. The following recommendations synthesize information from supplier data sheets and best practices for handling substituted anilines and iodo-aromatics.[6][9][13]
Optimal Storage Conditions
The primary goal of storage is to mitigate exposure to air, light, moisture, and heat.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool, dry place (e.g., 15-25 °C).[6] | Prevents thermal degradation and reduces the rate of oxidative/hydrolytic reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon).[6][11] | Minimizes contact with oxygen and moisture, preventing oxidation of the amino group and hydrolysis.[6] |
| Light | Store in an amber or opaque container, protected from light.[9][14] | Prevents photodegradation via cleavage of the C-I bond. |
| Ventilation | Store in a well-ventilated area.[6][12] | Ensures any potential vapors do not accumulate, which is a general chemical safety practice. |
| Segregation | Store separately from incompatible materials.[6] | Prevents accidental and potentially hazardous chemical reactions. |
Incompatible Materials
To prevent hazardous reactions and chemical degradation, this compound should be stored separately from the following classes of substances:
-
Strong Oxidizing Agents: [6][9][15] Can react violently with the amino group.
-
Strong Acids and Bases: [9][11] Can cause degradation and are generally incompatible with anilines.
-
Reducing Agents: [11]
-
Metals and Metal Salts: Such as iron, iron salts, and zinc.[9]
Safe Handling Procedures
All handling of this compound should be performed in a well-ventilated chemical fume hood.[9][11] Appropriate Personal Protective Equipment (PPE) is required at all times, including:
-
Chemical-resistant gloves (Nitrile gloves are suitable for short-term use, but always check manufacturer recommendations).[9]
-
Safety glasses or goggles.[6]
-
A full-length lab coat.[6]
Avoid creating dust and wash hands thoroughly after handling.[11][15]
Experimental Workflow: A Guide to Forced Degradation Studies
To empirically validate the stability profile of a new batch of this compound or to develop a stability-indicating analytical method, a forced degradation study is essential.[14] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Detailed Experimental Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[14]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Store separate aliquots at room temperature and an elevated temperature (e.g., 60°C).[14]
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Store separate aliquots at room temperature and 60°C.[14]
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[14]
-
Thermal Degradation: Store samples of the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C).[14]
-
Photodegradation: Expose the solid compound and the stock solution to a controlled light source compliant with ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light.[14]
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).[14]
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including controls, using a validated stability-indicating HPLC-UV/MS method. This allows for the quantification of the parent compound and the detection and identification of any degradation products.
Caption: Workflow for a forced degradation study of this compound.
Logical Framework for Incoming Reagent Assessment
Upon receiving a new lot of this compound, a quick assessment can help ensure its quality before use in critical experiments.
Caption: Decision framework for assessing the quality of incoming this compound.
Conclusion
This compound is a robust synthetic intermediate when its specific sensitivities are properly managed. The primary degradation risks stem from oxidation of the amino group and photolysis of the carbon-iodine bond. By adhering to the storage and handling protocols outlined in this guide—namely, storing the compound under a cool, dry, dark, and inert atmosphere—researchers can ensure its long-term stability and purity. Implementing routine quality assessments and understanding the principles of its degradation pathways will empower scientists to use this valuable reagent with confidence, leading to more reliable and reproducible results in pharmaceutical and materials science research.
References
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- SAFETY DATA SHEET - 3-aminobenzotrifluoride. (2025, November 6). Sigma-Aldrich.
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- Aromatic Trifluoromethylation with Metal Complexes. (n.d.). ACS Publications.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025, August 10).
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- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (n.d.). PMC - NIH.
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- SAFETY DATA SHEET - 3-Iodobenzotrifluoride. (2025, September 5). Thermo Fisher Scientific.
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safety and handling of 4-Amino-3-iodobenzotrifluoride
An In-depth Technical Guide to the Safe Handling of 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
This compound (CAS No: 163444-17-5) is a halogenated aromatic amine that serves as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its trifluoromethyl group and iodine atom impart unique electronic and lipophilic properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[3] However, the same structural features that make it synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in authoritative safety data and field-proven best practices.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified as a hazardous substance with significant acute toxicity, particularly through inhalation.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary dangers.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[4] | Danger | Skull and Crossbones |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] | Danger | Skull and Crossbones |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] | Warning | Exclamation Mark |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4] | Warning | Exclamation Mark |
The "Fatal if inhaled" classification is of paramount importance and dictates the necessity of stringent engineering controls to prevent any respiratory exposure.[4] The compound's physical form, typically a yellow to brown crystalline powder, means that dust generation during handling is a primary risk vector.[5] Skin and eye irritation are also significant hazards requiring robust personal protective equipment.[3][4]
Core Safety Protocols: A Multi-Layered Approach
Effective management of this compound relies on a multi-layered safety strategy, beginning with engineering controls and supplemented by rigorous personal protective equipment and standardized operating procedures.
Engineering Controls: The First Line of Defense
Given the high inhalation toxicity, handling this compound on an open bench is unacceptable.[4] All weighing and manipulation of solid this compound must be conducted within a certified and properly functioning chemical fume hood or a powder containment hood.[6]
-
Causality: A chemical fume hood maintains a negative pressure environment, ensuring that any generated dust or vapors are continuously drawn away from the user's breathing zone and exhausted safely. The goal is to minimize the concentration of the airborne substance to well below any occupational exposure limit.
An eyewash station and safety shower must be immediately accessible in any laboratory where this compound is handled.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable and should be based on a thorough risk assessment.[8][9]
-
Respiratory Protection : For any procedure with the potential to generate dust, such as weighing or transfer, respiratory protection is mandatory. An N95 or higher-rated respirator should be used to prevent inhalation of fine particles.[4][10]
-
Hand Protection : Wear powder-free nitrile or neoprene gloves. Given that skin irritation is a known hazard, gloves should be selected for chemical resistance.[3][4] It is critical to change gloves immediately if contamination is suspected and to never wear them outside the laboratory area.[8]
-
Eye and Face Protection : Safety goggles that provide a complete seal around the eyes are required. Due to the risk of splashes and dust, a face shield worn over safety goggles offers a higher level of protection and is strongly recommended.[3][9]
-
Body Protection : A lab coat is standard, but for handling larger quantities or when there is a significant risk of contamination, a chemically resistant apron or gown should be worn.[3][8]
Caption: Mandatory Personal Protective Equipment Workflow.
Standard Operating Procedures (SOPs)
Adherence to established SOPs is crucial for ensuring reproducible safety and minimizing the risk of exposure or accidents.
Handling and Dispensing
-
Preparation : Before handling, ensure the chemical fume hood is operational. Don all required PPE.
-
Weighing : Conduct all weighing operations on a disposable weigh boat or paper within the fume hood. Use anti-static tools if necessary to prevent dispersal of the fine powder.
-
Transfer : When transferring the solid, use a spatula and work slowly to minimize dust generation. If transferring to a reaction vessel containing a solvent, add the solid slowly to the liquid to prevent splashing.
-
Cleaning : After handling, decontaminate the spatula and work surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of all contaminated disposables as hazardous waste.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][10]
Storage
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.[3]
-
Container : Keep the compound in its original, tightly sealed container.[7]
-
Environment : Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[5][6] The storage area should be away from heat sources, open flames, and direct sunlight.[3][11]
-
Incompatibilities : Segregate from strong oxidizing agents, acids, and bases to prevent potentially hazardous chemical reactions.[3][6][7]
Physical and Chemical Properties
Understanding the physical properties of this compound is key to anticipating its behavior and handling it safely.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃IN | [12] |
| Molecular Weight | 287.02 g/mol | [12] |
| Appearance | Yellow to brown crystalline powder | [5] |
| Melting Point | 48-52 °C | [5][13] |
| Boiling Point | 252.8 ± 40.0 °C at 760 mmHg | [12] |
| Flash Point | 106.7 ± 27.3 °C | [12] |
| Density | 1.9 ± 0.1 g/cm³ | [12] |
| Solubility | Low solubility in water; soluble in some organic solvents. | [3] |
The relatively low melting point indicates that the solid could melt if stored near heat sources.[5][13] Its high flash point suggests it is not highly flammable, but it is still considered combustible and should be kept away from ignition sources.[3][12]
Emergency Procedures: Spill and Exposure Response
A clear, rehearsed emergency plan is critical.
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A Senior Application Scientist's Guide to 4-Amino-3-iodobenzotrifluoride: From Sourcing to Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino-3-iodobenzotrifluoride
This compound (CAS No. 163444-17-5) is a highly functionalized aromatic amine that has become an indispensable building block in modern medicinal chemistry and materials science.[1] Its strategic value lies in the unique combination of three distinct functionalities on a single benzene ring:
-
An amino group , which serves as a versatile handle for amide bond formation, diazotization, and other nucleophilic substitutions.
-
An iodine atom , perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular scaffolds.
-
A trifluoromethyl (CF3) group , a moiety prized in drug discovery for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability by altering the electronic properties of the parent molecule.[1][2]
This trifecta of reactive sites allows chemists to selectively build molecular complexity in a controlled, stepwise manner. The CF3 group's strong electron-withdrawing nature significantly influences the reactivity of the other positions, a crucial consideration for synthesis planning.[1] Consequently, securing a reliable, high-purity source of this intermediate is a critical first step for any research program that depends on it. This guide provides an in-depth analysis of the supplier landscape, critical quality attributes, and a practical workflow for its procurement and handling.
The Commercial Supplier Landscape: A Comparative Analysis
The availability and quality of this compound can vary significantly between suppliers. For research and development, consistency and purity are paramount. Below is a comparative table of prominent commercial suppliers.
| Supplier | Typical Purity | Key Differentiators & Notes | CAS Number |
| Sigma-Aldrich (Merck) | ≥97% | Extensive global distribution, comprehensive documentation (CoA, SDS), but often at a premium price point. Reliable for initial small-scale studies. | 455-13-0 (related compound)[3] |
| Fluorochem | 98% | Specializes in fluorinated compounds, often holding significant stock. A strong choice for fluorine-specific chemistry needs.[4] | 163444-17-5[4] |
| Apollo Scientific | Not specified, but stock available | UK-based supplier with good stock levels noted. Provides clear hazard and handling information.[5] | 163444-17-5[5] |
| Parchem | Not specified | Specialty chemical supplier with global reach. Specifications include a melting point of 50 °C.[6] | 163444-17-5[6] |
| BLD Pharmatech | Not specified | Emphasizes the need for handling by specialists and provides detailed safety data sheets. | Not specified for this compound, but for related structures[7] |
| Shanghai Transchem Technology | ≥98% | Provides clear specifications, including appearance (Yellow to brown crystalline powder) and moisture content (≤0.5%).[8] | 163444-17-5[8] |
| Bouling Chemical Co. | High-quality, various grades | Offers factory-direct pricing and can handle bulk orders. Rigorous testing is part of their quality protocol.[1] | Not specified |
Note: The CAS number 163444-17-5 corresponds to this compound, while related structures may have different identifiers.[4][5][6][8][9][10]
Critical Quality Attributes & Specification Analysis
When procuring this reagent, a thorough evaluation of the Certificate of Analysis (CoA) is non-negotiable. Beyond simple purity, a Senior Scientist must scrutinize the following parameters to mitigate risks in downstream applications.
Key Specifications to Verify:
-
Purity (by HPLC/GC): A purity of ≥98% is standard for most synthetic applications.[8][10] Lower purity may indicate the presence of starting materials or isomeric impurities that can complicate subsequent reactions and purification steps.
-
Appearance: The compound should be a yellow to brown crystalline powder or solid.[1][8] Significant deviation in color could suggest degradation or contamination.
-
Melting Point: The reported melting point ranges from 48-52 °C.[6][8] A broad or depressed melting point is a classic indicator of impurities.
-
Identity (by ¹H NMR/¹⁹F NMR/MS): The CoA should confirm the structure. Proton NMR is essential to verify the substitution pattern on the aromatic ring. Fluorine NMR provides a clean signal for the CF3 group, and Mass Spectrometry confirms the molecular weight (approx. 287.02 g/mol ).[1][8][10]
-
Moisture Content: A moisture level of ≤0.5% is often specified.[8] Excess water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases.
A self-validating procurement process involves not just accepting the supplier's CoA but, for critical applications, performing an in-house identity check (e.g., melting point or NMR) on newly received batches to ensure consistency.
Procurement and Safe Handling Workflow
The process of acquiring and using specialized chemicals like this compound requires a systematic approach to ensure safety and experimental success. The following workflow is recommended.
Caption: Recommended workflow for sourcing and handling critical reagents.
Step-by-Step Handling Protocol:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][8][12][13] Keep it away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[12][13]
-
Dispensing: When weighing and dispensing the solid, avoid creating dust. Use appropriate tools and clean up any spills immediately.[13]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Containers may retain hazardous residue.[12][13]
Application Highlight: A Cornerstone in Medicinal Chemistry
The true value of this compound is demonstrated in its application as a key intermediate for synthesizing high-value compounds, particularly active pharmaceutical ingredients (APIs).[1][2][14] Its structure is a precursor to a variety of complex molecules where the trifluoromethyl group is essential for biological activity.
The general synthetic utility can be visualized as follows:
Caption: Synthetic utility of this compound.
By leveraging the differential reactivity of the amino and iodo groups, chemists can perform selective transformations. For instance, the amino group can first be protected or acylated, followed by a palladium-catalyzed cross-coupling reaction at the iodine position to build out the carbon skeleton. This strategic approach is fundamental to creating novel chemical entities for drug discovery programs.[2]
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role of 4-Amino-3-iodobenzotrifluoride as a pharmaceutical intermediate
An In-Depth Technical Guide to the Strategic Application of 4-Amino-3-iodobenzotrifluoride in Pharmaceutical Synthesis
Executive Summary
This compound has emerged as a powerhouse intermediate in modern pharmaceutical development. Its unique trifluoromethyl and iodo substitutions on an aniline scaffold provide a potent combination of properties that medicinal chemists leverage to construct complex and effective drug candidates. The trifluoromethyl (-CF3) group is instrumental in enhancing critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Simultaneously, the iodine atom serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the efficient assembly of intricate molecular architectures.[1] This guide offers a deep dive into the core attributes of this compound, providing not just protocols but the scientific rationale behind its application, to empower drug development professionals in harnessing its full potential.
Core Chemical and Physical Characteristics
A foundational understanding of a building block's properties is paramount to its successful application in a synthetic workflow. This compound is typically an off-white to light yellow crystalline powder.[1] Its key physicochemical data are summarized below, providing the essential parameters for reaction planning and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 163444-17-5 | [3][4][5] |
| Molecular Formula | C7H5F3IN | [1][3] |
| Molecular Weight | 287.02 g/mol | [3][5] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Melting Point | 48-52 °C | [5][6] |
| Boiling Point | ~252.8 °C at 760 mmHg | [3] |
| Solubility | Low solubility in water; soluble in common organic solvents like THF, DMF, and DCM. | [1] |
| Purity (Typical) | ≥98% | [3][6] |
The Strategic Importance in Medicinal Chemistry: A Tale of Two Groups
The utility of this compound is not merely incidental; it is a product of deliberate chemical design. The two key functional groups, the trifluoromethyl and the iodo group, each play a critical role.
-
The Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group is a bioisostere for several other functionalities and is known to profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[7][8] Its inclusion can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, thereby increasing the drug's half-life.[2][9]
-
Increased Lipophilicity: This property can improve a drug's ability to cross cell membranes, enhancing bioavailability and tissue penetration.[2][8][9]
-
Modulated pKa: The electron-withdrawing nature of the -CF3 group lowers the pKa of the adjacent amino group, influencing its ionization state at physiological pH and potentially altering its binding interactions with target proteins.
-
Improved Binding Affinity: The -CF3 group can engage in favorable interactions within a protein's binding pocket, leading to increased potency.
-
-
The Iodo Group: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[2] This makes it a versatile anchor point for introducing a wide array of molecular fragments. Its reactivity allows for:
-
Late-Stage Functionalization: The ability to add complexity late in a synthetic sequence is a cornerstone of modern drug discovery, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.
-
Diverse Coupling Chemistries: The C-I bond readily participates in a variety of powerful bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][10]
-
Key Synthetic Methodologies: Protocols and Rationale
The true power of this compound is realized in its application. Below are detailed protocols for two of its most common and impactful transformations, with an emphasis on the causality behind the procedural choices.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in many classes of pharmaceuticals, particularly kinase inhibitors.
Causality: The reaction requires a palladium catalyst to cycle between Pd(0) and Pd(II) oxidation states. An arylboronic acid is the source of the new aryl group, and a base is essential for the transmetalation step, where the organic fragment is transferred from boron to palladium. The choice of solvent and base is critical to ensure solubility of all components and to facilitate the catalytic cycle.
Detailed Experimental Protocol:
-
Reaction Setup (The "Why"): In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%). This is done in a dried flask under an inert atmosphere to prevent oxygen from deactivating the Pd(0) catalyst and to avoid side reactions caused by water, such as protodeboronation of the boronic acid.[11]
-
Inert Atmosphere (The "Why"): Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process, known as purging, is crucial to remove atmospheric oxygen which can oxidize the phosphine ligands and the Pd(0) catalyst, thereby inhibiting the reaction.[11]
-
Solvent and Base Addition (The "Why"): Add a degassed solvent system, typically a mixture of 1,4-dioxane and an aqueous solution of a base like 2M K₂CO₃ (in a 4:1 ratio). Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) is another measure to remove dissolved oxygen. The aqueous base is necessary to activate the boronic acid for transmetalation to the palladium center.[12]
-
Reaction Conditions (The "Why"): Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Heating provides the necessary activation energy for the steps in the catalytic cycle, particularly the oxidative addition and reductive elimination. Stirring ensures homogeneity.
-
Work-up and Purification (The "Why"): Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified, typically by flash column chromatography. The aqueous work-up removes the inorganic base and salts. The brine wash helps to break up emulsions and remove residual water. Drying with Na₂SO₄ removes trace water before solvent evaporation. Chromatography separates the desired product from unreacted starting materials and byproducts.
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Technical Guide: 4-Amino-3-iodobenzotrifluoride as a Keystone Building Block in Advanced Materials Science
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Amino-3-iodobenzotrifluoride (AITF) is a uniquely trifunctionalized aromatic compound that has emerged as a critical building block in the synthesis of advanced functional materials. Its molecular architecture, featuring an amino group, an iodine atom, and a trifluoromethyl group on a benzene ring, offers a powerful combination of reactive sites and property-enhancing features. This guide provides an in-depth technical exploration of AITF's applications in materials science, with a primary focus on its role in creating high-performance fluorinated polyimides. We will dissect the causality behind its utility, detailing synthetic pathways, experimental protocols, and the structure-property relationships that make AITF-derived materials suitable for demanding applications in electronics, aerospace, and beyond.
Part 1: The Molecular Architecture and Synthetic Versatility of AITF
This compound (CAS No. 163444-17-5) is a crystalline solid whose value in materials science stems from the distinct and synergistic roles of its three functional groups.[1] Understanding these individual contributions is key to appreciating its potential.
-
The Trifluoromethyl (-CF₃) Group: This electron-withdrawing group is the cornerstone of the high-performance characteristics AITF imparts to polymers. Its inclusion in a polymer backbone disrupts chain packing, which reduces crystallinity and intermolecular charge-transfer interactions.[2] This leads to materials with:
-
Enhanced Solubility: Allowing for solution-based processing of otherwise intractable polymers.[3]
-
Lower Dielectric Constants: Crucial for insulating layers in microelectronics.[3][4]
-
Increased Thermal and Oxidative Stability. [5]
-
Hydrophobicity (Low Water Absorption): Ensuring stable performance in varying humidity.[3]
-
Optical Transparency: Reducing coloration common in aromatic polymers.[6]
-
-
The Amino (-NH₂) Group: This nucleophilic group serves as a primary and highly reliable reaction site. It is the principal anchor point for polymerization, most commonly through the formation of amide and imide linkages. It can also be readily diazotized to form azo compounds, opening pathways to functional dyes and pigments.[7][8]
-
The Iodine (-I) Group: The iodine atom is a versatile synthetic handle. Its relatively weak C-I bond makes it an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki).[9] This allows for post-polymerization modification or the synthesis of complex, multi-dimensional monomers that would be otherwise inaccessible, providing a secondary vector for tuning material properties.
Caption: Reactive sites of AITF and their corresponding synthetic utilities.
Part 2: Core Application: Engineering High-Performance Fluorinated Polyimides
Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength, but their application is often limited by poor solubility and high dielectric constants.[10] Incorporating fluorine via AITF-derived monomers is a field-proven strategy to overcome these limitations.[3]
Synthetic Strategy: From AITF to Advanced Diamine Monomers
The most common strategy involves converting AITF into a novel diamine monomer, which is then polymerized with a commercial dianhydride. The trifluoromethyl group from AITF is strategically placed to disrupt polymer packing, while the original amino group is transformed into part of a larger, often ether-linked, diamine structure. This approach creates soluble, high-performance polyimides with low moisture uptake and low dielectric constants.[3]
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literature review of 4-Amino-3-iodobenzotrifluoride
An In-depth Technical Guide to 4-Amino-3-iodobenzotrifluoride: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract: this compound, also known as 2-iodo-4-(trifluoromethyl)aniline, is a pivotal building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and iodo-substituted aniline scaffold offers a versatile platform for the synthesis of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the physicochemical properties of resulting molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.
Introduction and Significance
This compound has emerged as a crucial intermediate in the synthesis of a diverse range of bioactive molecules.[1] The strategic placement of the amino, iodo, and trifluoromethyl groups on the benzene ring provides three distinct points for chemical modification. The trifluoromethyl group, a bioisostere for various functional groups, is known to enhance the metabolic stability and lipophilicity of drug candidates.[2] The presence of an iodine atom allows for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents.[3] The amino group can be readily derivatized or can direct the regioselectivity of further reactions. These features make this compound a highly sought-after building block for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. This guide will delve into the synthetic routes to this versatile compound, its characteristic reactivity in key organic transformations, and its application in the synthesis of medicinally relevant molecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 163444-17-5 | [4] |
| Molecular Formula | C₇H₅F₃IN | [1] |
| Molecular Weight | 287.02 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3][5] |
| Melting Point | 48-52 °C | [5] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |
| Density | ~1.9 g/cm³ | [6] |
Spectroscopic Data
The following spectroscopic data are representative for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.87 (d, J = 2.0 Hz, 1H), 7.37 (dd, J₁ = 8.4 Hz, J₂ = 2.0 Hz, 1H), 6.74 (d, J = 8.4 Hz, 1H), 4.41 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 149.7, 136.3 (q, J = 4.0 Hz), 126.9 (q, J = 4.0 Hz), 123.7 (q, J = 270.0 Hz), 121.6 (q, J = 3.0 Hz), 113.6, 82.3.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -61.4 (s, 3F).
-
HRMS (ESI): calculated for [C₇H₅F₃IN+H⁺] 287.9497, found 287.9481.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method is the direct iodination of 4-aminobenzotrifluoride. Another reported method involves the decarboxylative iodination of the corresponding anthranilic acid.
Method 1: Direct Iodination of 4-Aminobenzotrifluoride
A prevalent method for the synthesis of this compound is the electrophilic iodination of 4-aminobenzotrifluoride. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the trifluoromethyl group, iodination occurs at the ortho position. Common iodinating agents for this transformation include iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Experimental Protocol: Direct Iodination of 4-Aminobenzotrifluoride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzotrifluoride (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford this compound.
Method 2: Decarboxylative Iodination of 2-Amino-5-(trifluoromethyl)benzoic Acid
A transition-metal-free and base-free decarboxylative iodination of anthranilic acids provides another route to 2-iodoanilines. This method offers an alternative for the synthesis of this compound.
Experimental Protocol: Decarboxylative Iodination
-
Reaction Setup: To a solution of 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (2.0 eq).
-
Reaction: Heat the reaction mixture at 80 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (eluent: ethyl acetate/petroleum ether = 1/6) to yield 2-iodo-4-(trifluoromethyl)aniline.
Caption: Synthetic pathways to this compound.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the presence of the aryl iodide and amino functionalities, making it an ideal substrate for a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide. This compound readily participates in Suzuki reactions with a wide range of aryl and heteroaryl boronic acids or esters.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., 1,4-dioxane/water 4:1). Add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is instrumental in synthesizing aryl alkynes, which are important intermediates in medicinal chemistry.
Representative Protocol: Sonogashira Coupling
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas.
-
Reagent Addition: Under an inert atmosphere, add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine). Add the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[9] This reaction is a powerful tool for the construction of carbon-carbon bonds.
Representative Protocol: Heck Reaction
-
Reaction Setup: In a sealable tube, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine or K₂CO₃).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C.
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] This reaction allows for the coupling of this compound with a variety of primary and secondary amines.
Representative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat to 80-110 °C with stirring.
-
Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active compounds.
Synthesis of Sorafenib Analogues
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[13] The synthesis of novel sorafenib analogues often involves the use of substituted anilines. While not a direct precursor to Sorafenib itself, this compound is a valuable starting material for creating a diverse library of analogues for structure-activity relationship (SAR) studies. For instance, the amino group can be converted to an isocyanate, which can then be reacted with a substituted phenol to form the diaryl urea moiety characteristic of sorafenib and its analogues. The iodine atom can be used in cross-coupling reactions to introduce further diversity.
Antimicrobial Agents
Recent studies have shown that 2-iodo-4-(trifluoromethyl)aniline exhibits significant antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi, which are common causes of foodborne illnesses.[14][15] This highlights the potential of this compound as a lead structure for the development of new antimicrobial agents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is an irritant and should be stored in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a versatile and highly valuable building block in organic synthesis, particularly for applications in drug discovery and materials science. Its trifluoromethyl-substituted aniline core, combined with the reactivity of the iodo and amino groups, provides a powerful platform for the construction of complex and diverse molecular architectures. The synthetic routes to this compound are well-established, and its reactivity in a range of palladium-catalyzed cross-coupling reactions is predictable and efficient. As the demand for novel fluorinated compounds in medicinal chemistry continues to grow, the importance of this compound as a key intermediate is set to increase.
References
- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.).
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- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances, 8(71), 40565–40585. [Link]
- Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (2023). Journal of Applied Pharmaceutical Science, 13(10), 146-155. [Link]
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2012). Molecules, 17(12), 14369-14388. [Link]
- This compound | CAS#:163444-17-5 | Chemsrc. (n.d.).
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- Synthesis of sorafenib analogues. | Download Scientific Diagram. (n.d.).
- Sonogashira Coupling - SynArchive. (n.d.).
- Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). (2003). Chemical & Pharmaceutical Bulletin, 51(10), 1170-1173. [Link]
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2012). Molecules, 17(12), 14637-14652. [Link]
- The Buchwald-Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry, 13, 2686-2692. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).
- 4-Iodobenzotrifluoride - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).
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- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). Antibiotics, 14(1), 89. [Link]
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- Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. (2019). Tetrahedron Letters, 60(15), 1089-1092. [Link]
- Palladium-catalyzed oxidative Heck reaction of non-activated alkenes directed by fluorinated alcohol. (2018).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22359-22380. [Link]
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- Benzenamine, 4-(trifluoromethyl)- - the NIST WebBook. (n.d.).
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- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. (n.d.).
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][5]-Fused Indole Heterocycles. (2013). The Journal of Organic Chemistry, 78(15), 7567-7583. [Link]
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Methodological & Application
Suzuki coupling reaction with 4-Amino-3-iodobenzotrifluoride
An Application Guide to the Suzuki Coupling Reaction with 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing a Versatile Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the field of drug discovery.[1]
This guide focuses on a specific, highly valuable substrate: this compound. This molecule is a trifecta of functionality. The iodine atom provides a highly reactive site for oxidative addition to the palladium catalyst, generally offering superior reactivity compared to bromine or chlorine analogues.[2] The trifluoromethyl (-CF₃) group is of particular interest in medicinal chemistry; its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[3][4] The amino (-NH₂) group offers a site for further functionalization or can play a crucial role in pharmacophore interactions.
The products of this reaction, 4-amino-3-arylbenzotrifluorides, are key scaffolds in the synthesis of novel therapeutics and advanced materials.[5] This document serves as a detailed guide, providing not just protocols but also the underlying chemical principles to empower researchers to successfully employ this important transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding these steps is critical for rational optimization and troubleshooting. The cycle consists of three primary phases:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this initial, often rate-limiting, step.[2]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation, displacing the halide on the palladium complex.[6][7][8]
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple, forming the new C-C bond of the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Optimizing the Reaction: A Guide to Key Parameters
The success of the Suzuki coupling is highly dependent on the careful selection of several key components. The substrate, this compound, is generally reactive, but fine-tuning the conditions can maximize yield and purity.
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Palladium Catalyst | Precatalysts: Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Loading: 1-5 mol% | Pd(PPh₃)₄ is often effective as it is a direct source of Pd(0). Pd(II) sources like Pd(OAc)₂ require in situ reduction. For challenging couplings, catalyst systems with specialized ligands are preferred.[9] |
| Ligand | Phosphines: PPh₃, P(t-Bu)₃ Biarylphosphines (Buchwald Ligands): XPhos, SPhos, RuPhos | The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates its electronic and steric properties. Bulky, electron-rich ligands like those developed by the Buchwald group can accelerate both oxidative addition and reductive elimination, proving highly effective for deactivated or sterically hindered substrates.[10][11] |
| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acids (R-B(OH)₂) Boronic Esters (e.g., Pinacol esters, R-Bpin) | A vast array are commercially available.[12] Boronic esters often exhibit greater stability and can be beneficial in reactions sensitive to protodeboronation.[13][14] A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. |
| Base | Inorganic Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃ Phosphates: K₃PO₄ Fluorides: KF, CsF | The base is not a spectator. Its primary role is to activate the boronic acid, forming a more reactive boronate complex essential for transmetalation.[6][15] The choice of base can be critical; K₃PO₄ is often effective for less reactive substrates, while Cs₂CO₃ is more soluble in organic solvents. An aqueous solution of the base is typically used.[16] |
| Solvent System | Two-phase: 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O Single-phase: DMF, Acetonitrile/H₂O | The solvent must solubilize the reagents to varying degrees. Two-phase systems are common, with the aqueous phase containing the base. Crucially, all solvents must be thoroughly degassed (e.g., by bubbling with argon or nitrogen) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17] |
| Temperature | 80 - 110 °C | The reaction generally requires heating to achieve a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system. Monitoring the reaction by TLC or LC-MS is essential to determine the point of completion and avoid potential degradation at prolonged high temperatures. |
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. It should be considered a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or sealable reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 287 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 24.5 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-arylbenzotrifluoride product.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
Even robust reactions can present challenges. The following guide addresses common problems encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination has deactivated the Pd(0) catalyst. 2. Insufficient Base/Activation: The base is not strong or soluble enough to activate the boronic acid. 3. Low Temperature: Reaction kinetics are too slow. | 1. Ensure solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[18] Use a fresh, high-quality catalyst. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better reactivity. 3. Incrementally increase the reaction temperature (e.g., in 10 °C steps). |
| Significant Homocoupling of Boronic Acid | 1. Oxygen Presence: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Catalyst System: Some catalyst/ligand combinations are more prone to this side reaction. | 1. Improve degassing procedures for all solvents and reagents.[18] 2. Consider changing the ligand or using a different palladium precatalyst. Reducing the amount of boronic acid to 1.05-1.1 equivalents may also help. |
| Protodeiodination of Starting Material | 1. Trace Water/Proton Source: Presence of adventitious water or other proton sources can lead to the replacement of iodine with hydrogen. 2. Base Choice: Hydroxide or alkoxide bases can sometimes exacerbate this issue. | 1. Use anhydrous solvents and dry glassware thoroughly before use.[18] 2. Employ a non-hydroxide base like K₃PO₄ or CsF. This side reaction is often temperature-dependent; try running the reaction at a slightly lower temperature for a longer time.[18] |
| Formation of Palladium Black | Catalyst Decomposition: The phosphine ligand has dissociated, leading to the aggregation and precipitation of inactive Pd(0) metal. | This indicates catalyst instability. Increase the ligand-to-palladium ratio or switch to a more robust ligand (e.g., a bulky biarylphosphine ligand) that binds more strongly to the palladium center. |
References
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- Wikipedia. (2024). Suzuki reaction.
- Li, G. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Organic Chemistry Portal. Suzuki Coupling.
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- Thomas, A. A. et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Wisniewski, S. R. et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- ResearchGate. (2013). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- ResearchGate. (2018). The Suzuki−Miyaura coupling between different aryl halides and various...
- Gholinejad, M. et al. (2016). Palladium NPs supported on novel imino-pyridine-functionalized MWCNTs: efficient and highly reusable catalysts for the Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry.
- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Bedford, R. B. et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Chase, D. T. et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Bakher, A. A. et al. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry.
- Mondal, B. & Sahoo, A. K. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Avanthay, M. et al. (2017). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Eckhardt, A. K. et al. (2023). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
- Hassan, J. et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
- ResearchGate. (2017). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a].
- Ningbo Inno Pharmchem Co., Ltd. (2024). 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research.
- Chamberlain, M. D. et al. (2023). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Organic Letters.
- ResearchGate. (2024). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
- Liu, Z. & Morken, J. P. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Google Patents. (1994). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
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- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to the Palladium-Catalyzed Heck Reaction with 4-Amino-3-iodobenzotrifluoride
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, proceeds via a palladium catalyst and has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] The substrate, 4-Amino-3-iodobenzotrifluoride, is a particularly valuable building block in drug discovery. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group provides a handle for further functionalization. The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making this substrate an excellent candidate for the Heck reaction.
This guide provides a comprehensive, field-tested protocol for performing the Heck reaction with this compound. It delves into the causality behind experimental choices, offers a detailed step-by-step procedure, and includes a troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction operates through a Pd(0)/Pd(II) catalytic cycle.[3] The active catalyst is typically a 14-electron Pd(0) complex, which is often generated in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate.[4] The cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound, forming a square planar Pd(II) complex.[4][5]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center.[3] This is followed by a syn-migratory insertion of the alkene into the Aryl-Palladium bond, forming a new carbon-carbon bond.[3][6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and typically forms the more thermodynamically stable trans (E)-alkene product and a hydrido-palladium(II) species.[2][6]
-
Catalyst Regeneration: A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrohalic acid (HI) generated and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Experimental Parameters: The Rationale Behind the Protocol
Understanding the function of each component is critical for optimization and troubleshooting.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common choice. It is air-stable and is reduced in situ to the active Pd(0) species by a phosphine ligand or an amine base.[1][9] Other sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[1]
-
Phosphine Ligand: Ligands like triphenylphosphine (PPh₃) are crucial. They stabilize the Pd(0) catalytic species, preventing its decomposition into inactive palladium black.[6] The steric and electronic properties of the ligand also modulate the catalyst's reactivity and can influence the reaction's efficiency.[6]
-
Base: An inorganic or organic base is stoichiometrically consumed during the reaction.[1] Its primary role is to react with the hydrido-palladium(II) complex formed after β-hydride elimination, thereby regenerating the Pd(0) catalyst for the next cycle.[2][7] Common choices include triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[1][3]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used as they help to keep the palladium species in solution.[10][11] It is imperative to use anhydrous and degassed solvents, as oxygen can oxidize and deactivate the Pd(0) catalyst.[9]
-
Temperature: Heck reactions often require elevated temperatures, typically between 80-140 °C, to drive the catalytic cycle, particularly the initial oxidative addition step.[12] The optimal temperature depends on the reactivity of the specific substrates and catalyst system.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic terminal alkene (e.g., an acrylate or styrene derivative).
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 289.01 g/mol | 1.0 | 1.0 | Starting aryl iodide. |
| Alkene (e.g., methyl acrylate) | 86.09 g/mol | 1.5 | 1.5 | Ensure it is pure and free of inhibitors. |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 g/mol | 0.02 | 0.02 | Catalyst precursor (2 mol%). |
| Triphenylphosphine (PPh₃) | 262.29 g/mol | 0.04 | 0.04 | Ligand (4 mol%). |
| Triethylamine (Et₃N) | 101.19 g/mol | 3.0 | 3.0 | Base. Should be distilled before use. |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | ~5 mL | - | Anhydrous, degassed solvent. |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into an oven-dried sealable pressure tube or Schlenk flask.
-
Add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol) to the vessel.
-
Causality: Using oven-dried glassware is essential to prevent moisture from interfering with the reaction and potentially deactivating the catalyst.
-
-
Establishing an Inert Atmosphere:
-
Seal the vessel with a rubber septum.
-
Evacuate the vessel using a vacuum pump and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[9] An inert atmosphere is crucial for catalyst longevity and reaction success.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL of DMF) via syringe.
-
Add the base (triethylamine, 3.0 mmol) via syringe.
-
Finally, add the alkene (1.5 mmol) via syringe.
-
Causality: Adding the solvent and liquid reagents under an inert atmosphere prevents the introduction of oxygen into the system. Degassing the solvent (e.g., by bubbling argon through it for 15-20 minutes) is a critical step.[13]
-
-
Reaction Execution:
-
Tightly seal the pressure tube or flask.
-
Place the reaction vessel in a preheated oil bath at 110 °C.
-
Stir the mixture vigorously for 16-24 hours.
-
Causality: Vigorous stirring is necessary to ensure proper mixing of the potentially heterogeneous mixture. The reaction time is typical but should be optimized by monitoring.[14]
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]
-
To take a sample for TLC, briefly cool the reaction, open it to air (a small sample will not significantly affect the bulk reaction), and use a capillary to spot the mixture onto a TLC plate. Visualize the disappearance of the this compound spot.
-
-
Work-up Procedure:
-
After the reaction is complete (as determined by monitoring), cool the vessel to room temperature.
-
Dilute the reaction mixture with water (~20 mL).
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Causality: Adding water precipitates inorganic salts and allows for the extraction of the organic product into a solvent from which it can be easily isolated.[14]
-
-
Purification:
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired substituted alkene.
-
Caption: Experimental workflow for the Heck reaction protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination; impure reagents poisoning the catalyst.[9] | Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere. Use freshly purified/distilled solvents and reagents.[9] |
| Low Temperature: Reaction temperature is insufficient to drive oxidative addition. | Increase the reaction temperature in 10 °C increments. A systematic optimization may be required.[17] | |
| Formation of Homocoupled Byproduct | Presence of Oxygen: Oxygen can promote the homocoupling of the aryl iodide.[13] | Improve the degassing procedure for the solvent and ensure the inert atmosphere is maintained throughout the reaction. |
| Formation of Palladium Black | Ligand Dissociation/Decomposition: The phosphine ligand has decomposed or dissociated, causing the Pd(0) to precipitate. | Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1 Pd:L). Ensure high-purity ligands are used. |
| Alkene Isomerization | Reaction Conditions: The reaction conditions may favor isomerization of the product. | The use of silver or thallium salts can sometimes minimize alkene isomerization by shifting the reaction to a cationic pathway.[11][18] |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Palladium compounds and phosphine ligands can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents like DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions in sealed tubes can build pressure. Use a blast shield and ensure the vessel is not filled more than halfway.
References
- Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
- Vo, C. V., & Sigman, M. S. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. In Organic Reactions (Vol. 84, pp. 1–183). John Wiley & Sons, Inc.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Lin, Z., & Mates, J. (2004). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 23(22), 5277–5285.
- Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(9), 13548–13562.
- Andersson, H., Almqvist, F., & Hedenström, E. (2007). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Journal of Organic Chemistry, 72(19), 7343–7347.
- Ali, S. A., Al-Youbi, A. O., & Al-Ghamdi, A. A. (2013). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of the Chinese Chemical Society, 60(5), 553-559.
- Wipf, P. (2007). Basic Principles - Heck Reactions. University of Pittsburgh.
- Malig, T. C., et al. (2018). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Reaction Chemistry & Engineering, 3(5), 658-664.
- Royal Society of Chemistry. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
- Myers, A. (n.d.). The Heck Reaction. Harvard University.
Sources
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- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. people.uniurb.it [people.uniurb.it]
synthesis of heterocyclic compounds from 4-Amino-3-iodobenzotrifluoride
An Application Guide to the Synthesis of Heterocyclic Scaffolds from 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a powerhouse building block for heterocyclic synthesis. Its utility is rooted in a unique combination of three key functional groups orchestrated on a single benzene ring:
-
Ortho-Amino and Iodo Groups : This arrangement is a classic precursor for a multitude of cyclization reactions. The nucleophilic amino group and the electrophilic carbon bearing the iodine atom are perfectly positioned to "stitch" together heterocyclic rings, most commonly through transition-metal-catalyzed processes.
-
The Trifluoromethyl (-CF₃) Group : As a bioisostere for groups like chlorine or methyl, the -CF₃ moiety is highly sought after in drug design. It can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and resistance to oxidative metabolism.
-
Aromatic Ring : The benzene core provides a rigid scaffold upon which to build, allowing for the creation of planar heterocyclic systems prevalent in pharmacologically active compounds.
This guide provides an in-depth exploration of key synthetic strategies to leverage this compound, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel chemical entities.
Core Synthetic Strategies: A Palladium-Catalyzed Approach
The conversion of this compound into diverse heterocyclic systems is dominated by palladium-catalyzed cross-coupling reactions, which construct a key bond before a subsequent, often spontaneous, intramolecular cyclization. The following sections detail four robust and versatile strategies.
Caption: Workflow for Sonogashira Coupling and Indole Synthesis.
Quantitative Data Summary: Sonogashira-Cyclization Cascade
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound (1.0 eq) | The C-I bond is highly reactive in Pd(0) oxidative addition. |
| Alkyne | Terminal Alkyne (1.1 - 1.5 eq) | Aryl, alkyl, and silyl-protected alkynes are suitable. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Pd(0) is the active species; Pd(II) is reduced in situ. |
| Cu Co-catalyst | CuI (5-10 mol%) | Essential for the formation of the copper acetylide intermediate. [1] |
| Base | Et₃N or DIPA (2.0 - 4.0 eq) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | DMF or THF/Et₃N mixture | Anhydrous and degassed solvents are critical to prevent catalyst deactivation. |
| Temperature | 60 - 100 °C | Sufficient to drive both the coupling and the subsequent cyclization. |
| Time | 6 - 24 hours | Monitor by TLC or LC-MS for consumption of starting material. |
Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)-1H-indole
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (289 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol, 3 mol%), and CuI (10 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Reagent Addition : Under a positive argon flow, add anhydrous, degassed DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol). Stir for 5 minutes. Finally, add phenylacetylene (0.13 mL, 1.2 mmol) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at 80 °C. Stir vigorously for 12 hours.
-
Scientist's Note: The reaction mixture will typically turn dark brown or black. Monitor progress by taking small aliquots and analyzing via TLC (e.g., 4:1 Hexane:Ethyl Acetate), looking for the disappearance of the starting iodide.
-
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the title compound.
Synthesis of CF₃-Substituted Quinolines via Heck-Type Reactions
The Mizoroki-Heck reaction couples aryl halides with alkenes. [2]This strategy can be adapted to synthesize quinolines from this compound by choosing an appropriate alkene coupling partner that introduces the remaining atoms needed for the second ring, followed by an oxidative cyclization. A common approach involves coupling with an allylic alcohol, which isomerizes and cyclizes.
Mechanistic Rationale
The reaction begins with a standard Heck coupling between the C-I bond and the alkene. The resulting intermediate, an ortho-amino-substituted allylbenzene derivative, can then undergo an intramolecular cyclization. This ring-closing step often involves oxidation to form the aromatic quinoline ring, which can be facilitated by the palladium catalyst at higher temperatures or by the addition of a specific oxidant. The intramolecular Heck reaction is a powerful method for forming heterocyclic systems. [3]
Caption: Workflow for Heck Coupling and Quinoline Synthesis.
Quantitative Data Summary: Heck Coupling for Quinoline Synthesis
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Alkene | Allyl alcohol or protected variant (2.0 eq) | The choice of alkene dictates the substitution pattern of the final quinoline. |
| Pd Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective Pd(II) precatalyst for Heck reactions. |
| Ligand | PPh₃ or P(o-tol)₃ (10 mol%) | Phosphine ligands stabilize the Pd(0) active species. |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N (2.5 eq) | Neutralizes the HI generated during the catalytic cycle. |
| Solvent | DMF, NMP, or DMAc | High-boiling polar aprotic solvents are typically required. |
| Temperature | 100 - 140 °C | Higher temperatures facilitate the final cyclization and aromatization steps. |
| Time | 12 - 36 hours | These reactions can be slower than Sonogashira couplings. |
Experimental Protocol: Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline
-
Reaction Setup : In a sealable pressure tube, add this compound (289 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%), PPh₃ (26 mg, 0.1 mmol, 10 mol%), and K₂CO₃ (345 mg, 2.5 mmol).
-
Inert Atmosphere : Seal the tube, evacuate, and backfill with Argon.
-
Reagent Addition : Add anhydrous DMF (5 mL) followed by allyl alcohol (0.14 mL, 2.0 mmol) via syringe.
-
Reaction : Tightly seal the pressure tube and heat the mixture in an oil bath at 120 °C for 24 hours.
-
Scientist's Note: The pressure will build inside the tube; ensure appropriate glassware is used. The reaction proceeds through a Heck coupling, isomerization of the allyl alcohol to a propenal equivalent, condensation with the amine, and finally cyclization/oxidation.
-
-
Work-up : After cooling to room temperature, carefully open the tube. Dilute the reaction mixture with water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude material using flash column chromatography (e.g., gradient elution with ethyl acetate in hexanes) to isolate the desired quinoline product.
Synthesis of CF₃-Substituted Benzimidazoles via Reductive Cyclization
While the Buchwald-Hartwig amination is typically an intermolecular C-N coupling, a powerful related strategy for benzimidazole synthesis involves an initial reduction of a nitro group precursor followed by condensation and cyclization. A more direct route from our starting material involves forming an amide and then performing an intramolecular C-N coupling. However, a highly effective method is the palladium-catalyzed reductive cyclization of a precursor derived from our starting amine.
First, the amino group is acylated, for instance, with 2-nitrobenzoyl chloride. The resulting amide undergoes reduction of the nitro group to an amine, which then triggers a palladium-catalyzed cyclization to form the benzimidazole core. [4][5]
Mechanistic Rationale
This multi-step, one-pot procedure leverages palladium's dual catalytic activity. Initially, a reducing agent (like H₂ or a transfer hydrogenation source) in the presence of a palladium catalyst (like Pd/C) reduces the nitro group to an aniline. This intermediate then undergoes an acid- or palladium-catalyzed intramolecular cyclization via nucleophilic attack of the newly formed amine onto the amide carbonyl, followed by dehydration to yield the aromatic benzimidazole.
Caption: Workflow for Benzimidazole Synthesis.
Quantitative Data Summary: Benzimidazole Synthesis
| Parameter | Condition | Rationale / Notes |
| Starting Material | N-(2-Iodo-4-(trifluoromethyl)phenyl)-2-nitrobenzamide | Prepared by acylation of the starting amine. |
| Pd Catalyst | Pd/C (10 mol%) | A heterogeneous catalyst ideal for hydrogenations. |
| Reducing Agent | H₂ balloon or Ammonium Formate | Hydrogen gas or a transfer hydrogenation source. |
| Solvent | Ethanol, Methanol, or Acetic Acid | Protic solvents are suitable for hydrogenation. |
| Temperature | 25 - 80 °C | Cyclization may require heating after the reduction is complete. |
| Time | 4 - 16 hours | Monitor by TLC/LC-MS for the disappearance of the nitro compound. |
Experimental Protocol: Synthesis of a 5-(Trifluoromethyl)benzimidazole Derivative
Step A: Acylation
-
Dissolve this compound (289 mg, 1.0 mmol) and pyridine (0.1 mL, 1.2 mmol) in anhydrous DCM (10 mL) at 0 °C.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1.1 mmol) in DCM (2 mL).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and use the crude amide directly in the next step.
Step B: Reductive Cyclization
-
Reaction Setup : To a flask containing the crude amide from Step A, add 10% Pd/C (approx. 50 mg).
-
Reagent Addition : Add ethanol (15 mL) and ammonium formate (315 mg, 5.0 mmol).
-
Reaction : Heat the mixture to reflux (approx. 80 °C) for 6 hours.
-
Scientist's Note: The ammonium formate serves as a hydrogen source for transfer hydrogenation. The reaction first reduces the nitro group, and the resulting diamide intermediate cyclizes under the thermal, slightly acidic conditions generated.
-
-
Work-up : Cool the reaction and filter through Celite® to remove the Pd/C catalyst, washing with methanol.
-
Purification : Concentrate the filtrate and purify the residue by flash chromatography or recrystallization to obtain the benzimidazole product.
Synthesis of CF₃-Substituted Phenanthridines via Suzuki Coupling and Cyclization
The Suzuki-Miyaura coupling creates C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent. [6]To synthesize complex fused systems like phenanthridines, this compound can be coupled with an arylboronic acid that contains an ortho-formyl group (an aldehyde). The resulting biaryl intermediate can then undergo intramolecular cyclization to form the final tricyclic core.
Mechanistic Rationale
The reaction begins with a standard Suzuki coupling. The resulting 2-amino-2'-formyl-biphenyl derivative is then subjected to reductive amination conditions. An intramolecular Pictet-Spengler-type reaction occurs where the amine attacks the aldehyde, and a subsequent reduction/oxidation sequence forms the stable, aromatic phenanthridine ring system.
Caption: Workflow for Suzuki Coupling and Phenanthridine Synthesis.
Quantitative Data Summary: Suzuki Coupling for Biaryl Synthesis
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Boronic Acid | 2-Formylphenylboronic acid (1.2 eq) | The ortho-aldehyde is key for the subsequent cyclization. |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | dppf is an excellent ligand for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | An aqueous solution of the base is required for the catalytic cycle. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Degassing the solvent is crucial for catalyst longevity. |
| Temperature | 80 - 110 °C | Standard conditions for Suzuki couplings. |
| Time | 8 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Synthesis of a 9-(Trifluoromethyl)phenanthridine Derivative
Step A: Suzuki Coupling
-
Reaction Setup : In a Schlenk tube, combine this compound (289 mg, 1.0 mmol), 2-formylphenylboronic acid (180 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere : Evacuate and backfill the tube with argon three times.
-
Solvent and Catalyst Addition : Add degassed 1,4-dioxane (8 mL) and water (2 mL). Bubble argon through the stirred suspension for 15 minutes. Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Reaction : Seal the tube and heat in an oil bath at 90 °C for 12 hours.
-
Work-up : Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the biaryl aldehyde intermediate.
Step B: Cyclization
-
Dissolve the intermediate from Step A in polyphosphoric acid (PPA) (approx. 5 g).
-
Heat the mixture to 140 °C for 4 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., 10M NaOH) and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic extracts. Purify by column chromatography to yield the final phenanthridine product.
References
- Singh, F. V., & Wirth, T. (2020). Copper-Catalyzed Synthesis of Heterocycles. In Copper-Mediated Synthesis of N-Heterocycles (pp. 1-38). Springer, Singapore.
- Sadig, J. E. R., Foster, R., Wakenhut, F., & Willis, M. C. (2012). Palladium-catalyzed synthesis of benzimidazoles and quinazolinones from common precursors. The Journal of Organic Chemistry, 77(21), 9473–9486. [Link]
- Stateman, L. M., Dare, A. C., & Nagib, D. A. (2021). Aza-Heterocycles via Copper-Catalyzed, Remote C–H Desaturation of Amines. Journal of the American Chemical Society, 143(39), 16147–16155. [Link]
- Chen, Z., et al. (2021). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Organic & Biomolecular Chemistry, 19(3), 565-569.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
- Romero, M. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1365809. [Link]
- Domínguez, G., & Pérez-Castells, J. (2011). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 76(15), 6079–6088. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Mizoroki-Heck Reaction: A Mechanistic Overview. Chemical Reviews, 104(6), 3079-3159. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Application Notes and Protocols: 4-Amino-3-iodobenzotrifluoride as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Amino-3-iodobenzotrifluoride in Drug Design
This compound is a key intermediate in medicinal chemistry, prized for its unique trifunctional nature.[1] The strategic placement of an amino group, an iodine atom, and a trifluoromethyl group on a benzene ring offers medicinal chemists a powerful tool for synthesizing complex molecules with tailored biological activities. The trifluoromethyl group, in particular, is a valuable addition to drug candidates, known to enhance metabolic stability, lipophilicity, and binding affinity.[2][3][4] This document provides a detailed guide to leveraging the reactivity of this compound in the synthesis of pharmacologically relevant scaffolds, with a focus on palladium-catalyzed cross-coupling reactions.
The trifluoromethyl group is a bioisostere for chlorine and methyl groups and can be used to fine-tune the electronic and steric properties of a lead compound or to protect a reactive methyl group from metabolic oxidation.[5] Its strong electron-withdrawing nature can significantly influence the physicochemical and biological properties of a molecule, often leading to improved potency and pharmacokinetic profiles.[1][2]
Physicochemical Properties and Handling
This compound is typically a solid with low solubility in water but is soluble in some organic solvents.[1] It is important to handle this compound with appropriate safety precautions, including the use of personal protective equipment such as gloves and safety goggles, as it can be harmful if swallowed, in contact with skin, or inhaled.[1][6] It should be stored in a cool, dry, and well-ventilated area away from heat and incompatible substances.[1][7][8]
| Property | Value | Reference |
| CAS Number | 163444-17-5 | [6][9][10] |
| Molecular Formula | C7H5F3IN | [6][9] |
| Molecular Weight | 287.02 g/mol | [6] |
| Appearance | Typically a solid | [1] |
| Boiling Point | 252.8 °C at 760 mmHg | [6][9] |
| Melting Point | 48-52 °C | [8] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their ability to efficiently form carbon-carbon and carbon-heteroatom bonds.[11][12]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[13][14][15][16][17][18] This reaction couples the aryl iodide of this compound with an arylboronic acid or ester.
Generalized Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar aryl iodides and is optimized for rapid synthesis.[19]
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the desired arylboronic acid (0.75 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.025 mmol), and potassium carbonate (K₂CO₃, 1.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 120 °C for 30 minutes.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired 3-aryl-4-aminobenzotrifluoride.
Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira coupling is indispensable for synthesizing arylalkynes, which are precursors to a wide range of heterocyclic compounds and are found in many biologically active molecules.[20][21][22][23] This reaction involves the coupling of this compound with a terminal alkyne.
Generalized Workflow for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling reaction.
Detailed Protocol: Conventional Heating Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[13]
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with Argon or Nitrogen.
-
Reagent Addition: Under an inert atmosphere, add degassed diisopropylamine (DIPA) as the solvent, followed by the terminal alkyne (1.2 mmol).
-
Reaction: Seal the tube tightly and heat the mixture to 80 °C. Stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-18 hours).
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove insoluble salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[24][25][26] This reaction is particularly useful for constructing the core structures of many kinase inhibitors and other pharmaceuticals.
Generalized Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the amination of aryl halides.[13][26][27]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., a G3-precatalyst, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or another suitable aprotic solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for sequential, regioselective functionalization, providing access to a diverse array of complex molecular architectures. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers to explore the synthesis of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group, facilitated by this building block, continues to be a powerful strategy for enhancing the drug-like properties of new chemical entities.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Amino-3-iodobenzotrifluoride
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino-3-iodobenzotrifluoride in Medicinal Chemistry
This compound is a critical building block in the synthesis of novel pharmaceutical agents.[1] Its unique trifluoromethylated aromatic structure offers a powerful tool for medicinal chemists to modulate the physicochemical properties of drug candidates. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[1][2][3][4] The presence of both an amino group and a reactive iodine atom provides versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][5] These reactions enable the efficient construction of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecular architectures from this readily available starting material.[6][7]
This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound, complete with detailed experimental protocols, mechanistic insights, and data presentation to aid researchers in their drug discovery and development endeavors.
The General Mechanism of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the general catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions.[8][9][10] The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[8][9][11]
-
Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, or in the case of the Heck reaction, the olefin inserts into the Pd-C bond.[8][9][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[8][9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[6][12] This reaction is particularly valuable for synthesizing biaryl scaffolds, which are prevalent in many biologically active compounds.[12][13]
Mechanistic Rationale
The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the catalyst, base, and solvent system. The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the aryl group to the palladium center.[14] The choice of ligand is also critical, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[12][14]
-
Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Under a positive pressure of the inert gas, add a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio).[5]
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).[5][14]
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to a temperature between 80-100 °C.[5][14]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale/Notes |
| Aryl Halide | This compound (1.0 eq) | The iodo-substituent provides high reactivity. |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Can be substituted with boronic esters.[5] |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2 - 5 mol%) | Catalyst choice may require optimization.[5] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | An aqueous solution of the base is typically used.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Degassing the solvent is crucial for catalyst stability.[5] |
| Temperature | 80 - 100 °C | --- |
| Time | 12 - 24 hours | --- |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, specifically coupling aryl halides with terminal alkynes.[15][16][17] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.[15][16]
Mechanistic Rationale
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[16][17][18] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to activate the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation with the palladium center.[18] The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[17]
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
Reaction Setup:
-
To a sealable reaction tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol).[5]
-
Seal the tube, then thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen).[5]
-
Under the inert atmosphere, add a degassed solvent such as diisopropylamine (DIPA), followed by the terminal alkyne (1.2 mmol).[5]
Reaction Execution:
-
Tightly seal the tube and heat the mixture to 80 °C.
-
Stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-18 hours).[5]
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Key Parameters for Sonogashira Coupling
| Parameter | Condition | Rationale/Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Alkyne | Terminal Alkyne (1.2 - 1.5 eq) | --- |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 - 5 mol%) | Other Pd(0) or Pd(II) sources can be used. |
| Copper Co-catalyst | CuI (5 - 10 mol%) | Essential for the activation of the alkyne. |
| Base/Solvent | Diisopropylamine (DIPA) or Triethylamine (Et₃N) | Serves as both the base and often the solvent.[5] |
| Temperature | Room Temperature to 80 °C | --- |
| Time | 6 - 24 hours | --- |
III. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[19][20][21][22] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, under relatively mild conditions.[22][23][24]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination follows the general principles of palladium-catalyzed cross-coupling.[22] A key feature is the formation of a palladium-amido complex, which then undergoes reductive elimination to form the desired C-N bond.[22] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing undesirable side reactions such as β-hydride elimination.[14] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.[14]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).[14]
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[14]
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[14]
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[14]
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.[14]
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[14]
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale/Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Amine | Primary or Secondary Amine (1.2 eq) | --- |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1 - 5 mol%) | Pre-catalysts are commonly used. |
| Ligand | Xantphos, BINAP, or other biaryl phosphines (2 - 10 mol%) | Ligand choice is critical and substrate-dependent.[14] |
| Base | NaOt-Bu, KOt-Bu, or K₃PO₄ (1.4 - 2.0 eq) | A strong, non-nucleophilic base is required.[14] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial.[14] |
| Temperature | 80 - 110 °C | --- |
| Time | 12 - 24 hours | --- |
IV. Heck Coupling: Vinylation of the Aryl Halide
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an aryl halide with an alkene to form a substituted alkene.[8] This reaction is a powerful tool for the synthesis of complex molecular scaffolds and has been widely applied in the pharmaceutical industry.[25]
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[8] A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[8]
Experimental Protocol: Heck Coupling
Reaction Setup:
-
In a sealable pressure tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and a phosphine ligand (e.g., PPh₃, 0.04 mmol).[5]
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen).[5]
-
Add an anhydrous solvent (e.g., DMF), a base (e.g., Et₃N, 3.0 mmol), and the alkene (1.5 mmol) via syringe.[5]
Reaction Execution:
-
Tightly seal the pressure tube and heat the mixture in an oil bath at 110 °C for 16-24 hours.[5]
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: General Heck Reaction Parameters
| Parameter | Condition | Rationale/Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Alkene | Acrylates, Styrenes, etc. (1.5 eq) | Electron-deficient alkenes often work well. |
| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ (1 - 5 mol%) | --- |
| Ligand | PPh₃ or other phosphine ligands (2 - 10 mol%) | Ligandless conditions are sometimes possible.[26] |
| Base | Et₃N, K₂CO₃, or NaOAc (2.0 - 3.0 eq) | The base is essential for catalyst regeneration.[27] |
| Solvent | DMF, NMP, or Acetonitrile | A polar aprotic solvent is typically used.[27] |
| Temperature | 100 - 140 °C | --- |
| Time | 12 - 48 hours | --- |
V. Stille Coupling: Utilizing Organostannane Reagents
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that involves the coupling of an organostannane with an organic halide.[28] A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents.[28][29] However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[28][30]
Mechanistic Rationale
The mechanism of the Stille reaction follows the general palladium-catalyzed cross-coupling pathway.[28] The transmetalation step, where the organic group is transferred from the tin reagent to the palladium center, is often the rate-determining step.[29] Additives such as Cu(I) salts can sometimes be used to facilitate this step.[29]
Experimental Protocol: Stille Coupling
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent such as DMF or toluene.
-
Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (5-10 mol%).[25]
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with an aqueous KF solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Common Stille Coupling Conditions
| Parameter | Condition | Rationale/Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Organostannane | R-Sn(n-Bu)₃ (1.1 - 1.5 eq) | Vinyl, aryl, and alkynyl stannanes are common. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2 - 10 mol%) | Higher catalyst loadings may be required.[25] |
| Solvent | Toluene, DMF, or THF (anhydrous) | --- |
| Additives | CuI or LiCl (optional) | Can accelerate the transmetalation step. |
| Temperature | 80 - 120 °C | --- |
| Time | 12 - 48 hours | --- |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse range of complex organic molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and development. This guide provides a solid foundation for the practical application of these essential synthetic transformations.
References
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
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Application Notes and Protocols for the N-Arylation of 4-Amino-3-iodobenzotrifluoride
Introduction: The Strategic Importance of N-Arylated Benzotrifluorides
In the landscape of modern drug discovery and materials science, the benzotrifluoride moiety is a privileged scaffold. The incorporation of a trifluoromethyl (-CF₃) group into an organic molecule can profoundly alter its physicochemical properties, often enhancing lipophilicity, metabolic stability, and binding affinity.[1][2] The N-arylation of functionalized benzotrifluorides, such as 4-amino-3-iodobenzotrifluoride, provides a direct route to complex amines that are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials.[3]
This guide provides a detailed technical overview and a robust experimental protocol for the N-arylation of this compound. The palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation, offering significant advantages in scope, efficiency, and functional group tolerance over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[4][5] We will delve into the mechanistic underpinnings of this reaction, explain the critical roles of each component, and provide a validated, step-by-step protocol suitable for researchers in both academic and industrial settings.
Core Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine.[4][6] The success of this reaction hinges on the careful selection of a palladium catalyst, a phosphine- or carbene-based ligand, and a suitable base.
-
The Substrate: this compound : This molecule is an excellent substrate for N-arylation. The carbon-iodine bond is relatively weak and highly reactive towards palladium catalysts, facilitating the initial, often rate-determining, oxidative addition step.[7] The presence of the electron-withdrawing -CF₃ group can further influence the electronic properties of the aromatic ring, impacting reaction kinetics.[8]
-
The Palladium Catalyst : The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a stable palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9]
-
The Ligand : The ligand is arguably the most critical component for a successful transformation. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. Early systems used simple triarylphosphines, but the field has evolved to employ sterically hindered, electron-rich mono- and bidentate phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs).[3][9] These advanced ligands promote high catalytic turnover, broaden the substrate scope to include less reactive aryl chlorides, and enable reactions under milder conditions.[9][10]
-
The Base : A base is required to deprotonate the amine, forming the active nucleophile that attacks the palladium center. The choice of base is crucial and depends on the pKa of the amine and the solvent used. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common in non-polar solvents like toluene, while weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used in polar aprotic solvents like dioxane.[11][12][13]
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol
This protocol provides a general method for the N-arylation of this compound with a generic primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials and Equipment
-
Reagents : this compound (≥98%), amine coupling partner, Pd₂(dba)₃ or Pd(OAc)₂, phosphine ligand (e.g., Xantphos, RuPhos), sodium tert-butoxide (NaOt-Bu), anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane).
-
Equipment : Oven-dried Schlenk flask or reaction tube with a magnetic stir bar, inert atmosphere manifold (Schlenk line) or glovebox, heating mantle or oil bath with temperature control, standard laboratory glassware, silica gel for chromatography.
Quantitative Data Summary: Reaction Parameters
| Reagent | Role | Stoichiometry (eq.) | Example Amount (for 1.0 mmol scale) |
| This compound | Aryl Halide | 1.0 | 287 mg |
| Amine Coupling Partner | Nucleophile | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | Catalyst Precursor | 0.01 (1 mol% Pd) | 9.2 mg |
| Xantphos | Ligand | 0.025 (2.5 mol%) | 14.5 mg |
| Sodium tert-butoxide | Base | 1.4 | 135 mg |
| Anhydrous Toluene | Solvent | - | 5.0 mL |
Step-by-Step Procedure
-
Inert Atmosphere Setup : In a glovebox or under a positive flow of argon/nitrogen, add this compound (1.0 eq.), sodium tert-butoxide (1.4 eq.), the phosphine ligand (e.g., Xantphos, 2.5 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition : Seal the flask with a septum. Remove the flask from the glovebox (if used) and connect it to a Schlenk line. Add the anhydrous, degassed solvent (e.g., toluene, ~0.2 M concentration) via syringe.
-
Amine Addition : Add the amine coupling partner (1.2 eq.) to the stirring suspension via syringe. If the amine is a solid, it should be added in step 1 with the other solid reagents.
-
Reaction Execution : Place the sealed flask in a preheated oil bath or heating mantle set to 100-110 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow for N-arylation.
Troubleshooting and Safety Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; wet solvent/reagents; inappropriate ligand/base combination. | Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed. Screen alternative ligands and bases. |
| Hydrodeiodination Side Product | Presence of trace water or other proton sources. | Use rigorously dried glassware, solvents, and reagents. Ensure a robust inert atmosphere. |
| Formation of Diarylamine | The free -NH₂ on the starting material or product reacts further. | This is less common with modern bulky ligands which favor mono-arylation. If problematic, consider protecting the 4-amino group. |
Safety Precautions :
-
This compound : Toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[14][15]
-
Palladium Catalysts : Finely divided palladium can be pyrophoric. Handle with care under an inert atmosphere.
-
Sodium tert-butoxide : Strong base, corrosive, and reacts violently with water. Handle in a glovebox or under an inert atmosphere.
-
Solvents : Toluene and dioxane are flammable and have associated health risks. Handle in a fume hood away from ignition sources.
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a highly effective and versatile method for synthesizing complex molecules essential to pharmaceutical and materials research. By understanding the roles of the catalyst, ligand, and base, and by following a meticulous experimental protocol under inert conditions, researchers can reliably access a wide array of valuable N-arylated benzotrifluoride derivatives. The protocol detailed herein serves as a robust starting point for the development of novel molecular entities.
References
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- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link][3][9]
- Marion, N., & Nolan, S. P. (2008). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis (pp. 1-25). Springer. [Link][11]
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reaction of 4-Amino-3-iodobenzotrifluoride with boronic acids
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4-Amino-3-iodobenzotrifluoride with Boronic Acids
Application Note & Protocol
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed coupling of this compound with a range of boronic acids. The resulting 4-amino-3-arylbenzotrifluoride structures are highly valuable scaffolds in medicinal chemistry and materials science, frequently serving as core intermediates in the synthesis of complex molecular targets.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, and reagents, and provide a robust, field-proven protocol for researchers and drug development professionals.
Scientific Foundation: Mechanism and Rationale
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex.[6] The success of this reaction hinges on a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) species into the carbon-iodine bond of this compound. This is often the rate-determining step.[2] The high reactivity of the C-I bond makes this substrate an excellent electrophile for this transformation, forming a square-planar Pd(II) intermediate.[6][9]
-
Transmetalation : In this crucial step, the organic moiety from the organoboron species is transferred to the palladium(II) center. This process requires activation of the boronic acid (R-B(OH)₂) by a base, which converts it into a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[2][10] This boronate then exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination : The final step involves the expulsion of the newly coupled product, 4-amino-3-arylbenzotrifluoride, from the palladium center. This forms the desired C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][9]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Rationale for Experimental Choices
A successful protocol is built on informed decisions. The choices of catalyst, ligand, base, and solvent are interdependent and critical for achieving high yield and purity.
-
Palladium Catalyst : While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more convenient to use air-stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). These are reduced in situ to the active Pd(0) species.[6][11]
-
Ligand : The ligand stabilizes the palladium center, modulates its reactivity, and prevents catalyst decomposition. For coupling electron-rich aryl halides, bulky and electron-donating phosphine ligands (e.g., Tricyclohexylphosphine, XPhos, SPhos) are highly effective.[12][13] They promote the crucial oxidative addition and reductive elimination steps.[12]
-
Base : A base is essential for activating the boronic acid to facilitate transmetalation.[7] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[8][13] The choice of base can impact functional group tolerance; for instance, K₃PO₄ is often preferred for substrates with base-sensitive groups.[13]
-
Solvent System : The solvent must solubilize all reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF) and water is standard when using inorganic bases.[13][14]
-
Inert Atmosphere : Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to oxidation and deactivation. This oxidation can also promote the undesirable homocoupling of boronic acids.[9][15] Therefore, degassing the solvent and maintaining an inert atmosphere (N₂ or Ar) is mandatory for reproducibility and high yields.[15]
Experimental Protocol
This protocol provides a general method for the coupling of this compound with various arylboronic acids. Optimization may be required for particularly challenging substrates.
Materials and Equipment
-
Reagents : this compound, arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), XPhos (or other suitable ligand), Potassium Phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), and deionized water.
-
Equipment : Schlenk flask or reaction vial with stir bar, condenser, oil bath, Schlenk line (or nitrogen/argon manifold), syringes, needles, standard laboratory glassware, rotary evaporator, and flash chromatography system.
Safety Precautions
-
This compound : Handle with care. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Palladium Catalysts : Palladium compounds can be toxic and are expensive. Handle in a well-ventilated area or fume hood and avoid inhalation of dust.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.
-
General : Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[17][18][19]
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd(OAc)₂ (1-3 mol%), and the phosphine ligand (e.g., XPhos, 2-6 mol%).
-
Inerting the Atmosphere : Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition : Degas the 1,4-dioxane and water (e.g., by sparging with nitrogen for 20-30 minutes). Using a syringe, add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.[15]
-
Reaction : Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.[15]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-amino-3-arylbenzotrifluoride product.[20][21]
Caption: A typical experimental workflow for the Suzuki coupling.
Reaction Scope and Troubleshooting
The described protocol is robust and applicable to a wide array of boronic acids. The following table illustrates the expected versatility of the reaction.
| Entry | Boronic Acid Partner | Representative Structure | Expected Yield (%) | Notes |
| 1 | Phenylboronic acid | 4-amino-3-phenylbenzotrifluoride | 85-95 | Standard, electronically neutral partner. |
| 2 | 4-Methoxyphenylboronic acid | 4-amino-3-(4-methoxyphenyl)benzotrifluoride | 88-98 | Electron-rich partners often react very efficiently. |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-amino-3-(4-(trifluoromethyl)phenyl)benzotrifluoride | 75-85 | Electron-poor partners may require slightly longer reaction times or higher temperatures. |
| 4 | 2-Methylphenylboronic acid | 4-amino-3-(o-tolyl)benzotrifluoride | 70-80 | Sterically hindered partners can be challenging and may require a bulkier ligand (e.g., tBuXPhos). |
| 5 | Thiophene-3-boronic acid | 4-amino-3-(thiophen-3-yl)benzotrifluoride | 80-90 | Heteroaromatic boronic acids are generally well-tolerated.[14] |
Troubleshooting Common Issues:
-
Low or No Conversion :
-
Cause : Inactive catalyst or presence of oxygen.
-
Solution : Ensure the palladium precatalyst and ligand are from a reliable source and have been stored properly. Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere.[15]
-
-
Protodeboronation (Boronic acid is converted back to arene) :
-
Cause : Harsh basic conditions or prolonged reaction times at high temperatures.[22]
-
Solution : Switch to a milder base such as potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[13] Consider using a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate, which are more resistant to hydrolysis.[9][13]
-
-
Homocoupling of Boronic Acid :
-
Cause : Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or use of a Pd(II) precatalyst without efficient reduction.[9][22]
-
Solution : Improve the degassing procedure. Using a direct Pd(0) source like Pd₂(dba)₃ or employing ligands that promote faster reductive elimination can suppress this side reaction.[15]
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing a diverse library of 4-amino-3-arylbenzotrifluoride derivatives. By understanding the underlying mechanism and carefully selecting the reaction components—catalyst, ligand, base, and solvent—researchers can reliably access these valuable chemical entities. The protocol detailed herein provides a robust starting point for laboratory synthesis, enabling further exploration in drug discovery and materials science.
References
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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- Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- Chemistry LibreTexts. (2020). 17.
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2419-2456.
- San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(4), 508–520.
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- de Villiers, K. A., et al. (2008). Application of multicomponent reactions to antimalarial drug discovery. Part 3: discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 18(12), 3496–3500.
- MDPI. (2024).
- Al-Ostath, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC Advances, 14(1), 1-17.
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- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. tcichemicals.com [tcichemicals.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols: Electrophilic Iodination of 4-Aminobenzotrifluoride
Abstract: This document provides a comprehensive guide for the regioselective iodination of 4-aminobenzotrifluoride, yielding 2-iodo-4-(trifluoromethyl)aniline. This compound is a critical building block in the synthesis of various pharmaceutical and agrochemical agents, where the introduction of an iodine atom facilitates further molecular elaboration through cross-coupling reactions.[1] This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization.
Introduction: Significance and Rationale
4-Aminobenzotrifluoride is a common starting material in medicinal chemistry. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability and increased lipophilicity. The selective introduction of an iodine atom onto the aromatic ring, specifically at the ortho position to the activating amino group, provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond formations.
The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[2] Since the para position is already occupied by the trifluoromethyl group, the iodination of 4-aminobenzotrifluoride is expected to proceed with high regioselectivity at the ortho position.
This protocol will focus on the use of N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a mild and efficient source of electrophilic iodine, often favored for its ease of handling and high yields in the iodination of activated aromatic systems like anilines.[3][4]
Mechanistic Overview: Electrophilic Aromatic Substitution
The iodination of 4-aminobenzotrifluoride proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are outlined below:
-
Generation of the Electrophile: N-Iodosuccinimide serves as the source of the electrophilic iodine species (I+).
-
Nucleophilic Attack: The electron-rich aromatic ring of 4-aminobenzotrifluoride, activated by the amino group, attacks the electrophilic iodine. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A base, such as the solvent or the succinimide anion, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 2-iodo-4-(trifluoromethyl)aniline.
Caption: Mechanism of the iodination of 4-aminobenzotrifluoride.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminobenzotrifluoride | ≥98% | Commercially Available | |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available | Light-sensitive, store in a dark container. |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Prepare in-house | For quenching. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepare in-house | For washing. | |
| Brine (Saturated NaCl) | Prepare in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the iodination.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzotrifluoride (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per 1 g of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of NIS: Slowly add N-Iodosuccinimide (1.05 eq) to the cooled solution in portions over 10 minutes. The reaction mixture may change color.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The product spot should be less polar than the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is generally effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-iodo-4-(trifluoromethyl)aniline as a solid.[5]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results for 2-Iodo-4-(trifluoromethyl)aniline |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.87 (d, J = 2.0 Hz, 1H), 7.37 (dd, J = 8.4, 2.0 Hz, 1H), 6.74 (d, J = 8.4 Hz, 1H), 4.41 (s, 2H, NH₂).[5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.7, 136.3 (q), 126.9 (q), 123.7 (q), 121.6 (q), 113.6, 82.3.[5] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -61.4 (s, 3F).[5] |
| Mass Spec. (ESI) | m/z calculated for [C₇H₅F₃IN+H]⁺ 287.9497, found 287.9481.[5] |
| Melting Point | 50 °C.[5] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[6]
-
Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.[7][8]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Aqueous waste containing iodine should be treated with sodium thiosulfate before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated NIS. | - Allow the reaction to stir for a longer period.- Use fresh, properly stored NIS. |
| Formation of Di-iodinated Product | - Excess iodinating agent. | - Use a stoichiometric amount or a slight excess of NIS.[4] |
| Dark-colored Reaction Mixture | - Oxidation of the aniline.[2] | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.[2] |
| Difficult Purification | - Presence of closely-eluting impurities. | - Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.[10] |
References
- Organic Chemistry Portal. N-Iodosuccinimide (NIS).
- Sanz, R., et al. (2011). Approaches to the synthesis of 2,3-dihaloanilines. Useful precursors of 4-functionalized-1h-indoles. J. Org. Chem., 76, 3416-3437.
- Vollhardt, K. P. C., et al. (2012). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. SYNLETT, 23, 208–214.
- The University of Vermont. Iodinations: Standard Operating Procedures.
- Organic Chemistry Portal. Iodination.
- PubChem. 2-Iodo-4-(trifluoromethyl)aniline.
- National Center for Biotechnology Information. Laboratory Chemical Safety Summary: IODINE.
- PubChem. 4-(Trifluoromethyl)aniline.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. LCSS: IODINE [web.stanford.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 9. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-iodobenzotrifluoride is a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity to target proteins, making it a highly sought-after intermediate in drug discovery and development. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable protocol, in-depth mechanistic insights, and practical considerations for process optimization and safety.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of this compound can be approached through several routes. A common and industrially viable method involves the direct electrophilic iodination of 4-aminobenzotrifluoride. This approach is favored for its atom economy and relatively straightforward execution. An alternative, the Sandmeyer reaction, involves the diazotization of a corresponding diamine, followed by iodide substitution.[1] While effective, the Sandmeyer reaction can sometimes present challenges in terms of diazotium salt stability and by-product formation.[2]
This guide will focus on the direct iodination of 4-aminobenzotrifluoride, a process that offers high yields and operational simplicity, making it well-suited for large-scale production. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an iodine cation (I+) or a polarized iodine species attacks the electron-rich aromatic ring of 4-aminobenzotrifluoride. The amino group is a strong activating and ortho-, para- directing group, which facilitates the introduction of the iodine atom at the position ortho to the amino group.
Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of 4-aminobenzotrifluoride is a classic example of electrophilic aromatic substitution. The key steps are outlined below:
-
Generation of the Electrophile: An iodinating agent, such as iodine monochloride (ICl) or iodine in the presence of an oxidizing agent, generates the electrophilic iodine species.
-
Nucleophilic Attack: The electron-rich benzene ring of 4-aminobenzotrifluoride attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring and the amino group.
-
Deprotonation: A weak base, such as water or the counter-ion of the iodinating agent, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Mechanism of electrophilic iodination.
Large-Scale Synthesis Protocol
This protocol is designed for the synthesis of this compound on a multi-kilogram scale. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 4-Aminobenzotrifluoride | 455-14-1 | 161.12 g/mol | 1.0 |
| Iodine (I₂) | 7553-56-2 | 253.81 g/mol | 1.05 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As required |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | As required |
| Brine (Saturated NaCl solution) | - | - | As required |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As required |
| Deionized Water | - | - | As required |
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
-
Addition funnel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum distillation apparatus.
Step-by-Step Procedure:
-
Reaction Setup: Charge the glass-lined reactor with 4-Aminobenzotrifluoride and dichloromethane. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: In a separate vessel, prepare a suspension of iodine and sodium bicarbonate in water. Slowly add this suspension to the stirred solution of 4-aminobenzotrifluoride in the reactor over a period of 2-3 hours, maintaining the internal temperature between 20-25°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The color of the organic layer should change from dark brown to light yellow.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a pale yellow solid or oil.
-
Caption: Large-scale synthesis workflow.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane is a good choice due to its inertness and ease of removal. Other chlorinated solvents can also be used. | Ensures good solubility of the starting material and product, and is unreactive under the reaction conditions. |
| Temperature | Maintain the reaction temperature between 20-25°C. | Exothermic reactions can lead to side product formation. Cooling may be necessary for very large batches. |
| Reagent Addition | Slow, controlled addition of the iodine/bicarbonate suspension is crucial. | Prevents localized overheating and potential side reactions, ensuring a higher yield and purity of the desired product. |
| Work-up | Thorough washing with sodium thiosulfate is important. | Removes all traces of iodine, which can discolor the final product and interfere with downstream applications. |
| Purification | Vacuum distillation is an effective method for obtaining high-purity product on a large scale. | The relatively high boiling point of the product allows for efficient separation from lower-boiling impurities. |
Safety and Handling
This compound and the reagents used in its synthesis should be handled with care.
-
4-Aminobenzotrifluoride: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[1][2][3]
-
Iodine: Harmful if inhaled or swallowed. Causes severe skin and eye irritation.
-
Dichloromethane: Suspected of causing cancer.
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3]
Analytical Quality Control
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identity of the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compound.
Conclusion
The protocol described in these application notes provides a reliable and scalable method for the large-scale synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined procedures for synthesis, purification, and safety, researchers and production chemists can confidently produce this valuable intermediate for a variety of applications in the pharmaceutical and agrochemical industries.
References
- Trammell, G. L. (1987). Iodination of Aniline.
- Berliner, E. (1950). The Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4007. URL
- Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(17), 10214–10220. URL
- Gómez-Pérez, V., et al. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 21(37), 7581-7586. URL
- Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. URL
- BenchChem. (2025).
- MANAC Inc. (2022).
- Organic Chemistry Portal.
- Bouling Chemical Co., Limited. This compound. URL
- Parchem. This compound (Cas 163444-17-5). URL
- Guidechem. What is the synthesis method of 4-Aminobenzotrifluoride?. URL
- Japan International Center for Occupational Safety and Health. III Analytical Methods. URL
- Google Patents.
- Google Patents.
- Loos, R., et al. (2009). Determination of benzotrifluoride derivative compounds in groundwater.
- Google Patents. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride. URL
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodobenzonitrile. URL
- Sigma-Aldrich. 4-Iodobenzotrifluoride 97%. URL
- Sigma-Aldrich. 4-Amino-3-iodobenzonitrile 98%. URL
- Google Patents. EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel. URL
- Reddy, K. L., et al. (2012). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Organic Process Research & Development, 16(8), 1369-1374. URL
Sources
Analytical Strategies for Monitoring Reactions of 4-Amino-3-iodobenzotrifluoride
An Application and Protocol Guide
Introduction: The Significance of a Versatile Building Block
4-Amino-3-iodobenzotrifluoride is a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its unique structure, featuring an amino group, a reactive iodine atom, and an electron-withdrawing trifluoromethyl group, makes it a versatile substrate for a variety of transformations.[1] These include, but are not limited to, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), diazotization, and amide bond formations.[2][3]
Precise monitoring of reactions involving this substrate is paramount. It enables chemists to optimize reaction conditions, maximize yield and purity, identify and quantify byproducts, and ensure the safety and robustness of a chemical process.[4] In the context of pharmaceutical development, rigorous analytical control is a non-negotiable aspect of regulatory compliance and quality assurance.[5][6] This guide provides a detailed overview of the primary analytical methods for monitoring these reactions, explaining not just the "how" but the critical "why" behind each methodological choice.
Part 1: Strategic Selection of an Analytical Method
The choice of an analytical technique is dictated by the specific information required and the nature of the reaction. Key considerations include whether the analysis needs to be quantitative or qualitative, performed in real-time (in-situ) or on discrete samples (offline), and the physicochemical properties of the reactants and products.
The following decision tree provides a logical workflow for selecting the most appropriate analytical method.
Caption: Logical workflow for selecting the appropriate analytical technique.
Part 2: Offline Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)
For most applications involving this compound, reversed-phase HPLC with UV detection is the workhorse technique. Its suitability stems from the non-volatile nature and strong UV absorbance of the aromatic starting materials and products.
Causality Behind Method Choice
-
Versatility: HPLC effectively separates a wide range of organic molecules, including those that are not volatile or are thermally sensitive.[7]
-
Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantification of reactants, products, and impurities, which is essential for calculating reaction conversion and yield.
-
Robustness: Standardized HPLC methods are reliable and transferable between laboratories, a key requirement in drug development.[8]
Protocol 1: General HPLC Method for Monitoring Cross-Coupling Reactions
This protocol is designed as a starting point for monitoring reactions like Suzuki or Sonogashira couplings. Optimization will be required for specific reaction mixtures.
1. Sample Preparation: a. Withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile). This prevents further reaction and precipitates catalyst residues. c. Vortex the quenched sample thoroughly. d. Filter the sample through a 0.22 µm syringe filter to remove particulate matter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 columns provide excellent retention and separation for non-polar to moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds like amines. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. Methanol can be an alternative.[7] |
| Gradient Elution | 10% B to 95% B over 20 minutes, hold at 95% B for 3 min, return to 10% B over 1 min, equilibrate for 5 min. | A gradient is essential to elute compounds with a wide range of polarities, from the polar starting amine to the more non-polar coupled product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | Small injection volumes prevent column overloading and peak distortion. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set monitoring wavelength at 254 nm, a common absorbance wavelength for aromatic rings. A DAD allows for peak purity analysis by comparing spectra across a peak. |
3. Method Validation: For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[5][8] This is a documented process providing evidence that the method is suitable for its intended purpose.[6][9]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities. | Peak purity index > 0.995; baseline resolution > 1.5 |
| Linearity & Range | To verify a proportional response to analyte concentration. | Correlation coefficient (r²) > 0.998 |
| Accuracy | To determine the closeness of the measured value to the true value. | 80-120% recovery for assay; 70-130% for impurities |
| Precision (Repeatability) | To assess variability with repeated measurements on the same sample. | Relative Standard Deviation (RSD) < 2.0% |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10 |
Part 3: In-situ Analysis via ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The trifluoromethyl (-CF₃) group on this compound offers a unique and powerful analytical handle for reaction monitoring. ¹⁹F NMR is an ideal technique for gaining deep mechanistic and kinetic insights.
Causality Behind Method Choice
-
High Sensitivity & No Background: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio. Critically, there are no background ¹⁹F signals in a typical organic reaction, providing a clean and unobstructed spectral window.
-
Structural Information: The chemical shift of the -CF₃ group is highly sensitive to its electronic environment. Changes in substitution on the aromatic ring during a reaction will cause a predictable shift in the ¹⁹F signal, allowing for unambiguous tracking of reactant consumption and product formation.[10]
-
Non-Invasive & Quantitative: NMR is a non-destructive technique that can be performed directly on the reaction mixture without perturbation. The integral of an NMR signal is directly proportional to the molar concentration of the species, making it inherently quantitative.[10][11]
Protocol 2: Online ¹⁹F NMR for Kinetic Analysis
This protocol describes the setup for monitoring a reaction in real-time using a flow NMR system.
1. Experimental Setup: a. The reaction is performed in a standard laboratory reactor equipped with a recirculation loop. b. A pump continuously circulates a small stream of the reaction mixture from the reactor, through transfer lines, to a flow cell situated inside the NMR magnet, and then back to the reactor.[10] c. Ensure the transfer lines are made of inert material (e.g., PEEK tubing) and are kept as short as possible to minimize delay time.
Caption: Workflow for online in-situ NMR reaction monitoring.
2. NMR Acquisition Parameters:
- Nucleus: ¹⁹F
- Pulse Program: A standard single-pulse experiment (e.g., zg) is usually sufficient.
- Relaxation Delay (d1): Set to 5 times the longest T₁ of the fluorine signals of interest to ensure full relaxation for accurate quantification.
- Number of Scans (ns): Typically 4 to 16 scans are adequate to achieve good signal-to-noise in a short amount of time.
- Acquisition Time (aq): Set to acquire data at regular intervals (e.g., every 5 minutes) to build a kinetic profile.
3. Data Interpretation: a. Process the series of ¹⁹F NMR spectra collected over time. b. Identify the signal corresponding to the -CF₃ group of the starting material (this compound) and the signal for the product. c. Integrate both signals at each time point. d. Calculate the relative percentage of each species at each time point to generate a concentration vs. time plot, from which reaction kinetics can be derived.
Part 4: Structural Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of the final product and identifying low-level, volatile impurities that may not be well-resolved by HPLC.[12]
Causality Behind Method Choice
-
High Separation Efficiency: Capillary GC columns provide excellent resolution of complex mixtures.
-
Definitive Identification: The mass spectrometer provides molecular weight information and a unique fragmentation pattern (a "molecular fingerprint") that can be used to unambiguously identify compounds, often with the aid of spectral libraries.[13]
-
Sensitivity: GC-MS offers very low detection limits, making it ideal for trace impurity analysis.
Protocol 3: GC-MS Analysis of a Reaction Product
1. Sample Preparation: a. After the reaction work-up, dissolve a small amount of the crude or purified product in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate). b. If the product is not sufficiently volatile or has active groups (-NH₂), derivatization may be necessary to improve its chromatographic properties.[12][14] A common method is acylation of the amine. However, this compound itself is often volatile enough for direct analysis. c. Filter the sample through a 0.22 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale & Notes |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1, for major components) | Splitless mode enhances sensitivity for low-concentration analytes. |
| Oven Program | Start at 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). | This temperature program allows for the separation of solvents and lower-boiling impurities from the higher-boiling product. |
| MS Interface Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra. |
| Mass Analyzer | Quadrupole | |
| Scan Range | 40 - 450 m/z | This range will cover the molecular ion of the starting material (MW 287.02) and most expected products and fragments. |
3. Data Interpretation:
- Retention Time: Compare the retention time of the major peak to that of an authentic standard if available.
- Mass Spectrum: Analyze the mass spectrum of the peak. Look for the molecular ion (M⁺). For this compound, the molecular ion would be at m/z 287. The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern that is easily recognizable.
References
- GC-MS Analysis of Halogenated Aniline Derivatives. Benchchem.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring.Analytical Chemistry.
- This compound. bouling chemical co., limited.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.Environmental Science & Technology.
- HPLC Method Development and Validation for Pharmaceutical Analysis.Pharmaceutical Technology.
- In situ sensors for flow reactors – a review.Reaction Chemistry & Engineering.
- Seven Essential Steps for In Situ Reaction Monitoring.Spectroscopy Online.
- Analytical method validation: A brief review.Journal of Pharmacy Research.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.International Journal of Environmental Analytical Chemistry.
- NMR Reaction Monitoring Robust to Spectral Distortions.ACS Publications.
- NMR Reaction-Monitoring as a Process Analytical Technique.Pharmaceutical Technology.
- What is the synthesis method of 4-Aminobenzotrifluoride? Guidechem.
- Enhancing reaction understanding with online NMR reaction monitoring.Drug Target Review.
- Determination of Aniline in Soil by ASE/GC-MS.MDPI.
- NMR reaction monitoring robust to spectral distortions.ChemRxiv.
- Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Analytical Methods. Japan International Cooperation Agency.
- Diazotisation. Organic Chemistry Portal.
- Diazotization Reaction Mechanism. BYJU'S.
- Preventing byproduct formation in the diazotization of 3-aminobenzotrifluoride. Benchchem.
- Analytical Techniques for Monitoring Iodomethylbenzene Reaction Progress. Benchchem.
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- 1. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 13. mdpi.com [mdpi.com]
- 14. env.go.jp [env.go.jp]
Strategic Derivatization of the Amino Group in 4-Amino-3-iodobenzotrifluoride for Advanced Synthetic Applications
An Application Note and Protocol Guide
Abstract
4-Amino-3-iodobenzotrifluoride is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic and steric properties conferred by the trifluoromethyl and iodo substituents. The primary amino group is a key handle for molecular elaboration, but its reactivity often necessitates strategic derivatization. This guide provides a comprehensive overview of the principles and detailed protocols for the derivatization of this amino group through N-acylation, N-sulfonylation, and N-alkylation. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to empower researchers in drug development and synthetic chemistry to effectively utilize this versatile intermediate.
Introduction: The Strategic Importance of this compound
This compound serves as a trifunctional synthetic intermediate. The iodine atom is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates, and the amino group provides a nucleophilic center for constructing amides, sulfonamides, and substituted amines.
Derivatization of the amino group is often a critical first step in a synthetic sequence for several reasons:
-
Protection: To prevent undesired side reactions during subsequent transformations, such as oxidation or interference with catalytic cycles.[1]
-
Modulation of Reactivity: Converting the potent electron-donating amino group to a less activating amide or sulfonamide can alter the regioselectivity of subsequent electrophilic aromatic substitutions.
-
Introduction of Functionality: The derivatization itself can install desired pharmacophores or linking groups essential for the final product's biological activity.
This document details robust protocols for the most common and synthetically useful derivatizations of the amino group.
Foundational Chemical Principles
The reactivity of the amino group in this compound is modulated by two key factors:
-
Electronic Effect: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which reduces the electron density of the aromatic ring and decreases the nucleophilicity of the amino group compared to aniline.
-
Steric Hindrance: The ortho-iodo group provides significant steric bulk, which can hinder the approach of electrophiles to the nitrogen atom.
Consequently, reactions may require slightly more forcing conditions (e.g., longer reaction times, higher temperatures, or the use of catalysts) than those for simple anilines. The choice of base is also critical; a non-nucleophilic base is typically required to scavenge the acidic byproduct (e.g., HCl) without competing with the aniline substrate.
N-Acylation: Formation of Amides
N-acylation is one of the most common methods for protecting or modifying an amino group. The resulting amide is significantly less nucleophilic and basic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[1] This reaction is typically performed with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.
Protocol 3.1: Acetylation using Acetyl Chloride
This protocol describes the formation of N-(4-(trifluoromethyl)-2-iodophenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or silica gel column chromatography to yield the pure amide.
Caption: Workflow for N-Acylation.
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are robust protecting groups and are also important functional groups in many pharmaceuticals (e.g., sulfa drugs). They are formed by reacting the amine with a sulfonyl chloride, typically in the presence of a base. Due to the lower reactivity of sulfonyl chlorides compared to acyl chlorides, a stronger base or slightly elevated temperatures may sometimes be necessary.
Protocol 4.1: Tosylation using p-Toluenesulfonyl Chloride (TsCl)
This protocol describes the formation of 4-methyl-N-(4-(trifluoromethyl)-2-iodophenyl)benzenesulfonamide.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (can be used as both solvent and base)
-
(Optional) Dichloromethane (DCM) as a co-solvent
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine (can be used in excess as the solvent) in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction may be gently heated (e.g., to 40-50 °C) if TLC analysis shows slow conversion.
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice and 1 M HCl. Stir until the solid product precipitates.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
(Alternative for non-precipitating products) Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine) and brine.
-
-
Purification: Dry the crude solid in a vacuum oven. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water). If an alternative work-up was used, dry the organic layer over MgSO₄, concentrate, and purify by chromatography or recrystallization.
Caption: Workflow for N-Sulfonylation.
N-Alkylation: Formation of Secondary and Tertiary Amines
Direct N-alkylation of anilines with alkyl halides can be challenging due to the risk of over-alkylation to form tertiary amines and quaternary ammonium salts. The reduced nucleophilicity of this compound makes mono-alkylation slightly more controllable, but care must be taken. Using a mild base and controlling stoichiometry are key. Reductive amination is often a superior method for preparing mono-alkylated anilines but is outside the scope of this direct derivatization guide.
Protocol 5.1: Mono-methylation using Methyl Iodide
This protocol provides a general approach for mono-methylation, which may require optimization.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) for more forcing conditions
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in DMF, add a mild base such as powdered anhydrous potassium carbonate (2.0-3.0 eq.).
-
Reagent Addition: Add methyl iodide (1.0-1.1 eq.) dropwise at room temperature. Using a strict stoichiometry of the alkylating agent is crucial to minimize dialkylation.
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-60 °C) for 6-18 hours. Monitor carefully by TLC to observe the formation of the mono-alkylated product and check for the appearance of the di-alkylated byproduct.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash thoroughly with water (to remove DMF) and then brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude mixture of starting material, mono-alkylated, and di-alkylated product must be carefully separated by silica gel column chromatography.
Sources
Application Notes & Protocols: The Strategic Application of 4-Amino-3-iodobenzotrifluoride in the Synthesis of Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-Amino-3-iodobenzotrifluoride, a key building block in the design and synthesis of modern kinase inhibitors. We delve into the strategic importance of its unique trifunctional structure—the nucleophilic amino group, the reactive iodo handle for cross-coupling, and the bio-enhancing trifluoromethyl moiety. This document offers field-proven insights, detailed step-by-step protocols for cornerstone palladium-catalyzed reactions, and visual workflows to empower researchers, scientists, and drug development professionals in leveraging this versatile intermediate for the construction of complex and potent kinase inhibitors.
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of targeted cancer therapy, kinase inhibitors represent a major class of therapeutics. Their design often relies on modular synthesis, where specific fragments are assembled to optimize interactions with the ATP-binding pocket of a target kinase. This compound (CAS: 163444-17-5) has emerged as a high-value starting material due to the orthogonal reactivity of its three key functional groups.[1][2]
-
The Iodine Atom: Positioned ortho to the amino group, the iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. Its high reactivity allows for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, serving as the primary handle for scaffold elaboration.[3][4]
-
The Trifluoromethyl (CF₃) Group: The electron-withdrawing CF₃ group significantly influences the molecule's properties. In drug design, it is known to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of the adjacent amino group. These properties are highly beneficial for developing effective pharmaceutical agents.[5][6]
-
The Amino (NH₂) Group: The primary amine serves as a crucial nucleophile and a key hydrogen bond donor. It can be directly involved in forming critical hydrogen bonds with the kinase hinge region or can be readily functionalized—for example, through acylation or urea formation—to introduce other pharmacophoric elements.
This unique combination makes this compound a powerful intermediate for building the diaryl ether, diarylamine, and biaryl scaffolds that are common motifs in a wide range of kinase inhibitors.[7][8][9]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The synthetic power of this compound is most effectively unleashed through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization, making it the linchpin in multi-step syntheses.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl scaffolds.[3] By coupling this compound with various aryl or heteroaryl boronic acids (or their esters), medicinal chemists can rapidly generate a library of 3-aryl-4-aminobenzotrifluoride intermediates. These intermediates are central to the synthesis of inhibitors targeting kinases like Bcr-Abl and FLT3.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of ligand is critical; bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.
-
Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming the more nucleophilic boronate species that participates in transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Synthetic pathways enabled by this compound.
Experimental Protocols: Synthesis of a Representative Kinase Inhibitor Scaffold
The following protocols describe a representative two-step synthesis of a biaryl amine scaffold, a common core in many kinase inhibitors. These protocols are designed to be self-validating, with clear steps and rationale.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 3-(Pyridin-3-yl)-4-aminobenzotrifluoride
This protocol details the C-C bond formation between this compound and pyridine-3-boronic acid.
| Parameter | Condition / Reagent | Molar Eq. | Notes |
| Aryl Halide | This compound | 1.0 | Starting material. |
| Boronic Acid | Pyridine-3-boronic acid | 1.3 | Slight excess ensures complete consumption of the aryl iodide. |
| Catalyst | Pd(PPh₃)₄ | 0.05 | Tetrakis(triphenylphosphine)palladium(0). |
| Base | K₂CO₃ (2M aqueous solution) | 3.0 | Ensures the formation of the active boronate species. |
| Solvent | 1,4-Dioxane | - | Degassed prior to use to preserve catalyst activity. |
| Temperature | 90 °C | - | Standard temperature for Suzuki couplings with aryl iodides. |
| Time | 12-16 hours | - | Monitor by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 289 mg) and pyridine-3-boronic acid (1.3 mmol, 160 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive flow of inert gas, add degassed 1,4-dioxane (8 mL) and the 2M aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the stirring mixture. The mixture may change color, indicating the start of the catalytic cycle.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product, 3-(pyridin-3-yl)-4-aminobenzotrifluoride.
Protocol 2: Amide Coupling (Functionalization of the Amino Group)
Synthesis of a Representative N-(3-(pyridin-3-yl)-4-(trifluoromethyl)phenyl)acetamide
This protocol demonstrates a common subsequent step: functionalizing the amino group of the Suzuki product to complete a hypothetical inhibitor structure.
| Parameter | Condition / Reagent | Molar Eq. | Notes |
| Starting Amine | 3-(Pyridin-3-yl)-4-aminobenzotrifluoride | 1.0 | Product from Protocol 1. |
| Acylating Agent | Acetyl Chloride | 1.1 | Can be substituted with other acyl chlorides or anhydrides. |
| Base | Triethylamine (TEA) or Pyridine | 1.5 | Acts as a scavenger for the HCl byproduct. |
| Solvent | Dichloromethane (DCM), Anhydrous | - | Aprotic solvent to prevent reaction with the acyl chloride. |
| Temperature | 0 °C to Room Temperature | - | Initial cooling controls the exothermic reaction. |
| Time | 2-4 hours | - | Typically a rapid reaction. |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3-(pyridin-3-yl)-4-aminobenzotrifluoride (1.0 mmol, 238 mg) in anhydrous DCM (10 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 mmol, 0.21 mL) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 mmol, 0.08 mL) dropwise to the stirring solution. A precipitate (triethylamine hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization or silica gel chromatography if necessary to yield the final product.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its trifunctional nature provides a robust and versatile platform for synthesizing complex kinase inhibitors through reliable and well-understood synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this building block, accelerating the discovery and development of next-generation targeted therapies.
References
- bouling chemical co., limited. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research.
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine.
- BenchChem. Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions.
- BenchChem. Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline.
- ACS Publications.
- Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- PubMed. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML.
- ResearchGate. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
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- 10. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Amino-3-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. The substrate presents a unique set of challenges and opportunities due to its electronic and steric properties: the potent electron-withdrawing trifluoromethyl (-CF₃) group, the potentially catalyst-coordinating amino (-NH₂) group, and the steric hindrance imposed by the ortho-substituents. This document will serve as a comprehensive resource, moving beyond simple protocols to explain the fundamental principles governing reaction success.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before setting up your reaction.
Q1: What are the key challenges associated with the Suzuki coupling of this compound?
A1: The primary challenges stem from the substrate's unique substitution pattern:
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which generally accelerates the rate-limiting oxidative addition step.[1][2] However, the aniline nitrogen is an electron-donating group. This electronic push-pull can influence the reactivity of the C-I bond.
-
Catalyst Inhibition: The free amino group can act as a ligand, coordinating to the palladium center and potentially inhibiting catalytic activity.[3] This is a common issue with unprotected amino-aryl halides.[4]
-
Steric Hindrance: The iodine atom is ortho to the amino group, creating a sterically demanding environment around the reaction center. This can hinder the approach of the bulky palladium catalyst and slow down both the oxidative addition and reductive elimination steps.[5][6][7]
Q2: What is a good starting point for catalyst and ligand selection for this substrate?
A2: Given the steric hindrance and potential for amine coordination, standard catalysts like Pd(PPh₃)₄ may be inefficient.[8] You should start with a modern catalyst system known for its high activity with challenging substrates. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are highly recommended as they promote fast oxidative addition and reductive elimination, which can outcompete side reactions.[5][6]
| Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) precursors that pair well with a wide range of ligands. |
| Ligand | SPhos, XPhos, or RuPhos | These bulky, electron-rich ligands are proven to be effective for sterically hindered and electron-deficient aryl halides and can overcome catalyst inhibition by coordinating groups.[9] |
| Pre-catalyst | XPhos Pd G2/G3 | Pre-catalysts offer convenience, stability, and high activity, simplifying reaction setup and ensuring reproducible formation of the active Pd(0) species.[10][11] |
Q3: How critical is the choice of base, and which ones are most effective?
A3: The base is absolutely critical. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13][14][15] For this substrate, the choice is nuanced:
-
Strong Inorganic Bases: K₃PO₄ and Cs₂CO₃ are excellent choices.[8][16] They are strong enough to facilitate boronate formation but are generally less prone to causing side reactions compared to hydroxide bases.
-
Carbonate Bases: K₂CO₃ can be effective but may require higher temperatures or longer reaction times.[16] Ensure it is finely powdered and anhydrous to maximize its reactivity.[16]
-
Hydroxide Bases: Bases like NaOH or KOH should be used with caution as they can promote protodeboronation of the boronic acid, especially at elevated temperatures.[8]
Q4: Does the amino group need to be protected?
A4: In many cases, protection is not necessary, especially when using robust Buchwald-type ligands that form highly stable and active catalytic complexes.[17] Performing the reaction on the unprotected amine is more atom-economical. However, if you consistently face issues with low yield or catalyst deactivation that cannot be solved by screening ligands and conditions, N-protection (e.g., as an acetyl or Boc group) is a valid troubleshooting step to eliminate potential catalyst inhibition.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the reaction.
Problem 1: Low or No Product Yield / Incomplete Conversion
This is the most common issue, often stemming from an inefficient catalytic cycle.
Potential Causes & Solutions
-
Inactive Catalyst System:
-
Diagnosis: The reaction fails to progress even after extended time or heating. A color change from yellow/orange to black (palladium black) early in the reaction indicates catalyst decomposition.[1]
-
Solution:
-
Rigorous Degassing: Oxygen is a poison for Pd(0) catalysts.[9][18] Degas your solvent (e.g., with argon bubbling for 20-30 minutes or via 3-4 freeze-pump-thaw cycles) and ensure the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[19]
-
Ligand Selection: If using a simple ligand like PPh₃, switch to a more robust, bulky, and electron-rich ligand like SPhos or XPhos. These ligands stabilize the Pd(0) center and accelerate the catalytic cycle.[9]
-
Use a Pre-catalyst: Air-stable pre-catalysts (e.g., XPhos Pd G3) ensure the efficient in-situ formation of the active L-Pd(0) species, providing more reliable results.[20]
-
-
-
Ineffective Base or Solvent System:
-
Diagnosis: The reaction stalls with significant starting material remaining. This often points to a slow transmetalation step.
-
Solution:
-
Base Screening: If using a mild base like K₂CO₃, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[16][19]
-
Solvent Optimization: The solvent must facilitate the dissolution of all components, especially the inorganic base.[16] Biphasic solvent systems like 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio) are highly effective as the water helps dissolve the base.[16][19][21]
-
-
Problem 2: Significant Side Product Formation
The formation of byproducts not only lowers the yield but also complicates purification.[22]
Common Side Products & Mitigation Strategies
-
Dehalogenation (Formation of 4-Amino-benzotrifluoride):
-
Mechanism: The aryl-palladium intermediate reacts with a hydride source instead of the boronic acid, followed by reductive elimination.[1][10]
-
Solutions:
-
Choice of Base/Solvent: Avoid bases that can generate hydrides. Ensure solvents are pure and not a source of hydrogen (e.g., old THF can contain peroxides and other reactive species).
-
Accelerate Cross-Coupling: Use a more efficient ligand system (e.g., Buchwald ligands) to ensure the rate of transmetalation and reductive elimination is much faster than the rate of dehalogenation.
-
-
-
Homocoupling of Boronic Acid (Biaryl Formation from Boronic Acid):
-
Mechanism: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[1]
-
Solutions:
-
Strictly Anaerobic Conditions: As mentioned before, thorough degassing is crucial to prevent the oxidative pathway that leads to homocoupling.[1][18]
-
Use Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can minimize the amount of free Pd(II) available for this side reaction.[1]
-
-
-
Protodeboronation (Loss of Boronic Acid Functionality):
-
Mechanism: The boronic acid is cleaved by a proton source (often water), rendering it inactive for cross-coupling.[8] This is more common with electron-deficient or heteroaryl boronic acids.[8]
-
Solutions:
-
Use Boronic Esters or Trifluoroborates: Boronate esters (e.g., pinacol esters) or potassium organotrifluoroborates are significantly more stable towards protodeboronation and act as a slow-release source of the boronic acid.[18][23]
-
Moderate Base and Temperature: Avoid excessively strong bases (like hydroxides) and high temperatures, which can accelerate this side reaction.[8]
-
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-3-iodobenzotrifluoride Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 4-Amino-3-iodobenzotrifluoride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the chromatographic purification of these unique and often sensitive compounds. The electron-withdrawing nature of the trifluoromethyl group and the potential lability of the carbon-iodine bond present specific hurdles that require careful consideration of chromatographic conditions. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance your purification success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative showing signs of degradation on a standard silica gel column?
A1: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel.[1] The lone pair of electrons on the amino group is less available due to the strong electron-withdrawing effect of the trifluoromethyl group, making the aniline less basic but still susceptible to interactions with acidic silanol groups on the silica surface.[2] This interaction can catalyze degradation, particularly if other sensitive functional groups are present. Furthermore, iodinated aromatic compounds can sometimes exhibit instability, and prolonged contact with an acidic stationary phase can promote de-iodination or other decomposition pathways.[1][3]
Q2: What is the best stationary phase for purifying these compounds?
A2: While standard silica gel is the most common choice, its performance depends on the specific derivative's stability. For compounds showing degradation, several alternatives should be considered:
-
Deactivated (Neutralized) Silica Gel: This is often the best first choice. You can pre-treat standard silica gel by flushing the packed column with an eluent containing a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.5-2% v/v) before loading your sample.[1] This neutralizes the acidic sites responsible for degradation.
-
Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are particularly acid-sensitive.[3] Neutral or basic alumina can prevent degradation pathways that occur on silica. However, be aware that the selectivity (elution order) may differ significantly from silica.
-
Reversed-Phase Silica (C18): If your derivative has sufficient hydrophobicity, reversed-phase chromatography is an excellent option that avoids the issue of acidic silanol groups entirely. Mobile phases are typically mixtures of water with methanol or acetonitrile.[4][5]
Q3: How do I select an appropriate mobile phase (eluent) for my separation?
A3: Mobile phase selection is critical for achieving good separation.[4] A systematic approach using Thin Layer Chromatography (TLC) is highly recommended.
-
Start with a Standard System: A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).[6]
-
Tuning Polarity: Adjust the ratio of hexanes to EtOAc to achieve a target Rf (retention factor) of approximately 0.2-0.4 for your desired compound on a TLC plate.[3]
-
Alternative Solvents for Difficult Separations: If impurities are co-eluting with your product, changing the solvent system's selectivity is necessary. Try replacing ethyl acetate with dichloromethane (DCM), diethyl ether, or a mixture of solvents (e.g., Hexanes/DCM/EtOAc). Adding a small amount of methanol can significantly increase polarity for more polar derivatives.[7]
-
For Basic Compounds: If your derivative is basic and shows tailing (streaking) on TLC, adding a small amount (0.5-1%) of triethylamine or a few drops of ammonium hydroxide to the mobile phase can improve peak shape by competing with your compound for interaction with acidic silica sites.[1]
Q4: My purified compound is a pale yellow or brown color. What causes this and how can I fix it?
A4: The coloration is often due to the formation of minor oxidation products, a common issue with anilines.[8] While column chromatography should remove most colored impurities, trace amounts can persist. If the color is problematic for subsequent steps, you can try passing a solution of the compound through a small plug of activated carbon or by performing a recrystallization. Ensure that solvents used for storage are degassed and that the compound is stored under an inert atmosphere (e.g., nitrogen or argon) away from light to prevent further oxidation.[9]
Troubleshooting Guide
This guide addresses specific problems encountered during the column chromatography of this compound derivatives.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of Product and Impurity) | 1. Suboptimal Mobile Phase Selectivity: The chosen solvent system does not provide differential retention between your compound and the impurity.[8] 2. Column Overload: Too much crude material was loaded onto the column for its size. | 1. Change Solvent System: Systematically screen different solvent combinations using TLC. For example, if Hexane/EtOAc fails, try Hexane/DCM or Toluene/EtOAc. The goal is to alter the specific interactions (e.g., dipole-dipole, π-π) that govern retention.[4][5] 2. Reduce Sample Load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more. |
| Compound Streaking or Tailing on Column | 1. Acidic Silica Interaction: The amino group is interacting strongly with acidic silanol sites on the stationary phase.[10] 2. Poor Solubility in Eluent: The compound is not fully soluble in the mobile phase as it travels through the column. 3. Sample Loaded in a Too-Strong Solvent: Dissolving the sample in a highly polar solvent (e.g., pure methanol or DCM) can cause it to precipitate at the top of the column and then streak as it slowly redissolves.[11] | 1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) into your mobile phase.[1] This will cap the acidic sites and lead to sharper, more symmetrical peaks. 2. Dry Load the Sample: Dissolve your crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel (approx. 5-10 times the mass of your sample), and evaporate the solvent to get a dry, free-flowing powder.[11] This powder can then be carefully added to the top of the packed column. This technique is ideal for samples with poor solubility in the eluent.[11] |
| No Compound Eluting from the Column (or Very Low Recovery) | 1. Compound is Decomposing on the Column: The compound is unstable to the acidic silica gel.[3] 2. Mobile Phase is Too Non-Polar: The eluent does not have sufficient strength to move the compound down the column. | 1. Test for Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot at the baseline appears or the original spot diminishes, it indicates instability on silica.[3] Switch to a deactivated silica column or an alternative stationary phase like alumina.[1][3] 2. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you reach 100% of your polar solvent and the compound still hasn't eluted, consider adding a stronger solvent like methanol. |
| Cracks or Channels in the Silica Bed | 1. Poor Column Packing: The silica was not packed uniformly, or air bubbles were introduced. 2. Heat of Adsorption: Using a very non-polar solvent to dissolve a polar sample can generate heat upon loading, causing solvent to boil and crack the silica bed. | 1. Repack the Column: Ensure the silica is added as a uniform slurry and allowed to settle without air bubbles. Gently tap the column during packing to encourage a homogenous bed. 2. Use Appropriate Loading Solvent: Load the sample in the mobile phase itself or a solvent of similar or slightly lower polarity. For highly exothermic adsorptions, use the dry-loading technique.[11] |
Visual Troubleshooting Guide
The following decision tree can help guide your troubleshooting process when purification results are not as expected.
Caption: A decision tree for troubleshooting common column chromatography issues.
Standard Protocol: Flash Column Chromatography
This protocol describes a standard procedure for purifying a this compound derivative on a ~50 g scale.
Materials:
-
Glass chromatography column (e.g., 40 mm inner diameter)
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Mobile phase (e.g., Hexanes/Ethyl Acetate, pre-determined by TLC)
-
Sand (washed)
-
Crude this compound derivative
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (~1 cm) of sand over the cotton plug.
-
Clamp the column securely in a vertical position in a fume hood.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, most non-polar mobile phase you plan to use (e.g., 95:5 Hexanes/EtOAc). Aim for a consistency that is easily pourable.
-
Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack into a uniform bed.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the silica run dry.
-
Add another thin layer (~1 cm) of sand on top of the silica bed to protect the surface.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude sample (~1 g for a 50 g column) in the minimum amount of a suitable solvent. Ideally, use the mobile phase itself or a solvent that is less polar than the mobile phase.[11]
-
Using a pipette, carefully apply the sample solution to the top of the sand layer, trying not to disturb the surface.
-
Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until the liquid level again meets the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the solvent in fractions. The size of the fractions depends on the column size and the separation, but 15-20 mL fractions are typical for this scale.
-
If a gradient elution is required, gradually increase the proportion of the polar solvent over time.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which ones contain the desired product.
-
Spot every few fractions on a TLC plate, along with a spot of your crude starting material and a pure reference standard if available.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for column chromatography purification.
References
- Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Google Patents. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
- Alwsci Industry News. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10).
- PubMed. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014-01-07).
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Phenomenex. Mobile Phase Selectivity.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07).
- Benchchem. Technical Support Center: Purification of Polyhalogenated Anilines.
- Bouling Chemical Co., Limited. This compound.
- Parchem. This compound (Cas 163444-17-5).
- Benchchem. Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions.
- Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
- Reddit. Fmoc protection of electron-poor aniline? : r/Chempros. (2020-05-19).
- Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros. (2025-07-06).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018-10-01).
- ResearchGate. Electron‐deficient anilines, scalability, safety analysis and mechanism.
- ResearchGate. How to develop solvent system for TLC when the compound is unknown? (2014-06-22).
- Avanti Research. TLC Solvent Systems – Lipid Migration.
- Sigma-Aldrich. Solvent for tlc.
- ResearchGate. What is the best solvent system for amino acid thin layer chromatography? (2023-05-04).
- Benchchem. Technical Support Center: Purification of Volatile Fluorinated Compounds.
- NACALAI TESQUE, INC. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. nacalai.com [nacalai.com]
- 6. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 10. aapco.org [aapco.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Cross-Coupling Reactions of 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-3-iodobenzotrifluoride in cross-coupling reactions. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during Suzuki-Miyaura, Heck, and Sonogashira couplings with this versatile but sometimes challenging substrate.
The unique electronic properties of this compound, with the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group, can significantly influence its reactivity. This guide will help you navigate these complexities and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling of this compound?
A1: The most prevalent side reactions are protodeiodination (dehalogenation) and homocoupling of the starting material or the coupling partner.[1] The electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition to the palladium catalyst, but the presence of the amino group can lead to catalyst inhibition or promote side reactions if conditions are not carefully optimized.[2]
Q2: How does the trifluoromethyl group affect the cross-coupling reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which generally makes the C-I bond more susceptible to oxidative addition by the palladium catalyst.[3] This can be advantageous for achieving higher reaction rates. However, it can also increase the propensity for certain side reactions if the subsequent steps in the catalytic cycle are not efficient.[4]
Q3: What is the role of the amino group in these reactions, and does it need to be protected?
A3: The amino group is an electron-donating group that can also act as a ligand for the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle.[5] In many cases, especially in Suzuki-Miyaura and Heck reactions, the amino group does not require protection.[6] However, for Sonogashira couplings or if catalyst inhibition is suspected, protection of the amino group (e.g., as an acetyl or Boc derivative) may be beneficial.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant formation of 4-aminobenzotrifluoride (protodeiodination byproduct).
Q: I am observing a significant amount of the dehalogenated byproduct, 4-aminobenzotrifluoride, in my reaction mixture. What is causing this, and how can I minimize it?
A: Protodeiodination, also known as dehalogenation, is a common side reaction where the iodine atom is replaced by a hydrogen atom.[7] This typically occurs via the formation of a palladium-hydride species in the catalytic cycle.[5]
Potential Causes and Solutions:
-
Source of Hydride: The palladium-hydride species can be generated from various sources in the reaction mixture.
-
Bases: Certain bases, especially alkoxides, can act as a source of hydrides.[7]
-
Solution: Switch to a non-hydridic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]
-
-
Solvents: Solvents like alcohols or even trace amounts of water can be a source of hydrides.[7][8]
-
Solution: Use anhydrous and thoroughly degassed aprotic solvents like dioxane, THF, or toluene.[5] If an aqueous system is required for a Suzuki coupling, carefully control the water content.
-
-
Boronic Acids: In Suzuki couplings, the boronic acid itself can sometimes be a source of protons.
-
Solution: Use a boronic ester (e.g., a pinacol ester) to improve stability and reduce protodeboronation.[9]
-
-
-
Slow Reductive Elimination: If the desired reductive elimination step to form the product is slow, the intermediate aryl-palladium complex has more time to react with any available hydride sources.
Troubleshooting Workflow for Protodeiodination:
Caption: General cross-coupling cycle and points of side reaction divergence.
Recommended Starting Conditions
The following table provides general starting points for optimizing your cross-coupling reactions with this compound. Note that these conditions may require further optimization for specific coupling partners.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Sonogashira Coupling |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Partner | Arylboronic Acid (1.2 - 1.5 eq) | Alkene (1.5 eq) | Terminal Alkyne (1.2 - 1.5 eq) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2 - 5 mol%) [6] | Pd(OAc)₂ (2 mol%) [6] | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (1-5 mol%) |
| Ligand | (if needed, e.g., for PdCl₂) dppf, XPhos | PPh₃ or P(o-tolyl)₃ (4 mol%) | PPh₃ (4 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) [6] | Et₃N or K₂CO₃ (3.0 eq) [6] | Et₃N or DIPA (solvent or co-solvent) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF [6] | Anhydrous DMF or Acetonitrile [6] | Anhydrous THF or DMF |
| Temperature | 80 - 100 °C [6] | 100 - 120 °C [6] | Room Temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem.
- MDPI.
- Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov.
- ACS Publications.
- Semantic Scholar. Halogen-Bond-Promoted Direct Cross-Coupling of Trifluoromethylated Alkyl Bromides with Coumarins/Quinolinones.
- BenchChem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- BenchChem.
- ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Globe Thesis. Transition Metal-catalyzed Cross-coupling And Defluorinative Coupling Reaction Of Trifluoromethyl Compounds.
- RSC Publishing. Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity.
- ACS Publications. Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I)
- Princeton University.
- Wikipedia. Suzuki reaction.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines.
- ResearchGate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. Optimization of conditions for the Heck reaction.
- BenchChem. Technical Support Center: Reactions of 4-Amino-3-iodopyridine.
- ResearchGate.
- Andrew G Myers Research Group. The Suzuki Reaction.
- PMC - NIH.
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- ResearchGate. Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ResearchGate. Optimization of the conditions for the Heck reaction of bromobenzene with styrene.
- ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Wikipedia. Heck reaction.
- ResearchGate. Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- BenchChem. Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. globethesis.com [globethesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Preventing Deiodination of 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support center for handling 4-Amino-3-iodobenzotrifluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. A common and often frustrating side reaction is the premature loss of iodine, leading to the formation of 4-aminobenzotrifluoride. This hydrodeiodination (or deiodination) consumes your starting material, reduces yields, and complicates purification.[1][2][3]
This document provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind our recommendations to help you suppress this unwanted side reaction and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination (specifically, hydrodeiodination) is an undesired side reaction where the iodine atom on your starting material is replaced by a hydrogen atom.[3] This converts your valuable this compound into the byproduct 4-aminobenzotrifluoride. This side reaction is problematic because it consumes the starting material, lowers the yield of the intended coupled product, and introduces an impurity that can be challenging to separate.[3] this compound is particularly susceptible due to its electron-rich nature, a consequence of the activating amino group, which can facilitate certain undesired catalytic pathways.[3][4]
Q2: What is the primary mechanism that causes deiodination in my palladium-catalyzed reaction?
A2: The most common pathway involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This highly reactive intermediate can be generated from various sources, including trace water, alcohol solvents, certain bases (like alkoxides), or even additives and ligands.[3][5][6] Once formed, the Pd-H species can undergo reductive elimination with the aryl group bound to the palladium center, releasing the deiodinated arene (Ar-H) and regenerating the Pd(0) catalyst, which can then continue this unwanted cycle.[1][3]
Q3: How does my choice of ligand impact the extent of deiodination?
A3: The ligand choice is critical. The rate of the desired C-C or C-N bond formation (reductive elimination) is in direct competition with the deiodination pathway. Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or specific N-heterocyclic carbenes (NHCs), are highly effective at preventing deiodination.[1] These ligands accelerate the desired reductive elimination step, causing it to outcompete the undesired reaction with the Pd-H species.[1][7]
Q4: Are certain reaction types (e.g., Suzuki, Buchwald-Hartwig) more prone to this issue?
A4: Yes, the propensity for deiodination can vary. For instance, in Buchwald-Hartwig aminations, the pKa of the amine coupling partner and the strength of the base are critical factors. Strong bases like sodium tert-butoxide can sometimes accelerate deiodination.[3] In Suzuki-Miyaura couplings, the choice of base and the presence of water can significantly influence the formation of Pd-H species.[3] Each reaction type requires careful optimization of its specific parameters.
Troubleshooting & Optimization Guide
If you are observing significant formation of 4-aminobenzotrifluoride, use this guide to diagnose and resolve the issue.
Problem: High percentage (>5%) of deiodinated byproduct observed by GC-MS or NMR.
Below is a systematic workflow to pinpoint the cause and implement a solution.
Caption: Optimized Suzuki-Miyaura coupling scheme.
Step-by-Step Methodology
-
Reagent Preparation:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.022 mmol, 2.2 mol%)
-
Anhydrous, powdered Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add the anhydrous, degassed toluene.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Self-Validation/Monitoring: After 1-2 hours, take a small aliquot (under inert atmosphere), quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS. Check for the consumption of starting material and the ratio of desired product to the deiodinated byproduct (M.W. 161.12 for 4-aminobenzotrifluoride).
-
Continue the reaction until the starting material is consumed or the product/byproduct ratio no longer improves.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
-
References
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Ahmadi, Z., & McIndoe, J. S. (2013).
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
- García, J. R., et al. (2009). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts.
- Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(18), 3155-3162. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Reddit User Discussion. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
- Forgács, A., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2336-2343. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of 4-Amino-3-iodobenzotrifluoride
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 4-Amino-3-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet crucial, cross-coupling reaction. The unique electronic properties of this substrate, featuring both an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on the same aromatic ring as the iodine, present a distinct set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve optimal reaction outcomes.
Troubleshooting Guide: Addressing Low Conversion and Side Reactions
Low conversion is a frequent hurdle in the Buchwald-Hartwig amination of this compound. The following section is structured in a question-and-answer format to directly address the most common issues you may be facing in the lab.
Q1: My reaction has stalled at low conversion. What are the likely causes and how can I improve the yield?
Several factors can contribute to a stalled reaction with this substrate. The primary suspects are often related to the catalyst system (palladium source and ligand), the choice of base, or the reaction conditions.
Underlying Causes & Solutions:
-
Catalyst Deactivation: The free amino group on your substrate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over off-cycle inhibitory pathways. Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig research groups are excellent starting points.[1][2] Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can also lead to more reproducible results compared to generating the active catalyst in situ.[2]
-
-
Suboptimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine coupling partner but not so harsh that it leads to substrate or product degradation.
-
Solution: For many Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[3][4] However, if you observe decomposition, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4][5] The solubility of the base can also be a factor; ensure vigorous stirring to overcome mass transfer limitations.[4]
-
-
Inadequate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the catalytic cycle, especially with less reactive coupling partners.
-
Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C. Monitor for any signs of decomposition.
-
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of iodine with hydrogen). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions and can be particularly problematic with electron-deficient aryl halides.[6]
Underlying Causes & Solutions:
-
Formation of Palladium-Hydride Species: This is often the primary pathway for hydrodehalogenation.[6]
-
Solution 1: Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[6]
-
Solution 2: Base Selection: The choice of base can influence the formation of palladium-hydride species. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes preferred over strong alkoxide bases to minimize this side reaction.[6]
-
Solution 3: Protect the Amine: The free amino group on your substrate can sometimes promote dehalogenation. Protecting the amine with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[6]
-
Q3: My reaction is sensitive to air and moisture, leading to inconsistent results. How can I improve reproducibility?
The palladium(0) active catalyst is sensitive to oxygen, which can lead to its deactivation and inconsistent reaction outcomes.
Underlying Causes & Solutions:
-
Oxygen-Induced Catalyst Deactivation: The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of air.
-
Solution 1: Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere of nitrogen or argon. Use Schlenk techniques or a glovebox for the best results. All solvents and reagents should be thoroughly degassed prior to use.[2]
-
Solution 2: Use of Precatalysts: Employing air- and moisture-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can significantly improve reproducibility as they generate the active Pd(0) species in situ under the reaction conditions.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the Buchwald-Hartwig amination of this compound.
Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl iodide, forming a Pd(II) intermediate.[1][7][8]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.[9]
-
Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the product and regenerates the Pd(0) catalyst.[1][8]
Q2: Which palladium precursors and ligands are recommended for this substrate?
For the amination of an electron-deficient aryl iodide like this compound, a robust catalyst system is essential.
-
Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common choices.[10] However, for improved consistency, well-defined precatalysts such as those from the Buchwald series (e.g., XPhos Pd G3, RuPhos Pd G3) are highly recommended.[2]
-
Ligands: Bulky, electron-rich biaryl phosphine ligands are generally the most effective for challenging substrates.[1][2] Consider screening ligands such as XPhos, RuPhos, BrettPhos, or DavePhos.[11][12]
Q3: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.[13][14][15]
-
Common Solvents: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, and THF are typically used.[10]
-
Solvent Effects: The polarity of the solvent can impact the stability of intermediates in the catalytic cycle.[16] It is often beneficial to screen a few different solvents to find the optimal conditions for your specific coupling partners.
Q4: Can I use an aryl bromide or chloride instead of an aryl iodide?
Yes, but the reactivity of the aryl halide follows the general trend of I > Br > Cl for oxidative addition.[4] If you switch to an aryl bromide or chloride, you will likely need to adjust the reaction conditions to be more forcing. This may include using a more active catalyst system (e.g., a more electron-rich ligand), a stronger base, and higher reaction temperatures.[4]
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol serves as a starting point and may require optimization for your specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 0.1 M)
Procedure:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the this compound, palladium precatalyst, and base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Reference Table
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive Catalyst | Use a well-defined precatalyst (e.g., XPhos Pd G3).[2] Ensure rigorous inert atmosphere. |
| Suboptimal Ligand | Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1][2] | |
| Inappropriate Base | Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄).[3][4][5] | |
| Hydrodehalogenation | Formation of Pd-H species | Use bulky, electron-rich ligands.[6] Consider a weaker base (e.g., K₃PO₄).[6] |
| Inconsistent Results | Oxygen Sensitivity | Use rigorous inert techniques (Schlenk line or glovebox).[2] Degas all solvents and reagents. |
| Employ air-stable precatalysts. |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- Role of the Base in Buchwald–Hartwig Amin
- Buchwald-Hartwig Coupling - Alfa Chemistry
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem
- Role of the base in Buchwald-Hartwig amin
- effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine - Benchchem
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights
- Use of base metals in Buchwald-Hartwig coupling - Wordpress
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship
- Solvent Effects on the Selectivity of Palladium-C
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF
- Buchwald C
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem
- Chapter 3: Synthetic Methods for Primary Anilines - Books
- Technical Support Center: Troubleshooting Halogen
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Public
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH
- TCI Practical Example: Buchwald-Hartwig Amin
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
improving the regioselectivity of reactions with 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support center for 4-Amino-3-iodobenzotrifluoride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. By understanding the electronic and steric factors governing its reactivity, you can troubleshoot common issues and optimize your synthetic routes.
Introduction: The Challenge of Regioselectivity
This compound is a valuable trifluoromethylated aniline derivative used in the synthesis of pharmaceuticals and agrochemicals. Its structure presents two key features that dictate its reactivity: a potent C(sp²)–I bond, ideal for cross-coupling reactions, and a nucleophilic amino group. The primary challenge is to harness the reactivity of the C-I bond with high fidelity, avoiding side reactions and ensuring predictable outcomes. This guide provides a framework for understanding and controlling these reactions.
The molecule's reactivity is governed by a delicate interplay of electronic and steric effects. The strongly electron-donating amino group (-NH₂) activates the ring, particularly the ortho and para positions, while the strongly electron-withdrawing trifluoromethyl group (-CF₃) deactivates it. The iodine atom is strategically positioned ortho to the activating -NH₂ group and meta to the deactivating -CF₃ group, making the C-I bond the primary site for electrophilic attack and oxidative addition in palladium-catalyzed reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is suffering from low yield and significant side products like dehalogenation and boronic acid homocoupling. How can I improve the outcome?
This is a frequent issue when reaction conditions are not fully optimized. Low yields are typically not due to a lack of regioselectivity at the C-I bond but rather from competing decomposition pathways that consume starting materials or the catalyst.
Causality: The desired reaction involves the oxidative addition of a Pd(0) catalyst to the C-I bond. Side reactions like hydrodehalogenation (replacement of -I with -H) and boronic acid homocoupling are often symptomatic of catalyst decomposition (formation of palladium black), the presence of moisture, or an inappropriate choice of base.[1][2]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Solutions:
-
Rigorous Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict argon or nitrogen atmosphere.[1]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl ligands (e.g., dppf) are superior as they stabilize the Pd(0) species, promote fast oxidative addition, and facilitate reductive elimination.[3][4][5][6]
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. A moderately strong inorganic base is typically preferred.
Table 1: Recommended Suzuki-Miyaura Reaction Conditions
| Parameter | Recommended Condition | Rationale & Causality |
|---|---|---|
| Aryl Halide | This compound (1.0 eq) | The C-I bond is the most reactive site for oxidative addition. |
| Boronic Acid | Arylboronic Acid or Ester (1.2–1.5 eq) | A slight excess drives the reaction to completion. Purity is critical to avoid side reactions. |
| Catalyst | XPhos Pd G3 (1-2 mol%) or PdCl₂(dppf) (3-5 mol%) | Buchwald precatalysts are highly active. dppf is a robust, versatile ligand. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 eq) | K₃PO₄ is effective and economical. Cs₂CO₃ offers higher solubility and can accelerate sluggish reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | A protic co-solvent is often necessary to dissolve the inorganic base. Must be degassed. |
| Temperature | 80–100 °C | Balances reaction rate against thermal decomposition of the catalyst. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling [7]
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., XPhos Pd G3, 1.5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q2: The Sonogashira coupling of my terminal alkyne is sluggish, resulting in a complex mixture with significant alkyne homocoupling (Glaser coupling). What is causing this?
Sluggish Sonogashira reactions are often traced back to catalyst inhibition or suboptimal conditions that favor the undesired Glaser coupling pathway.
Causality: The Sonogashira reaction relies on a dual catalytic cycle involving palladium and copper. The free amino group on the substrate can potentially coordinate to the copper co-catalyst, inhibiting its function. Furthermore, oxygen contamination readily promotes the oxidative homocoupling of the terminal alkyne.[8][9]
Solutions:
-
Protect the Amine (Optional): If catalyst inhibition is suspected, a simple N-acetylation can be performed. The acetyl group can be easily removed later. This prevents coordination with the catalyst and improves solubility.
-
Use a Co-solvent: Adding a co-solvent like DMF or dioxane can improve the solubility of the substrate and catalyst complex.
-
Strictly Anaerobic Conditions: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is paramount to suppress Glaser coupling.
-
Amine Base/Solvent: The choice of amine base is critical. Diisopropylamine (DIPA) or triethylamine (Et₃N) are commonly used and often serve as both the base and part of the solvent system.[7]
Table 2: Recommended Sonogashira Reaction Conditions
| Parameter | Recommended Condition | Rationale & Causality |
|---|---|---|
| Aryl Halide | This compound (1.0 eq) | The C-I bond is highly reactive in the Sonogashira coupling. |
| Alkyne | Terminal Alkyne (1.1–1.3 eq) | A slight excess is used. Must be free of impurities. |
| Catalyst System | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%) | The classic catalyst system. The ratio can be tuned for optimal performance. |
| Base/Solvent | Et₃N or DIPA | Acts as both the base and solvent. Must be anhydrous and degassed. |
| Co-Solvent | THF or DMF (optional) | Can improve solubility of starting materials. |
| Temperature | Room Temperature to 60 °C | Higher temperatures can increase side reactions. Start at RT and gently heat if necessary. |
Detailed Experimental Protocol: Sonogashira Coupling [7]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Under argon, add degassed THF and Et₃N (3.0 equiv). Stir for 5 minutes, then add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to 50 °C.
-
Monitoring: Follow the reaction by TLC or LC-MS until completion (typically 6–24 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most reactive site on this compound for palladium-catalyzed cross-coupling reactions? The carbon-iodine (C-I) bond is overwhelmingly the most reactive site. The mechanism for these reactions begins with the oxidative addition of a Pd(0) complex into a carbon-halide bond. The bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I), making the C-I bond the weakest and most susceptible to cleavage and oxidative addition.
Q2: Is it necessary to protect the amino group before performing cross-coupling reactions? Generally, it is not necessary for Suzuki and Sonogashira couplings.[7] The free amine is tolerated by most modern catalyst systems. However, if you encounter issues like catalyst poisoning, low yields, or intractable side reactions, performing a simple N-protection (e.g., with acetyl chloride or Boc anhydride) is a sound troubleshooting step. For Buchwald-Hartwig amination where this molecule would serve as the amine component, the -NH₂ group must be unprotected to act as the nucleophile.[10][11]
Q3: How do the -CF₃ and -NH₂ groups cooperatively influence the regioselectivity? The regioselectivity is primarily dictated by the C-I bond's inherent reactivity. However, the electronic nature of the substituents plays a supporting role. The electron-donating amino group increases the electron density of the aromatic ring, which can facilitate the oxidative addition of the electron-deficient Pd(0) catalyst into the adjacent C-I bond. The electron-withdrawing trifluoromethyl group has a less significant, deactivating influence from the meta position. The combination ensures that the reaction is funneled almost exclusively to the desired C-I position.
Diagram: Electronic Influences on Reactivity
Caption: Interplay of functional groups on the substrate.
Q4: Can I achieve selective C-H activation on this molecule instead of reacting at the C-I bond? Directing a reaction to a C-H bond in the presence of a much more reactive C-I bond is exceptionally difficult and not feasible with standard cross-coupling methodologies. Such a transformation would require highly specialized catalysts and directing groups designed to overcome the innate reactivity of the aryl iodide, and is not a practical concern for the reactions discussed here.
Q5: What are the key safety considerations for handling this compound? As with any laboratory chemical, you must consult the Safety Data Sheet (SDS) before use. This compound is an aniline derivative and an organic halide.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
References
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. American Chemical Society. [Link]
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]
- Buchwald–Hartwig amin
- Nucleophilic arom
- Nucleophilic Arom
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. [Link]
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
- Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Atomic Zero Steric Potential and the Regioselectivity of Reactions. PubMed. [Link]
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
- Chemoselective and regiospecific Suzuki coupling on a multisubstituted sp(3)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
- Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
- Stereoselectivity of nitrile oxide cycloadditions to chiral allylic fluorides: experiment and theory. PubMed. [Link]
- Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. [Link]
- The role of aryne distortions, steric effects, and charges in regioselectivities of aryne reactions. PubMed. [Link]
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. RSC Publishing. [Link]
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed - NIH. [Link]
- Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC - NIH. [Link]
- Iodine Monobromide Catalysed Regioselective Synthesis of 3-Arylquinolines from α-Aminoacetophenones and trans-β-Nitrostyrenes.
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- 12. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions with 4-Amino-3-iodobenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile but challenging substrate. Here, we synthesize mechanistic understanding with field-proven protocols to help you select the optimal catalyst system and troubleshoot common experimental hurdles.
Core Concepts: Understanding the Substrate
This compound is a unique substrate due to its conflicting electronic features. The potent electron-withdrawing trifluoromethyl (-CF3) group makes the aryl iodide electron-deficient, which generally facilitates the oxidative addition of the C-I bond to the Pd(0) center—often the rate-limiting step in cross-coupling.[1] However, the electron-donating amino (-NH2) group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[2][3] Successful coupling hinges on a catalyst system that balances these electronic effects and overcomes potential steric hindrance.
Catalyst System Selection Guide
The choice of palladium source, ligand, base, and solvent is critical for success. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, modern, well-defined precatalysts are often more effective for challenging substrates as they provide a reliable source of the active Pd(0) species.[4][5]
The ligand is arguably the most crucial component. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands are generally the first choice. These ligands stabilize the palladium center, promote the crucial reductive elimination step, and can mitigate issues arising from amine coordination.
Recommended Catalyst Systems for Key Coupling Reactions
| Coupling Reaction | Palladium Source / Precatalyst | Recommended Ligand(s) | Recommended Base(s) | Solvent(s) | Typical Temp. |
| Suzuki-Miyaura (C-C) | Pd(OAc)₂, PdCl₂(dppf), XPhos Pd G3 | XPhos, SPhos, RuPhos, dppf | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | 80-110 °C |
| Buchwald-Hartwig (C-N) | [Pd(allyl)Cl]₂, tBuXPhos Pd G3 | tBuXPhos, AdBippyPhos, Mor-DalPhos | NaOtBu, LHMDS, K₃PO₄, KOPh | Toluene, Dioxane, t-BuOH | 80-110 °C |
| Sonogashira (C-C, alkyne) | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃, cataCXium® A | Et₃N, i-Pr₂NH (often as solvent) | DMF, THF, Toluene | RT - 80 °C |
| Heck (C-C, alkene) | Pd(OAc)₂ | PPh₃, P(o-Tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 °C |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My Suzuki-Miyaura coupling reaction is resulting in low or no yield of the desired product. What are the likely causes and how can I fix it?
Answer: Low yield in a Suzuki coupling with this substrate can stem from several factors. Let's break down the diagnostic process.
-
Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently or is decomposing.
-
Cause 2: Inappropriate Base. The base might be too weak to facilitate the transmetalation step effectively or may be causing degradation of your boronic acid.
-
Solution: For Suzuki reactions, stronger, non-hydroxide bases are often superior. Switch from K₂CO₃ to finely powdered, anhydrous K₃PO₄ or Cs₂CO₃.[6] These bases are more effective, especially with electron-deficient boronic acids.
-
-
Cause 3: Boronic Acid Decomposition (Protodeboronation). This is a common side reaction, especially in the presence of water and a strong base, where the C-B bond is cleaved and replaced with a C-H bond.[3]
-
Solution: Ensure your solvents are thoroughly degassed but not necessarily bone-dry; a small amount of water is often beneficial for the Suzuki catalytic cycle.[7] However, if protodeboronation is severe, consider using anhydrous conditions with K₃PO₄ or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
Cause 4: Ligand Choice. The ligand may not be suitable for promoting the catalytic cycle with this specific substrate.
Question: I am observing significant formation of a homocoupled by-product from my boronic acid (in Suzuki) or alkyne (in Sonogashira). What causes this and how can I prevent it?
Answer: Homocoupling is a common side reaction, particularly the Glaser coupling of terminal alkynes in Sonogashira reactions.[2]
-
Primary Cause: Presence of Oxygen. The primary culprit for homocoupling is the presence of molecular oxygen, which facilitates the oxidative dimerization of the coupling partner.
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.[2] Assemble your reaction under a positive pressure of inert gas.
-
-
Secondary Cause (Sonogashira): High Copper(I) Concentration. In Sonogashira coupling, excess Cu(I) catalyst can promote alkyne dimerization.
Question: My reaction turns black, and I see precipitated palladium metal. Why is this happening?
Answer: The formation of palladium black indicates that the active Pd(0) catalyst is aggregating and precipitating out of the solution, effectively killing the catalytic cycle.
-
Cause 1: Insufficient Ligand Stabilization. The phosphine ligand is essential for stabilizing the monomeric Pd(0) species. If the ligand is not bulky enough or is used in insufficient quantity, the palladium atoms can agglomerate.
-
Solution: Ensure you are using a ligand known to be effective for this class of reaction (see table above). A ligand-to-palladium ratio of 1:1 to 2:1 is typical. Using bulky ligands like XPhos or tBuXPhos helps create a sterically hindered environment around the palladium, preventing aggregation.[7]
-
-
Cause 2: Excessively High Temperatures. While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways.
-
Solution: Optimize the temperature. Start at the lower end of the recommended range (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino group on this compound before performing a cross-coupling reaction?
A1: In many cases, no. Modern catalyst systems, particularly those using bulky phosphine ligands, can often achieve high yields without N-protection.[3] The ligand's steric bulk can disfavor the binding of the substrate's amino group to the palladium center. However, if you consistently experience low yields or catalyst inhibition, a protecting group strategy (e.g., forming a Boc-carbamate or an amide) is a valid troubleshooting step.
Q2: Which palladium-catalyzed reaction is generally the most robust for forming a C-C bond with this substrate?
A2: The Suzuki-Miyaura coupling is typically the most robust and versatile method for C-C bond formation.[8] Its advantages include the commercial availability of a vast array of boronic acids and esters, high functional group tolerance, and reaction conditions that are generally milder than many other named coupling reactions.
Q3: How do the -CF3 and -NH2 groups on the ring influence the oxidative addition step?
A3: They have opposing effects. The strongly electron-withdrawing -CF3 group makes the aromatic ring electron-deficient, which significantly accelerates the rate of oxidative addition of the C-I bond to the Pd(0) catalyst.[1] This is generally favorable. The electron-donating -NH2 group has a weaker, opposing effect. The net result is that oxidative addition is typically not the most challenging step for this substrate; rather, challenges often arise in the subsequent transmetalation or reductive elimination steps.
Q4: Can I use an aryl chloride version of this substrate instead of the iodide?
A4: While possible, aryl chlorides are significantly less reactive than aryl iodides and require more specialized and highly active catalyst systems.[11] Oxidative addition of a C-Cl bond is much more difficult. If you must use an aryl chloride, you will need to employ state-of-the-art catalyst systems, often involving highly specialized Buchwald ligands (e.g., SPhos, tBuXPhos) and potentially higher temperatures and catalyst loadings.[12][13] For initial investigations, the iodo-substrate is strongly recommended.
Standard Experimental Protocols
The following are generalized, starting-point protocols. Optimization for your specific coupling partner is likely necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst/Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer/hotplate and stir vigorously at the desired temperature (e.g., 90–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%) and the ligand if not using a precatalyst. Add this compound (1.0 equiv) and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Then add the amine coupling partner (1.1-1.2 equiv). Finally, add the base (e.g., NaOtBu, 1.2-1.5 equiv) under a positive flow of argon. Be cautious as the addition of a strong base can be exothermic.
-
Reaction: Heat the sealed tube in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring & Workup: Follow steps 5 and 6 from the Suzuki protocol. Note that quenching should be done carefully, typically by slowly adding saturated aqueous ammonium chloride.
-
Purification: Purify the crude product by flash column chromatography.
References
- Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
- Various Authors. (2023). Palladium N-Heterocyclic Carbene Pre-catalysts for Buchwald–Hartwig Amination.
- Valente, C., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Semantic Scholar. [Link]
- Bruno, N. C., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH. [Link]
- Checca, S. (2015). 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings.
- Kashani, S. K., et al. (2019).
- Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]
- Kashani, S. K., et al. (2019).
- Various Authors. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling.
- Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Reddit Community. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. [Link]
- Chemistry LibreTexts. (2023).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Nolan, S. P., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
managing impurities in the synthesis of 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support center for the synthesis of 4-Amino-3-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical intermediate. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the successful synthesis and purification of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
The most prevalent synthetic route involves the direct electrophilic iodination of 4-aminobenzotrifluoride.[1] This method is favored for its atom economy and straightforward approach. The core reaction is an electrophilic aromatic substitution, where an iodinating agent reacts with the electron-rich aniline ring.
However, this route presents several challenges:
-
Over-iodination: The strong activating nature of the amino group can lead to the formation of di- and tri-iodinated byproducts.
-
Isomer Formation: While the amino group is an ortho-, para- director, the formation of the undesired 2-iodo isomer can occur.[2]
-
Oxidation: Anilines are susceptible to oxidation, especially in the presence of certain iodinating agents, leading to the formation of colored, tarry impurities.[2][3]
-
Reaction Control: The reaction can be highly exothermic and requires careful control of temperature and reagent addition to minimize side reactions.[1]
Q2: I am observing a significant amount of di-iodinated product. How can I improve the selectivity for mono-iodination?
The formation of di-iodinated byproducts is a common issue stemming from the high reactivity of the aniline substrate. To favor mono-iodination, consider the following strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Using a 1:1 molar ratio or even a slight excess of 4-aminobenzotrifluoride can help minimize over-iodination.[3]
-
Protecting Group Strategy: Temporarily protect the amino group as an acetamide. The acetamido group is less activating than the amino group, which moderates the reaction and improves selectivity for mono-iodination. The protecting group can be removed via hydrolysis after the iodination step.[3]
-
Choice of Iodinating Agent: Employ a milder iodinating agent. Reagents like iodine in the presence of a weak base (e.g., sodium bicarbonate) or N-iodosuccinimide (NIS) can offer better control compared to more aggressive reagents.[3][4][5]
-
Slow Addition and Low Temperature: Add the iodinating agent slowly to the reaction mixture at a reduced temperature (e.g., 0-5 °C) to maintain a low concentration of the electrophile and control the reaction rate.[3]
Q3: My reaction mixture is turning dark and forming a tarry precipitate. What is causing this and how can it be prevented?
The formation of dark, tarry precipitates is typically a result of oxidation of the aniline starting material or product by the iodinating agent.[2][3] Here are some preventative measures:
-
Use a Milder Iodinating Agent: As mentioned previously, switching to a less aggressive iodinating agent like a morpholine-iodine complex or generating hypoiodous acid (HOI) in situ from iodine and sodium bicarbonate can mitigate oxidation.[2][3]
-
Protect the Amino Group: Protecting the amino group as an acetamide significantly reduces its susceptibility to oxidation.[3]
-
Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon before use.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric oxygen from contributing to oxidative side reactions.
Q4: How can I effectively remove unreacted starting material and isomeric impurities from my final product?
Purification of this compound often requires a multi-step approach to remove unreacted starting material and isomeric byproducts.
| Impurity | Recommended Purification Technique | Key Considerations |
| Unreacted 4-Aminobenzotrifluoride | Column Chromatography or Recrystallization | 4-Aminobenzotrifluoride is more polar than the desired product. A solvent system with increasing polarity can effectively separate them on a silica gel column. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can also be effective. |
| 2-Amino-3-iodobenzotrifluoride (ortho-isomer) | Column Chromatography | The ortho- and para-isomers often have different polarities and can be separated by careful column chromatography. Thin Layer Chromatography (TLC) should be used to optimize the solvent system for the best separation. |
| Di-iodinated Products | Column Chromatography or Recrystallization | Di-iodinated products are typically less polar than the mono-iodinated product. They will elute first during column chromatography. Recrystallization can also be effective if the solubility differences are significant. |
General Purification Workflow:
Sources
- 1. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iodination - Common Conditions [commonorganicchemistry.com]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
work-up procedure for reactions involving 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-3-iodobenzotrifluoride. This guide is structured to provide practical, field-proven insights into the work-up and purification procedures for reactions involving this versatile building block. My aim is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What are the key solubility and stability characteristics of this compound?
A1: this compound is typically a solid, appearing as a white to light yellow or brown crystalline powder.[1][2] Its solubility in water is quite limited. However, it exhibits good solubility in common organic solvents such as ethanol, acetone, methanol, toluene, and dichloromethane.[1][3][4] From a stability perspective, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light, heat, and oxidizing agents to prevent degradation.[1][5]
Q2: Can the primary amino group on the ring interfere with my cross-coupling reaction?
A2: Yes, this is a critical consideration. The lone pair of electrons on the amino group can coordinate with the palladium catalyst center. This coordination can potentially inhibit the catalytic cycle or alter the catalyst's reactivity, leading to lower yields or failed reactions.[6] While many modern catalyst systems, particularly those with bulky phosphine ligands, can overcome this inhibition, you may need to screen different ligands. In challenging cases, protecting the amine (e.g., as a carbamate or amide) may be necessary, though this adds steps to the overall synthesis.
Q3: What are the most common side products I should anticipate during work-up?
A3: The two most prevalent side products in cross-coupling reactions are generated via protodeiodination and homocoupling .[6]
-
Protodeiodination: This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of 4-amino-benzotrifluoride. It is often caused by trace amounts of water or other proton sources in the reaction mixture.[6]
-
Homocoupling: This involves the coupling of two molecules of your starting material or reagents. For instance, in a Suzuki reaction, you might observe the homocoupling of your boronic acid partner (a biaryl byproduct). In Sonogashira couplings, dimerization of the alkyne (Glaser-Hay coupling) is a common issue.[6]
Q4: My reaction mixture is a dark, complex mess. Where do I even begin with purification?
A4: Dark, tarry mixtures are common in palladium-catalyzed reactions due to catalyst decomposition (forming palladium black) and side product formation. The standard and most effective method for purification is flash column chromatography on silica gel .[7][8][9] Before chromatography, it is essential to perform a liquid-liquid extraction to remove inorganic salts and highly polar impurities. Filtering the crude organic extract through a plug of Celite® or silica can also help remove baseline impurities and residual palladium black.[10]
General Post-Reaction Work-Up Workflow
This section provides a universal, step-by-step protocol for the initial work-up of a palladium-catalyzed cross-coupling reaction involving this compound.
Workflow Diagram: General Work-Up Procedure
Caption: A typical workflow for the initial work-up and isolation of a crude product.
Detailed Protocol: General Work-Up
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, remove it from heat and allow it to cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution, which helps to break up emulsions and complex with certain metal salts.[10] Alternatively, deionized water can be used.
-
Dilution & Phase Separation: Dilute the quenched mixture with an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with water and then a saturated aqueous sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer and aids in phase separation.[9]
-
Expert Tip: If your reaction used a basic aqueous phase (like K₂CO₃) and your product is a basic amine, an initial acidic wash (e.g., very dilute HCl) is generally avoided as it can protonate your product, pulling it into the aqueous layer. Conversely, if acidic byproducts are a concern, a wash with saturated sodium bicarbonate (NaHCO₃) can be beneficial.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] MgSO₄ is a faster and more efficient drying agent but can be slightly acidic.[10]
-
Filtration & Concentration: Filter off the drying agent. Rinse the flask and filter cake with a small amount of the extraction solvent to ensure complete recovery of the product. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is now ready for purification, most commonly by flash column chromatography.[8]
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion of this compound.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Inactive Catalyst | The Pd(0) active species may have been oxidized. Ensure your catalyst is fresh. Using pre-catalysts can also ensure a more reliable generation of the active Pd(0) species. |
| Insufficient Base | The base is critical for the transmetalation step. A weak or insufficient amount of base (typically 2-3 equivalents are needed) will stall the catalytic cycle.[6] K₃PO₄ is often a reliable choice. If your substrate is sensitive to hydrolysis (e.g., contains an ester), consider a non-hydroxide base like CsF or K₃PO₄.[6][11] |
| Poor Solubility | If reactants are not fully dissolved, the reaction will be slow or incomplete. Consider a different solvent system (e.g., DMF, Dioxane/Water, Toluene) or increasing the reaction temperature.[11][12] |
| Water Content | While some water is often beneficial in Suzuki couplings (especially with phosphate or carbonate bases), completely anhydrous conditions can sometimes be slow. Conversely, too much water can promote protodeboronation of the boronic acid. If using an anhydrous solvent like THF or Toluene, adding a few equivalents of water may help.[13] |
Issue 2: Significant formation of a byproduct at the same Rf as 4-aminobenzotrifluoride.
This is a classic sign of protodeiodination .
Caption: Decision process for troubleshooting protodeiodination.
-
Causality: The palladium-hydride species responsible for this side reaction can be generated from trace water or other proton sources.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use of anhydrous-grade solvents is highly recommended. Switching from a hydroxide base (NaOH, KOH) to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base can also minimize this pathway.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14][15]
Issue 1: The reaction is stalled; starting materials are recovered.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Inappropriate Base | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice.[6] If your substrate has base-sensitive functional groups (like esters), a weaker base like K₃PO₄ or Cs₂CO₃ might be used, but this often requires a more active catalyst system and higher temperatures.[16] |
| Ligand Choice | The ligand is critical. For an electron-rich aryl iodide with a potentially coordinating amino group, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the reductive elimination step and prevent catalyst inhibition.[17] |
| Oxygen Contamination | Oxygen can irreversibly oxidize the phosphine ligands and the Pd(0) catalyst, killing the reaction. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[6] |
Issue 2: The desired product is formed, but purification is difficult due to persistent byproducts.
-
Cause: Byproducts from the base (e.g., tert-butanol) or oxidized ligand (phosphine oxides) can complicate purification.
-
Work-up Protocol:
-
After the initial aqueous work-up, concentrate the crude product.
-
Dissolve the residue in a minimal amount of DCM or EtOAc.
-
Add a non-polar solvent like hexanes or pentane to precipitate out highly polar impurities such as phosphine oxides.
-
Filter the suspension through a plug of silica gel, eluting with a solvent mixture slightly more polar than what was used for the precipitation (e.g., 20-30% EtOAc in hexanes).[10]
-
Concentrate the filtrate and proceed with full column chromatography for final purification.
-
References
- This compound - bouling chemical co., limited. bouling-chem.com.
- SAFETY DATA SHEET - Sigma-Aldrich. sigmaaldrich.com.
- Vinyl Kft.
- SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.
- SAFETY DATA SHEET - Thermo Fisher Scientific. fishersci.com.
- Technical Support Center: Reactions of 4-Amino-3-iodopyridine - Benchchem. benchchem.com.
- Buchwald–Hartwig amin
- Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions - Benchchem. benchchem.com.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. pubs.rsc.org.
- Organic Reaction Workup Formulas for Specific Reagents. chem.ucla.edu.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. pubs.rsc.org.
- 4-Amino-3-nitrobenzotrifluoride CAS#: 400-98-6 - ChemicalBook. chemicalbook.com.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. organic-chemistry.org.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. chem.libretexts.org.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. reddit.com.
- 4-Amino-3-Nitrobenzotrifluoride - bouling chemical co., limited. bouling-chem.com.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. benchchem.com.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. reddit.com.
- This compound. alfa-chemistry.com.
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Technical Support Center: Solvent Effects on the Reactivity of 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support center for 4-Amino-3-iodobenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent selection on the reactivity of this versatile building block, particularly in palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot experiments and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs): Core Principles of Solvent Selection
Q1: Why is solvent choice so critical when working with this compound in cross-coupling reactions?
A1: Solvent selection is paramount because it influences nearly every aspect of the reaction.[1][2] A solvent is not merely a medium for dissolution; it actively participates in the catalytic cycle. Its roles include:
-
Solubilizing Reagents: Ensuring all components, including the substrate, coupling partner, base, and catalyst, are in the same phase to react. This compound is a solid with limited water solubility but is soluble in many common organic solvents.[3]
-
Stabilizing Catalytic Species: The polarity and coordinating ability of a solvent can stabilize the active palladium catalyst and key intermediates, preventing decomposition.[4]
-
Modulating Reactivity and Selectivity: The solvent can dramatically alter reaction rates and, in some cases, even switch the chemoselectivity of a reaction.[5][6] For instance, polar aprotic solvents can stabilize charged transition states, accelerating oxidative addition.[4]
-
Influencing Base Efficacy: The effectiveness of the inorganic base used (e.g., K₂CO₃, NaOtBu) is highly dependent on its solubility and dissociation in the chosen solvent.
Q2: What are the key differences between polar aprotic, polar protic, and nonpolar solvents in the context of palladium-catalyzed reactions?
A2: These solvent classes interact differently with the catalyst and reagents:
-
Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile, Dioxane, THF): These are the most commonly used solvents for cross-coupling reactions.[1] They possess a significant dipole moment and can solvate cations well, but they lack acidic protons. This property is crucial as it allows them to dissolve inorganic bases and stabilize charged intermediates in the catalytic cycle without interfering as a proton source, which could lead to side reactions like protodeiodination.[7]
-
Nonpolar Solvents (e.g., Toluene, Xylenes, Hexane): These solvents are often used to minimize side reactions.[8] For instance, in reactions involving aryl iodides, the iodide salts formed as byproducts are often poorly soluble in toluene, which can help mitigate catalyst inhibition.[9] However, the solubility of polar reagents and bases can be limited.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can engage in hydrogen bonding and have acidic protons. While sometimes used, often in combination with an organic co-solvent (e.g., Dioxane/Water), they can be problematic.[7] The acidic proton can lead to competitive protodeiodination of the starting material, replacing the iodine with hydrogen. However, in some Suzuki reactions, water can be beneficial, potentially accelerating the transmetalation step.[10][11]
Q3: My starting material, this compound, is degrading. Could the solvent be the cause?
A3: Yes. While this compound is generally stable, it should be stored in a cool, dry, well-ventilated area, protected from air and moisture to prevent degradation.[3] In solution, degradation can be accelerated. The carbon-iodine bond can be susceptible to cleavage, especially under light or in the presence of trace acids or bases. It is always recommended to use freshly prepared solutions and to degas solvents thoroughly to remove oxygen, which can promote side reactions.[7]
Visualizing the Process: The Role of Solvent in a Catalytic Cycle
The following diagram illustrates a generalized palladium-catalyzed cross-coupling cycle. The solvent (not explicitly shown) surrounds and stabilizes each intermediate species, influencing the rate of each transformation.
Caption: Generalized Pd-Catalyzed Cross-Coupling Cycle.
Troubleshooting Guide: Reaction-Specific Solvent Issues
This section addresses common problems encountered during specific cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion of this compound.
-
Potential Cause: Poor solubility of the base (e.g., K₂CO₃, Cs₂CO₃) or boronic acid.
-
Suggested Solution: Switch to a more polar solvent system that can better solubilize the reagents. A mixture of an organic solvent with water (e.g., Dioxane/Water, DMF/Water, Toluene/Ethanol/Water) is often highly effective.[7][10][11] The water helps dissolve the base and can accelerate the crucial transmetalation step.
Issue 2: Significant formation of a homocoupled boronic acid byproduct.
-
Potential Cause: The presence of oxygen in the solvent, which can promote oxidative homocoupling.
-
Suggested Solution: Ensure your solvent is rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Always run the reaction under a positive pressure of an inert gas.[7]
Issue 3: Protodeiodination (replacement of iodine with hydrogen) is observed.
-
Potential Cause: Presence of a proton source, most commonly water or alcohol, in the solvent.
-
Suggested Solution: If protodeiodination is a major issue, switch to strictly anhydrous conditions. Use freshly distilled, anhydrous solvents like toluene or dioxane. Ensure all glassware is oven-dried and the reagents are anhydrous.[7][9] Consider using a non-hydroxide base like potassium phosphate (K₃PO₄).
| Solvent System | Typical Base | Relative Rate | Common Issues | Reference |
| Toluene/Ethanol/Water | K₂CO₃, K₃PO₄ | Moderate to Fast | Potential for protodeiodination | [12] |
| 1,4-Dioxane/Water | K₂CO₃, Cs₂CO₃ | Fast | Dioxane is a peroxide former | [7] |
| DMF/Water | K₂CO₃ | Fast | High boiling point, hard to remove | [10] |
| Anhydrous Toluene | NaOtBu, K₃PO₄ | Slower | Base solubility can be low | [9] |
| This table provides a general comparison; optimal conditions depend on the specific boronic acid used. |
Buchwald-Hartwig Amination
Issue 1: The reaction is sluggish or stalls completely.
-
Potential Cause: The solvent is not optimal for the chosen base, or the catalyst is being inhibited. The generated iodide can inhibit the catalyst.[9]
-
Suggested Solution: Toluene is a very common and effective solvent for Buchwald-Hartwig aminations, partly because the resulting iodide salts are poorly soluble, which can help drive the reaction and reduce catalyst inhibition.[8][9] If using a strong, sterically hindered base like NaOtBu or LHMDS, solvents like toluene or dioxane are preferred.[9] Ensure the solvent is anhydrous, as water can deactivate the strong bases used.
Issue 2: Dehalogenation of the starting material is the major product.
-
Potential Cause: This side reaction can be promoted by certain ligand/solvent combinations or the presence of trace water. It is a known competing pathway to the desired C-N reductive elimination.
-
Suggested Solution: Ensure strictly anhydrous conditions.[7] Toluene is often a good choice to minimize this pathway.[9] The choice of phosphine ligand is also critical and can be optimized to favor reductive elimination over dehalogenation.
Heck Reaction
Issue 1: Low yield of the desired arylated alkene.
-
Potential Cause: Inadequate reaction temperature or poor solvent choice. Heck reactions often require higher temperatures.
-
Suggested Solution: Polar aprotic solvents like DMF, NMP, or acetonitrile are excellent choices as they can facilitate the reaction at elevated temperatures (80-140 °C).[13][14][15] DMF, in particular, has been shown to significantly improve reaction progress compared to less polar options or water alone.[15]
Issue 2: Palladium black is crashing out of the solution.
-
Potential Cause: The palladium catalyst is agglomerating and deactivating. This can be influenced by the solvent.
-
Suggested Solution: A coordinating solvent like DMF or acetonitrile can sometimes help stabilize the palladium nanoparticles and prevent precipitation.[16] Adding a co-solvent or changing the ligand may also be necessary.
Troubleshooting Workflow
If you encounter a failed or low-yielding reaction, follow this logical troubleshooting workflow where solvent adjustment is a key step.
Caption: Troubleshooting workflow for optimizing reactions.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound, with specific notes on solvent handling.
Objective: To synthesize 4-amino-3-(4-methoxyphenyl)benzotrifluoride.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%)
-
1,4-Dioxane (reagent grade)
-
Deionized Water
Procedure:
-
Glassware Preparation: Thoroughly dry a 25 mL Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of argon or nitrogen.
-
Solvent Preparation (Critical Step): In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas this solvent mixture by vigorously bubbling argon through it for at least 30 minutes.
-
Reagent Loading: To the dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst to the flask against a positive flow of argon. Using a degassed syringe, add the prepared 4:1 dioxane/water solvent mixture (10 mL).
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
References
- This compound - bouling chemical co., limited. (n.d.).
- Thomas, D. A., & Biscoe, M. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]
- Gallou, F., & Lipshutz, B. H. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2246-2258. [Link]
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- 4-Amino-3-Nitrobenzotrifluoride - bouling chemical co., limited. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Division. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
- Biscoe, M. R., et al. (2018). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society. [Link]
- Thomas, D. A., & Biscoe, M. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- Szlachetko, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]
- Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Wikipedia. (n.d.).
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. [Link]
- Thomas, D. A., & Biscoe, M. R. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. [Link]
- ResearchGate. (n.d.). a Solvent effect over the Heck cross-coupling reaction of iodobenzene... [Link]
- Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
- ResearchGate. (n.d.). The effect of solvent on the Heck reaction. [Link]
- MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- ResearchGate. (n.d.). Pd(PPh3)
- ResearchGate. (n.d.).
- Chemsrc. (n.d.). This compound | CAS#:16344-17-5. [Link]
- Autech Industry Co.,Limited. (n.d.). This compound. [Link]
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- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sonogashira Coupling of 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support guide for optimizing the Sonogashira coupling of 4-amino-3-iodobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The unique electronic properties of this substrate—possessing both an electron-donating amine and an electron-withdrawing trifluoromethyl group—present specific challenges and opportunities for optimization, particularly concerning reaction temperature. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Sonogashira coupling of this compound?
For aryl iodides, the Sonogashira coupling can often be conducted under mild conditions, with many reactions proceeding at room temperature.[1][2] this compound is an aryl iodide, which is the most reactive class of aryl halides for this transformation due to the relatively weak carbon-iodine bond that facilitates the rate-determining oxidative addition step.[1][3][4]
Initial Recommendation: Start your initial screening reactions at room temperature (approx. 25 °C) .
The high reactivity of the C-I bond often allows for lower temperature couplings compared to aryl bromides or chlorides, which typically require heating.[1] However, the specific alkyne, catalyst system, and base used will influence the optimal temperature.
Q2: My reaction is sluggish at room temperature with low conversion. How do I know if I should increase the temperature?
Low conversion is a classic sign that the reaction lacks sufficient thermal energy to overcome the activation barrier. Before immediately resorting to high heat, it's crucial to ensure other factors are not the root cause.
First, confirm the integrity of your reagents and setup:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).[5] Oxygen can lead to catalyst decomposition (palladium black) and promote the unwanted homocoupling of your alkyne (Glaser coupling).[1][5][6]
-
Reagent Purity: Ensure your this compound, alkyne, and base are pure and anhydrous.[5] Copper(I) iodide should be fresh, as it is susceptible to oxidation.[5]
-
Catalyst Activity: Use a fresh, active source of your palladium catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species.[1][5]
If these factors are well-controlled and conversion remains low after several hours (monitor by TLC or LCMS), a systematic increase in temperature is the logical next step.
Optimization Workflow:
-
Run the reaction at room temperature for 4-6 hours.
-
If conversion is <20%, gently heat the reaction to 40-50 °C .
-
Monitor progress every 1-2 hours. A sharp increase in product formation indicates the reaction is temperature-limited.[7]
-
If the reaction is still slow, you can further increase the temperature to 60-80 °C . Be aware that higher temperatures increase the risk of side reactions and catalyst decomposition.[5][8]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems that can arise during the reaction and how temperature adjustments, in concert with other factors, can resolve them.
| Problem / Observation | Potential Cause(s) | Recommended Actions & Explanation |
| Low to No Product Yield | 1. Insufficient thermal energy. 2. Inactive catalyst or poor reagents. 3. Inappropriate solvent or base. | 1. Increase Temperature Systematically: As outlined in Q2, incrementally increase the temperature from RT to 40°C, then to 60°C. Many aryl iodide couplings that are slow at RT proceed efficiently with gentle heating.[5] 2. Verify Reagents: Before heating, confirm your palladium catalyst is active, CuI is fresh, and the amine base is anhydrous.[5] 3. Solvent/Base Choice: Ensure all components are soluble. Common solvents include THF, DMF, and toluene.[5] The choice of base (e.g., triethylamine, diisopropylethylamine) can also significantly impact the required temperature.[7] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen. 2. High concentration of copper catalyst. 3. Temperature may be too high, accelerating the side reaction. | 1. Improve Inert Atmosphere: This is the most critical factor. Rigorously degas all solvents and use Schlenk techniques or a glovebox.[1][5] 2. Reduce Copper Loading: Minimize the amount of CuI to disfavor the homocoupling pathway.[5] 3. Slow Alkyne Addition: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low.[5] 4. Consider a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira reaction is the most effective solution.[1][5][9] |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Excessively high temperature. 2. Presence of oxygen. 3. Impurities in reagents. | 1. Reduce Temperature: High temperatures can accelerate the agglomeration of Pd(0) into inactive palladium black.[5] If you see black precipitate forming, immediately lower the temperature. If possible, run the reaction at the lowest effective temperature. 2. Strictly Anaerobic Conditions: Oxygen can oxidize and destabilize the Pd(0) catalyst.[5] 3. Use High-Purity Reagents: Impurities can poison the catalyst, leading to decomposition.[5] |
| Formation of Dehalogenated Starting Material (Ar-H) | 1. High temperature and/or long reaction times. 2. Certain bases or solvents can promote this side reaction. | 1. Lower the Reaction Temperature: This side reaction is often more prevalent at elevated temperatures. Aim for the minimum temperature that provides a reasonable reaction rate. 2. Screen Different Bases/Solvents: If dehalogenation is a major issue, consider screening alternative amine bases or switching to a different solvent system. |
Visualizing the Process
To better understand the reaction and the optimization workflow, two diagrams are provided below using Graphviz.
Caption: Simplified catalytic cycles of the Pd/Cu-catalyzed Sonogashira coupling.
Caption: Decision tree for temperature optimization and troubleshooting.
Experimental Protocol: Temperature Screening
This protocol provides a step-by-step method for systematically screening the optimal temperature for your reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Reaction vials with stir bars
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: In a glovebox or under a stream of argon, add the this compound, PdCl₂(PPh₃)₂, and CuI to three separate reaction vials.
-
Solvent and Base Addition: Add the degassed solvent to each vial, followed by the amine base.
-
Alkyne Addition: Add the terminal alkyne to each vial. Seal the vials securely.
-
Temperature Screening:
-
Vial 1: Place in a stirrer plate at room temperature (~25 °C).
-
Vial 2: Place in a pre-heated stirrer plate or oil bath at 40 °C.
-
Vial 3: Place in a pre-heated stirrer plate or oil bath at 60 °C.
-
-
Monitoring:
-
Take small aliquots from each reaction at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench the aliquots with a small amount of saturated aq. NH₄Cl and extract with ethyl acetate.
-
Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the conversion rate and check for the formation of side products like the homocoupled alkyne.
-
-
Analysis: Compare the results from the three temperatures. The optimal temperature will be the one that provides the best balance of reaction rate and clean product formation, minimizing byproducts like palladium black or Glaser coupling dimers.[5]
This systematic approach will provide clear, actionable data to select the ideal temperature for your specific substrate and alkyne combination, ensuring a robust and reproducible Sonogashira coupling.
References
- BenchChem Technical Support Team. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. Benchchem.
- CSIRO Publishing. (2015). Thermoregulated Aqueous Biphasic Catalysis of Sonogashira Reactions. Australian Journal of Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Shroder, M. The Sonogashira Coupling.
- Rosa, D. S., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- MDPI. (2020).
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (n.d.).
- Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal....
- The Royal Society of Chemistry. (2015).
- YouTube. (2022).
- Ansorge, M., et al. (1999). First Sonogashira coupling reactions with the chlorobenzeneCr(CO)2PPh3 complex. Semantic Scholar.
- NIH. (n.d.).
- ACS Omega. (2018).
- Organic Letters (ACS Publications). (2001).
- The chemical reaction database. (2008). Copper-free Sonogashira coupling.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- BenchChem. (2025). Application Notes and Protocols: Solvent-Free Sonogashira Coupling of 3-Iodobenzotrifluoride.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
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Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Amino-3-iodobenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Amino-3-iodobenzotrifluoride. This molecule is a highly valuable building block in pharmaceutical and materials science, prized for the unique electronic properties conferred by the trifluoromethyl group, which can enhance lipophilicity, metabolic stability, and bioavailability of target compounds.[1][2] However, its structure presents a significant synthetic challenge: severe steric hindrance.
The bulky iodine and trifluoromethyl groups are positioned ortho to each other, flanking the primary sites of reactivity—the C-I bond for cross-coupling and the amino group for amination or amidation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you overcome these steric challenges in your experiments.
The Core Challenge: Understanding the Steric Environment
The primary obstacle in reactions involving this compound is the steric congestion around the carbon-iodine bond. Both the iodine atom and the trifluoromethyl group are sterically demanding. This crowded environment directly impacts the key steps of many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions.
Caption: Steric hindrance from ortho I and CF₃ groups impedes catalyst access.
Two fundamental steps in cross-coupling are particularly affected:
-
Oxidative Addition: This is often the rate-limiting step and is severely hampered by steric bulk.[3] The palladium(0) catalyst must approach and insert into the C-I bond. The adjacent CF₃ and NH₂ groups create a "steric wall" that slows this process dramatically, often leading to failed or low-yield reactions.[3][4]
-
Reductive Elimination: This is the final, product-forming step. Counterintuitively, steric hindrance can sometimes accelerate reductive elimination.[5] The bulky groups create strain in the palladium(II) intermediate, and the release of the final product alleviates this strain, providing a thermodynamic driving force.[6][7] The key is to reach this step successfully.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format.
Q1: My reaction shows no or very low conversion of the starting material. What is the likely cause and how can I fix it?
A1: This is the most common issue and almost always points to a failed or exceedingly slow oxidative addition step. The palladium(0) catalyst is struggling to access the C-I bond due to the steric blockade.
Possible Causes & Solutions:
-
Insufficiently Reactive Catalyst: The active Pd(0) species may not be forming correctly, or it may not be reactive enough to overcome the high activation barrier.
-
Solution 1: Switch to a Precatalyst. Use a modern, air-stable palladium precatalyst. These are designed to generate a highly reactive, monoligated Pd(0) species in situ, which is less sterically hindered and more effective for challenging substrates.[3][8]
-
Solution 2: Optimize the Ligand. Your choice of ligand is critical. Standard ligands like PPh₃ are often inadequate. You need a ligand that is both bulky and electron-rich .
-
-
Catalyst Decomposition: The catalyst may be deactivating before it can react.
-
Solution: Ensure Rigorous Inert Conditions. Degas your solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Caption: Troubleshooting workflow for low conversion reactions.
Q2: My reaction is producing a significant amount of hydrodehalogenated side product (4-amino-1-benzotrifluoride). Why?
A2: Hydrodehalogenation (replacement of iodine with hydrogen) suggests that a side reaction is competing with the desired cross-coupling pathway. This often happens when the main catalytic cycle is slow.
Possible Causes & Solutions:
-
Slow Reductive Elimination or Transmetalation: If the step after oxidative addition (e.g., transmetalation in a Suzuki reaction) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime. This intermediate can then be intercepted by trace proton sources.
-
Solution 1: Use Anhydrous Conditions. Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry bases.
-
Solution 2: Choose the Right Base. The base plays a crucial role. A base that is too strong or has a high water content can promote hydrodehalogenation. For Suzuki reactions, K₃PO₄ is often a good choice as it is a strong enough base for transmetalation but is less prone to causing side reactions than hydroxides.
-
Solution 3: Re-evaluate Your Ligand. A ligand that accelerates reductive elimination can help the desired product form faster than the side reaction can occur. Bulky ligands that increase steric strain in the intermediate can favor faster reductive elimination.[5]
-
Q3: In my Sonogashira reaction, I'm observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this?
A3: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, and it is catalyzed by the copper(I) co-catalyst.[3] This side reaction becomes dominant when the main palladium cycle is slow, which is common with sterically hindered substrates like yours.
Possible Causes & Solutions:
-
Slow Palladium Catalysis: The root cause is the same as in Q1—slow oxidative addition. Because the Pd-cycle is sluggish, the copper-catalyzed homocoupling has more time to occur.
-
Solution 1: Address the Slow Cross-Coupling. Implement the solutions from Q1 (better ligand, precatalyst) to speed up the main reaction. A faster main cycle will outcompete the side reaction.
-
Solution 2: Switch to a Copper-Free Protocol. This is the most direct way to eliminate Glaser coupling.[3] Copper-free Sonogashira reactions rely on a highly active palladium catalyst to function without the copper acetylide intermediate. These conditions are often ideal for sensitive or sterically demanding substrates.[3][14]
-
Solution 3: Reduce Copper Loading. If you must use a copper co-catalyst, try reducing its loading to the minimum required level (e.g., 1-2 mol%).
-
Frequently Asked Questions (FAQs)
Q: Which specific palladium catalysts and ligands are best for reactions with this compound?
A: For such a sterically demanding substrate, catalyst selection is paramount. You should focus on systems known to be effective for hindered aryl halides.
| Ligand Class | Example Ligands | Key Advantages | When to Use |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Extremely bulky and electron-rich. Excellent for promoting fast oxidative addition and reductive elimination.[11] | The first choice for most challenging couplings (Suzuki, Buchwald-Hartwig).[9][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often more thermally stable than phosphines. Can be tuned for steric bulk.[9] | Good for aryl chlorides (less relevant here) but also effective for hindered bromides and iodides, especially at higher temperatures. |
| Bulky Trialkylphosphines | P(t-Bu)₃ | Very electron-donating and sterically demanding. Can induce reductive elimination.[12] | Effective in many systems, particularly for promoting fast rates. Can be sensitive to air. |
Recommendation: Start with a second-generation Buchwald-type ligand like SPhos or XPhos , paired with a palladium source like Pd₂(dba)₃ or a dedicated precatalyst (e.g., SPhos Pd G3). These systems are well-documented for their high activity with hindered substrates.[11]
Q: How critical is the choice of base and solvent?
A: Very critical. They influence nearly every step of the catalytic cycle.
-
Base: The base's role is multifaceted: it activates the coupling partner (e.g., deprotonates the amine in Buchwald-Hartwig, activates the boronic acid in Suzuki) and neutralizes the HX generated. For hindered substrates, a strong, non-nucleophilic base is often required.
-
Buchwald-Hartwig: Use a strong base like NaOt-Bu or LHMDS.
-
Suzuki: Use K₃PO₄ or Cs₂CO₃. They are effective and generally compatible with many functional groups.[15]
-
Sonogashira: Use an amine base like Et₃N or DIPEA.
-
-
Solvent: Aprotic polar solvents are generally preferred.
-
Toluene and 1,4-Dioxane are excellent choices for Suzuki and Buchwald-Hartwig reactions as they have good solubility for organic reagents and can be heated to the required temperatures.
-
THF is common for Sonogashira reactions.
-
Always use anhydrous, degassed solvent to protect the catalyst.[15]
-
Q: Does the amino group need to be protected?
A: Not always. The amino group can coordinate to the palladium center, potentially inhibiting the reaction.[16] However, modern catalyst systems using bulky, electron-rich ligands are often so active that the desired cross-coupling occurs much faster than catalyst inhibition. It is generally recommended to first attempt the reaction without protection. If you observe low yields or catalyst decomposition, then consider protecting the amine as an amide or carbamate.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid, incorporating best practices for overcoming steric hindrance.
Title: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
Caption: Step-by-step workflow for an optimized Suzuki coupling protocol.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 287 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), K₃PO₄ (637 mg, 3.0 mmol), and the SPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%). This step should be performed under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: Seal the flask with a septum, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times to ensure a completely inert environment.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- Ariafard, A., & Yates, B. F. (2010). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 49(13), 5878–5886. [Link]
- Grokipedia. (n.d.). Reductive elimination. Grokipedia.
- BenchChem. (2025).
- Macmillan Group. (n.d.). Reductive Elimination from High-Valent Palladium. Macmillan Group, Princeton University.
- an der Heiden, M., et al. (2007). The effect of steric bulk in Sonogashira coupling reactions.
- Doyle Group. (2023). Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. UCLA Chemistry.
- Hartwig, J. F., & Stille, J. R. (1995). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 117(25), 6829–6830. [Link]
- Lishchynskyi, A., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(21), 11126–11146. [Link]
- Rykaczewski, K. A., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 142(3), 1262-1268. [Link]
- Paul, A., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23755–23768. [Link]
- Camasso, N. M., & Sanford, M. S. (2015). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
- Grushin, V. V., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(21), 11126–11146. [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- LibreTexts Chemistry. (2023). 14.1.
- Gabriele, B., et al. (2005). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles. Journal of Organometallic Chemistry, 690(24-25), 5829-5838. [Link]
- Bouling Chemical Co., Limited. (n.d.). This compound. boulingchemical.com.
- Hickman, A. J., & Sanford, M. S. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 961–971. [Link]
- Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Shaughnessy, K. H., et al. (2006). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics, 25(17), 4040–4051. [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Vechorkin, O., & Hu, X. (2010). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 29(13), 3045–3053. [Link]
- Walker, S. D., et al. (2004). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
- LibreTexts Chemistry. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]
- Novikov, M. A., et al. (2015). Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. Journal of the American Chemical Society, 137(14), 4844–4854. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions. BenchChem.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Ogoshi, S., et al. (2020). Optimization of the conditions for the cross-coupling reaction. Organic Letters, 22(19), 7583–7587. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Amino-3-bromobenzotrifluoride in Modern Pharmaceutical Development. inno-pharmchem.com.
- LibreTexts Chemistry. (2023).
- Ma, D., & Zhang, Y. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 164-167. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 11864-11877. [Link]
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem.
- Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(20), 6272–6273. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- BenchChem. (2025). Technical Support Center: Reactions of 4-Amino-3-iodopyridine. BenchChem.
- Ma, D., & Zhang, Y. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 164-167. [Link]
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Ma, S., & Jiao, N. (2004). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. Organic Letters, 6(13), 2193–2196. [Link]
Sources
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Technical Support Center: Synthesis of Complex Molecules from 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support center for chemists and researchers utilizing 4-Amino-3-iodobenzotrifluoride in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered when working with this versatile building block.
Introduction
This compound is a valuable starting material in medicinal chemistry and materials science, offering a unique combination of a nucleophilic amino group, a reactive carbon-iodine bond for cross-coupling reactions, and the electron-withdrawing trifluoromethyl group.[1][2] However, the interplay of these functionalities can present specific synthetic challenges. This guide is designed to provide practical, experience-based solutions to overcome these hurdles and ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a highly versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The most prevalent are:
-
Suzuki-Miyaura Coupling: To form C(sp²)–C(sp²) bonds, introducing aryl or heteroaryl substituents.[3][4]
-
Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds with terminal alkynes.[5][6][7]
-
Buchwald-Hartwig Amination: To create new C–N bonds by coupling with a wide range of amines.[8][9][10]
Q2: I'm observing significant protodeiodination of my this compound starting material. What is the cause and how can I prevent it?
A2: Protodeiodination, the replacement of the iodine atom with a hydrogen, is a common side reaction, particularly in palladium-catalyzed couplings.[11] It is often caused by:
-
Presence of Water: Trace amounts of water can act as a proton source. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inappropriate Base: Some bases, especially hydroxides, can promote this side reaction. Consider using non-hydroxide bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[11]
Q3: How does the amino group on this compound affect my cross-coupling reactions?
A3: The amino group can influence the reaction in several ways:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[11] While many modern catalyst systems with bulky phosphine ligands can overcome this, in some cases, protection of the amino group (e.g., as an acetyl or Boc derivative) may be necessary to achieve high yields.
-
Substrate Reactivity: The electron-donating nature of the amino group can modulate the reactivity of the C-I bond.
Q4: What are the primary side products I should be aware of when using this compound?
A4: Besides protodeiodination, the most common side products are:
-
Homocoupling: Dimerization of your boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) is a frequent issue. This is often promoted by the presence of oxygen.[11] Thoroughly degassing your reaction mixture and maintaining an inert atmosphere (argon or nitrogen) is crucial.
-
Catalyst Deactivation: The catalyst can be deactivated through various pathways, leading to incomplete conversion.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, proper safety measures are essential. This compound is an organic compound that can be toxic if inhaled, ingested, or absorbed through the skin.[12] It may cause irritation to the skin, eyes, and respiratory tract.[12][13] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] For iodinated compounds in general, it is good practice to handle them with care to avoid any potential health risks.[15][16]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired biaryl product and a significant amount of unreacted this compound.
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inactivity | Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[3] |
| Ligand Choice | The choice of phosphine ligand is critical. For electron-rich anilines, bulky, electron-rich ligands such as SPhos or XPhos often give superior results. |
| Base Incompatibility | The base is crucial for the transmetalation step.[4] If using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄, especially with less reactive boronic acids. |
| Solvent Effects | The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is common. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[3] |
Issue 2: Formation of a significant homocoupling byproduct of the boronic acid.
| Potential Cause | Troubleshooting & Optimization |
| Presence of Oxygen | Homocoupling is often catalyzed by palladium in the presence of oxygen. Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[11] |
| Reaction Temperature | Running the reaction at a lower temperature may disfavor the homocoupling pathway relative to the desired cross-coupling. |
Sonogashira Coupling
Issue 1: Low conversion to the desired alkynylated product.
| Potential Cause | Troubleshooting & Optimization |
| Copper Co-catalyst Issues | The copper(I) co-catalyst is essential for the traditional Sonogashira reaction.[6] Ensure you are using a fresh, high-purity source of CuI. In some cases, copper-free Sonogashira conditions can be employed.[7] |
| Base Selection | A suitable amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne.[3] The base also serves as the solvent in some protocols. Ensure the base is anhydrous and of high purity. |
| Inhibition by the Amino Group | As with Suzuki coupling, the amino group can interact with the palladium catalyst. If yields are consistently low, consider N-protection. |
Buchwald-Hartwig Amination
Issue 1: Difficulty in coupling sterically hindered amines.
| Potential Cause | Troubleshooting & Optimization |
| Inadequate Ligand Steric Bulk | For coupling sterically demanding secondary amines or anilines, highly hindered biaryl phosphine ligands (e.g., Josiphos, XPhos) are often necessary to promote the reductive elimination step.[10] |
| Base Strength | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9][17] Ensure the base is added under anhydrous conditions. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
Caption: Suzuki-Miyaura Coupling Workflow.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Sonogashira Coupling Protocol
Caption: Sonogashira Coupling Workflow.
-
Catalyst Loading: To a sealable reaction tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).[3]
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with Argon or Nitrogen.
-
Reagent Addition: Under an inert atmosphere, add a degassed amine solvent such as diisopropylamine (DIPA), followed by the terminal alkyne (1.2 equiv.).[3]
-
Reaction: Seal the tube tightly and heat the mixture to an appropriate temperature (e.g., 80 °C). Stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up & Purification: Cool the reaction mixture, filter off the amine hydrochloride salt, and concentrate the filtrate. Purify the residue by column chromatography.
General Buchwald-Hartwig Amination Protocol
Caption: Buchwald-Hartwig Amination Workflow.
-
Reagent Loading: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine to be coupled (1.2 equiv.), and a strong base like NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask.[17]
-
Inert Atmosphere: Seal the flask and remove it from the glovebox (if used).
-
Catalyst & Ligand Addition: Add a degassed solvent (e.g., toluene or dioxane). Then add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reaction: Heat the mixture with vigorous stirring (e.g., to 100 °C) until the reaction is complete as judged by TLC or LC-MS.
-
Quenching & Purification: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract the product with an organic solvent. Dry, concentrate, and purify by column chromatography.
References
- University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
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- Harish Chopra. (2021, July 26).
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- ACS Publications. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.
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- University of Helsinki Research Portal. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers.
- ACS Publications. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
- Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Google Patents. (1994). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
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- Google Patents. (2012). CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
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Technical Support Center: Removal of Palladium Catalyst from 4-Amino-3-iodobenzotrifluoride Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the removal of residual palladium from the synthesis of 4-Amino-3-iodobenzotrifluoride. The presence of palladium, even at trace levels, can interfere with downstream reactions and is strictly regulated in active pharmaceutical ingredients (APIs).[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions particularly challenging?
The primary challenge stems from the molecular structure of this compound itself. The aniline amine group (-NH₂) is a Lewis base and can act as a strong ligand, forming stable, soluble complexes with palladium species (both Pd(0) and Pd(II)).[3][4] This chelation effect can prevent palladium from precipitating or being effectively removed by simple physical filtration, which is typically used for heterogeneous catalysts like palladium on carbon (Pd/C).[3]
Q2: What are the most common methods for removing residual palladium from a reaction mixture?
The most prevalent methods can be categorized as follows:
-
Filtration: Primarily effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has been induced to precipitate.[5][6] The use of a filter aid like Celite® is standard practice.[5][7]
-
Scavenging: Utilizes solid-supported reagents, often functionalized silica or polystyrene, with groups that have a high affinity for palladium, such as thiols, thioureas, amines, or 2,4,6-trimercaptotriazine (TMT).[3][6][8] The palladium-scavenger complex is then removed by simple filtration.[3]
-
Adsorption: Employs materials with high surface area, like activated carbon, to adsorb palladium residues.[6][9] While cost-effective, this method can sometimes lack selectivity and lead to product loss.[6][10]
-
Chromatography: Techniques like column chromatography can separate the desired product from palladium residues, although they may not always reduce levels to the low parts-per-million (ppm) range required for APIs on their own.[5][11][12]
-
Precipitation/Crystallization: Involves changing solvent conditions or adding specific agents to cause the palladium to precipitate out of the solution.[6][13] Purifying the final product through crystallization can also be effective, leaving palladium impurities in the mother liquor.[4]
-
Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, although it is often less efficient for achieving very low residual levels.[14][15]
Q3: How do I choose the best palladium removal method for my specific experiment?
The optimal method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the desired final palladium concentration, and the stability and solubility of your this compound product.[6] The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a palladium removal method.
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3D) for elemental impurities.[1] For palladium, which is a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4][16][17] This often translates to a concentration limit of 10 ppm in the final API, assuming a maximum daily dose of 10 grams.[4]
Q5: How can I accurately quantify the amount of residual palladium in my sample?
The industry-standard methods for quantifying trace levels of palladium are highly sensitive elemental analysis techniques:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive method for detecting trace metals in APIs.[18][19]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique.[18]
-
Atomic Absorption (AA) Spectroscopy: A well-established method for elemental analysis.[19]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[19][20]
For rapid, semi-quantitative screening during process optimization, catalysis-based fluorometric methods are also available.[18][21][22]
Troubleshooting Guides
Issue 1: High Residual Palladium Levels After Filtration
-
Symptom: The filtrate remains grey or black, or analysis shows palladium levels are still unacceptably high.
-
Possible Cause 1: Soluble Palladium Species. The palladium catalyst may be homogeneous or has leached from its solid support (e.g., Pd from Pd/C), forming soluble complexes with the solvent or the amine product.
-
Possible Cause 2: Colloidal Palladium. Very fine, sub-micron palladium particles (palladium black) may be passing through the filter medium.[23]
Issue 2: Inefficient Palladium Removal with Scavengers
-
Symptom: Residual palladium levels remain high even after treatment with a scavenger resin.
-
Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and its coordination environment.
-
Possible Cause 2: Strong Chelation by this compound. The product itself is competing with the scavenger for the palladium.[3][16]
-
Possible Cause 3: Poor Mass Transfer. Inadequate mixing prevents the dissolved palladium from efficiently contacting the solid-supported scavenger.
-
Solution: Ensure vigorous stirring or agitation throughout the scavenging period to maintain a good suspension of the resin.[6]
-
Issue 3: Significant Product Loss During Purification
-
Symptom: The final yield of this compound is significantly lower after the palladium removal step.
-
Possible Cause: Non-specific Adsorption. The product is adsorbing onto the purification medium, a known issue particularly with activated carbon but also possible with some scavengers.[3][6][17]
-
Solution 1: Reduce the amount of adsorbent/scavenger to the minimum effective quantity, determined through small-scale optimization experiments.[16]
-
Solution 2: After filtering to remove the scavenger or carbon, wash the filter cake thoroughly with fresh solvent to recover adsorbed product.[16][24]
-
Solution 3: Screen for a different scavenger that exhibits lower non-specific binding to your product.[6][16]
-
Solution 4: Consider an alternative purification method altogether, such as crystallization or extraction, which may offer better yield recovery.[6]
-
Comparative Overview of Common Palladium Removal Methods
| Method | Form of Palladium | Advantages | Disadvantages |
| Celite® Filtration | Heterogeneous (e.g., Pd/C) | Simple, fast, inexpensive.[5] | Ineffective for soluble or colloidal palladium.[6][15] |
| Scavenger Resins | Homogeneous & Heterogeneous | High selectivity and efficiency[25][27]; simple filtration removal.[3] | Higher cost than carbon; requires screening and optimization.[1][3] |
| Activated Carbon | Homogeneous & Heterogeneous | Low cost, effective for many Pd species.[9] | Can cause significant product loss due to non-specific adsorption.[6][10] |
| Chromatography | Homogeneous & Heterogeneous | Good for general purification.[5] | May not reach <10 ppm levels alone; solvent intensive.[11][12] |
| Crystallization | Homogeneous | Can be highly effective and scalable. | Requires suitable solvent system; palladium may co-crystallize.[1] |
Experimental Protocols
Protocol 1: Removal of Palladium using a Solid-Supported Scavenger
This protocol provides a general procedure for removing a soluble palladium catalyst from a reaction mixture containing this compound using a thiol-functionalized silica scavenger.
Caption: Experimental workflow for palladium removal using scavengers.
Methodology:
-
Dissolution: Following the reaction, dissolve the crude product containing this compound in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF).[6]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting amount is 5-10 wt% relative to the mass of the crude product.[3]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.[6]
-
Filtration: Prepare a small pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the solid scavenger-palladium complex.[24]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[24]
-
Concentration & Analysis: Combine the filtrate and washings. Concentrate the solution under reduced pressure to yield the purified product. Analyze a sample of the purified product for residual palladium content using a validated analytical method like ICP-MS.[24]
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
- How can i remove palladium Pd catalyst easily? - ResearchGate.
- Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]
- How to Remove Palladium in three easy steps - Biotage. Biotage. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- A Review of Recovery of Palladium from the Spent Automobile C
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. PubMed. [Link]
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications.
- Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. SciSpace. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
- Process for recovery of palladium from spent catalyst - Google Patents.
- Removal of leached Palladium from reaction product - Sciencemadness Discussion Board. Sciencemadness. [Link]
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- Palladium catalyst recovery using scavenger resin - SpinChem. SpinChem. [Link]
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- Residual palladium levels in reaction samples following automated... - ResearchGate.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate.
- Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- How to remove palladium catalyst from reaction mixture ? | ResearchGate.
- Metal Scavengers in Process Chemistry An Investig
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - NIH.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate.
- oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review.
- (PDF) Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal - ResearchGate.
- Mild C-H halogenation of anilides and the isolation of an unusual palladium(I) - PubMed. PubMed. [Link]
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byproduct formation in the synthesis of trifluoromethylated heterocycles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, capable of enhancing metabolic stability, bioavailability, and binding affinity.[1][2] However, the unique reactivity of trifluoromethylating reagents often leads to complex reaction mixtures and the formation of persistent byproducts, complicating purification and reducing yields.[1]
This guide provides in-depth troubleshooting strategies, detailed mechanistic explanations, and validated protocols to help you navigate the common challenges encountered during the synthesis of these valuable compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction has a low yield, but the starting material is fully consumed. What are the likely culprits?
A: When starting material is consumed but the desired product yield is low, it strongly suggests the formation of one or more byproducts. Common, non-obvious byproducts include:
-
De-trifluoromethylated compounds: The CF₃ group is cleaved from the heterocycle.
-
Hydrotrifluoromethylated products: Instead of a C-H trifluoromethylation, an addition of H and CF₃ across a double bond may occur.[3]
-
Solvent-adducts: The highly reactive trifluoromethyl radical can react with the solvent. For instance, using DMF as a solvent can sometimes lead to hydrotrifluoromethylation byproducts where DMF acts as the hydrogen source.[3]
-
Oligomerization/Decomposition: The reaction conditions may be too harsh, leading to the degradation of the starting material or the desired product.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. How can I determine if these are regioisomers?
A: Regioisomer formation is a frequent challenge, especially in C-H trifluoromethylation of heterocycles with multiple potential reaction sites.[4][5]
-
Initial Characterization: Use LC-MS to determine if the different spots have the same mass. If they do, they are likely isomers.
-
NMR Spectroscopy: A detailed ¹H, ¹³C, and ¹⁹F NMR analysis is essential. ¹⁹F NMR is particularly useful as the chemical shift of the CF₃ group is sensitive to its electronic environment, helping to distinguish between isomers.[6]
-
Control Strategies: Regioselectivity can often be influenced by changing the solvent system. For example, in the trifluoromethylation of 4-acetylpyridine, switching from a DCM/water system to a DMSO/water system can completely reverse the regioselectivity.[7]
Q3: Why is my catalyst (e.g., Copper, Palladium) turning black and deactivating?
A: Catalyst deactivation is a common issue in cross-coupling reactions for trifluoromethylation.[8]
-
Ligand Degradation: The phosphine ligands often used in these reactions can be sensitive to oxidation or other side reactions.
-
Formation of Metal Agglomerates: High temperatures or incorrect stoichiometry can lead to the formation of inactive metal nanoparticles (e.g., palladium black).[8]
-
Inhibitory Byproducts: Certain byproducts formed during the reaction can coordinate to the metal center more strongly than the desired reactants, effectively poisoning the catalyst.
-
Troubleshooting: Ensure all reagents and solvents are rigorously degassed and anhydrous. Screening different ligands and adjusting the catalyst loading and temperature can also mitigate this issue.[2][8]
Part 2: Troubleshooting Guide: Common Byproducts & Solutions
This section is organized by common problems observed during trifluoromethylation reactions.
Problem 1: Formation of De-Trifluoromethylated Byproduct
Symptom: You observe a significant peak in your mass spectrum corresponding to the mass of your starting heterocycle without the CF₃ group.
Mechanistic Insight: De-trifluoromethylation can occur through several pathways, often involving radical intermediates or protodemetalation in the case of metal-catalyzed reactions. In some cases, the desired product itself may be unstable under the reaction conditions and cleave the C-CF₃ bond.
Troubleshooting Workflow:
Caption: Competing pathways in radical trifluoromethylation.
Preventative Measures & Protocols:
| Strategy | Rationale | Example Protocol |
| Solvent Selection | Choose solvents that are poor hydrogen atom donors. | Switch from DMF or THF to solvents like acetonitrile (MeCN), dichloromethane (DCM), or 1,4-dioxane. [3] |
| Use of Radical Scavengers | Add a mild radical scavenger that can trap hydrogen radicals but not interfere with the desired reaction. | In some cases, small amounts of TEMPO or similar stable radicals can suppress unwanted side reactions. This requires careful optimization. |
| Control Reagent Addition | Add the radical initiator or trifluoromethylating reagent slowly via syringe pump. | Protocol: Dissolve the trifluoromethylating reagent (e.g., Togni's reagent, 1.5 equiv) and substrate (1.0 equiv) in anhydrous MeCN. Add the radical initiator (e.g., AIBN, 0.1 equiv) portion-wise over 4 hours at 80 °C under an inert atmosphere. |
Problem 3: Formation of Isomeric Byproducts (Low Regioselectivity)
Symptom: Multiple product spots with the same mass are observed via LC-MS, and NMR analysis shows multiple sets of signals for the trifluoromethylated heterocycle.
Mechanistic Insight: In direct C-H trifluoromethylation, the regioselectivity is governed by the electronic and steric properties of the heterocycle. [4]The trifluoromethyl radical is electrophilic and will preferentially attack electron-rich positions. However, steric hindrance can direct the reaction to less crowded sites. [4][9] Optimization Strategies:
| Parameter | Influence on Selectivity | Troubleshooting Action |
| Solvent Polarity | Can alter the solvation of the substrate and transition states, influencing the relative activation energies for attack at different positions. [7][10] | Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMSO, Acetonitrile) and polar protic (e.g., water mixtures). [7] |
| Catalyst/Ligand | In metal-catalyzed reactions, the steric bulk and electronic properties of the ligand can create a specific coordination environment that favors one regioisomer over another. [2][11] | For Pd- or Cu-catalyzed reactions, screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk (e.g., P(tBu)₃ vs. PPh₃). |
| Temperature | Lowering the temperature can often increase selectivity by favoring the pathway with the lowest activation energy. | Run the reaction at room temperature or 0 °C, even if it requires a longer reaction time. Monitor progress by UPLC-MS. |
Part 3: Analytical & Characterization Support
Accurate identification of byproducts is crucial for effective troubleshooting.
Key Analytical Techniques:
-
¹⁹F NMR Spectroscopy: This is the most direct method for identifying and quantifying trifluoromethylated species. [6] * Product: The desired product will have a characteristic chemical shift.
-
Byproducts: Isomeric products will appear as distinct singlets or quartets (if coupled to adjacent protons) at different chemical shifts. Fluoroform (CF₃H) often appears as a quartet around -78 ppm.
-
-
LC-MS/MS: Ideal for separating complex mixtures and identifying the molecular weight of each component. [5][12]Fragmentation patterns can provide structural clues to differentiate isomers.
-
GC-MS: Useful for volatile byproducts and for assessing the purity of the starting materials and reagents. [6] Table of Spectroscopic Data for Common Byproducts:
| Byproduct Type | ¹⁹F NMR (Typical δ, ppm) | Mass Spec (m/z) | Key Identifier |
| Desired Product | -60 to -70 | [M-H+CF₃]⁺ | Major peak in ¹⁹F NMR. |
| Regioisomer | -60 to -70 (different δ) | [M-H+CF₃]⁺ | Second peak in ¹⁹F NMR; different retention time in LC. |
| Fluoroform (CF₃H) | ~ -78 (quartet) | Not typically observed | Characteristic quartet signal in ¹⁹F NMR. |
| Hydrotrifluoromethylated | ~ -65 to -75 | [M+H+CF₃]⁺ | Mass is M+70 amu. |
References
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- Yasu, Y., Koike, T., & Akita, M. (2012). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Angewandte Chemie International Edition, 51(38), 9567-9571. [Link]
- Le, C. M., Beatty, J. W., & Stephenson, C. R. J. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12619-12625. [Link]
- Barata-Vallejo, S., & Postigo, A. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7221. [Link]
- Ji, Y., Brueckl, T., Baxter, R. D., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
- Gallou, F., & Lipshutz, B. H. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters, 15(24), 6258-6261. [Link]
- Sahnoun, R., & Al-Sehemi, A. G. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Molecules, 27(19), 6539. [Link]
- Goti, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2329. [Link]
- Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 45(6), 888-899. [Link]
- El-Gendy, B. E. M. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 35(1), 1-15. [Link]
- Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
- Vasylenko, O., & Mykhailiuk, P. K. (2023). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. Chemistry – An Asian Journal, 18(1), e202200929. [Link]
- Liu, Y., Tian, Q., Ge, J., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
- Ravindar, L., & He, Z. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Z. S. (2016). Trifluoromethylated Heterocycles. Topics in Heterocyclic Chemistry, 44, 1-61. [Link]
- Barata-Vallejo, S., & Postigo, A. (2016). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 22(19), 6434-6458. [Link]
- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [Link]
- Wang, C., et al. (2021). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society, 143(31), 12034-12040. [Link]
- Yang, Y., & Wu, J. (2014). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Tetrahedron Letters, 55(28), 3845-3858. [Link]
- Shydzik, O. O., & Yagupolskii, Y. L. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7523. [Link]
- Li, X., & Chen, C. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 1308-1339. [Link]
- Singh, G., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Sciences, 110(12), 3731-3741. [Link]
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Validation & Comparative
A Comparative Reactivity Guide: 4-Amino-3-iodobenzotrifluoride vs. 4-Amino-3-bromobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated organic compounds serve as indispensable building blocks. Among these, benzotrifluoride derivatives are particularly valuable due to the unique properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity.[1] This guide provides an in-depth, data-supported comparison of the reactivity of two key intermediates: 4-Amino-3-iodobenzotrifluoride and 4-Amino-3-bromobenzotrifluoride. Understanding their relative performance in common carbon-carbon and carbon-nitrogen bond-forming reactions is critical for efficient synthesis design, process optimization, and catalyst selection.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity for these molecules in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to cleave this bond homolytically. A lower BDE corresponds to a weaker bond, which is more easily broken during the critical oxidative addition step of a catalytic cycle.
The C-I bond is significantly weaker than the C-Br bond.[2] This is due to the larger atomic radius of iodine, which results in a longer and less effective orbital overlap with carbon compared to bromine. This fundamental difference in bond strength is the principal reason for the observed higher reactivity of aryl iodides over aryl bromides.[3][4]
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend in Cross-Coupling |
| C-Br | ~290 | Slower |
| C-I | ~228 | Faster |
| Note: BDE values are approximate and can vary slightly based on the specific molecular structure and source.[5][6] |
The Mechanistic Imperative: Oxidative Addition
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are pillars of modern synthesis.[7][8][9] These reactions universally begin with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[3][8][10]
Because the C-I bond in this compound has a lower BDE, the activation energy for this oxidative addition step is lower than for the C-Br bond in 4-amino-3-bromobenzotrifluoride.[3] Consequently, the iodo-compound will react more readily, often under milder conditions.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Amino-3-iodobenzotrifluoride in Large-Scale Synthesis
For researchers and process chemists navigating the complex landscape of large-scale active pharmaceutical ingredient (API) and agrochemical synthesis, the choice of starting materials is a critical decision point that reverberates through the entire manufacturing chain. Among the array of functionalized aromatic building blocks, 4-Amino-3-iodobenzotrifluoride stands out as a premium reagent, prized for its unique trifluoromethyl and iodo substitutions.[1][2] This guide provides an in-depth, objective comparison of its performance and cost-effectiveness against common alternatives, grounded in experimental data and field-proven insights. We will dissect the fundamental trade-offs to equip you with a robust framework for making economically sound and scientifically rigorous decisions in your process development.
The Fundamental Trade-Off: Reactivity vs. Initial Cost
The central dilemma when selecting a halogenated aniline for cross-coupling reactions is the inverse relationship between reactivity and cost.[3] This is dictated by the carbon-halogen (C-X) bond strength, which directly influences the rate-determining oxidative addition step in many palladium-catalyzed reactions.[4]
-
Reactivity Trend: The C-X bond strength decreases down the halogen group (C-Cl > C-Br > C-I). Consequently, the reactivity of the corresponding aryl halides in oxidative addition follows the opposite trend: Ar-I > Ar-Br > Ar-Cl .[3]
-
Economic Implication: The manufacturing processes for iodinated aromatics are typically more expensive than for their brominated or chlorinated counterparts, leading to a higher initial procurement cost for reagents like this compound.[3]
The core of our analysis is determining the point at which the superior reactivity of the iodo-compound translates into downstream savings that offset its higher upfront price. These savings can manifest as lower catalyst loadings, milder reaction conditions, shorter cycle times, and simplified purification processes.
Comparative Performance in Key Industrial Cross-Coupling Reactions
The true value of this compound is revealed in its performance in widely used C-C and C-N bond-forming reactions. The electron-withdrawing trifluoromethyl group already enhances the rate of oxidative addition, and the presence of iodine further accelerates this key step.[5]
Suzuki-Miyaura Coupling: The Biaryl Workhorse
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[6] The enhanced reactivity of iodoanilines often permits the use of lower temperatures and catalyst concentrations compared to bromoanilines.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Parameter | This compound (Projected) | 4-Bromo-3-(trifluoromethyl)aniline (Reference Data) | Key Advantage of Iodo-Compound |
|---|---|---|---|
| Typical Catalyst Loading | 0.01 - 0.5 mol% Pd | 0.045 - 2 mol% Pd[5] | Reduced cost of precious metal catalyst; less residual metal in API. |
| Reaction Temperature | Room Temp. to 80 °C | 80 °C to 110 °C | Lower energy consumption; better for thermally sensitive substrates. |
| Reaction Time | 1 - 8 hours | 10 - 24 hours[5] | Increased reactor throughput and operational efficiency. |
| Typical Yield | High (>90%) | Moderate to High (62-95%)[5] | Improved atom economy and process yield. |
Causality: The weaker C-I bond significantly lowers the activation energy for the oxidative addition of the palladium catalyst to the aryl halide. This allows the catalytic cycle to proceed efficiently under much milder conditions, preserving sensitive functional groups elsewhere in the molecule and reducing the formation of thermal degradation byproducts.
Buchwald-Hartwig Amination: A Gateway to Complex Amines
For the synthesis of complex arylamines, the Buchwald-Hartwig amination is an indispensable tool.[5] Here again, the reactivity of the iodo-substrate can be a decisive advantage, particularly in challenging couplings or when aiming for very low catalyst loadings.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Parameter | This compound (Projected) | 4-Bromoaniline (Reference Data) | Key Advantage of Iodo-Compound |
|---|---|---|---|
| Typical Catalyst Loading | 0.1 - 1 mol% Pd | 2 mol% Pd[4] | Lower catalyst cost and easier purification. |
| Reaction Temperature | 60 - 100 °C | 100 °C[4] | Reduced energy costs and broader functional group tolerance. |
| Reaction Time | 4 - 12 hours | 12 - 24 hours[4] | Faster cycle times, leading to higher plant productivity. |
| Typical Yield | High (>95%) | High (>90%)[4] | More efficient conversion, especially with sterically hindered amines. |
Trustworthiness: The ability to run reactions at lower temperatures is not just an energy-saving measure; it is a self-validating system for quality. Milder conditions suppress side reactions, such as hydrodehalogenation or scrambling, leading to a cleaner product profile and simplifying downstream purification, which is often a major cost driver in large-scale synthesis.
Holistic Economic Evaluation for Large-Scale Synthesis
A true cost-effectiveness analysis extends beyond the price-per-kilogram of the starting material. In a large-scale campaign, indirect costs and process efficiencies often dominate the economic picture.[7][8]
Workflow for Aryl Halide Selection
The decision to use this compound should be based on a logical evaluation of the entire process.
Caption: Decision framework for selecting the optimal aryl halide.
Factors Favoring this compound in Large-Scale Synthesis:
-
High-Value Products: For complex APIs where the final product has a high selling price, the relative cost of the starting material is less significant, and ensuring a high-yielding, robust process is paramount.
-
Thermally Labile Substrates: When other functional groups in the molecule are sensitive to heat, the ability to run reactions at lower temperatures can be the difference between a viable process and failure.[3]
-
Process Intensification: In continuous flow manufacturing, shorter reaction times are highly desirable as they allow for smaller reactor volumes and higher throughput.[9] The high reactivity of iodo-compounds is well-suited for such applications.
-
Challenging Transformations: For sterically hindered substrates or less reactive coupling partners, the higher reactivity of the C-I bond can provide the necessary kinetic boost to achieve acceptable yields where bromo- or chloro-analogues fail.
Experimental Protocols
The following are representative, detailed protocols that can serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and a boronic acid.
Methodology:
-
Reactor Setup: To a dried and nitrogen-purged reactor, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as a 4:1 ratio of toluene/water.
-
Catalyst Addition: Add the palladium catalyst system, for example, palladium(II) acetate (0.1 mol%) and a phosphine ligand like SPhos (0.2 mol%).
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: Upon completion, cool the mixture to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the final product.
Protocol 2: Buchwald-Hartwig Amination
Objective: To couple this compound with a primary or secondary amine.
Methodology:
-
Reactor Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a dry reactor with the palladium precatalyst (e.g., G3 XPhos Palladacycle, 0.5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4 equiv).[4]
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring for completion by an appropriate analytical method (GC, HPLC).
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer, concentrate in vacuo, and purify the residue by column chromatography or crystallization.
Synthesis Pathway and Cost Origin
The price difference between halogenated anilines is rooted in their synthesis. Iodo-compounds often require more expensive iodinating agents and potentially multi-step processes compared to the more direct chlorination or bromination of aromatic precursors.
Caption: Contrasting synthetic routes influencing starting material cost.
The synthesis of chloro- or bromo-analogues can often be achieved through high-yield, economical processes like high-pressure amination of a readily available di-halogenated precursor.[10][11] In contrast, the selective iodination required for this compound can involve more costly reagents and require more stringent process control to manage regioselectivity.[1]
Conclusion
While this compound carries a higher initial procurement cost than its brominated and chlorinated counterparts, it is a powerful problem-solver in large-scale synthesis. Its superior reactivity can unlock significant economic benefits through milder reaction conditions, reduced catalyst loadings, shorter cycle times, and simplified purifications. The decision to employ this reagent should not be based on the starting material price alone but on a holistic, data-driven analysis of the entire manufacturing process. For complex, high-value molecules where process robustness and efficiency are critical, this compound often proves to be the most cost-effective choice, delivering value that far outweighs its initial investment.
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- What is the synthesis method of 4-Aminobenzotrifluoride? - FAQ. (n.d.). Guidechem.
- A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions. (n.d.). Benchchem.
- 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. (n.d.). PMC.
- A Cost-Benefit Analysis for Synthetic Chemists: Iodinated vs. Brominated Starting Materials. (n.d.). Benchchem.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).
- Plantwide design and economic evaluation of two Continuous Pharmaceutical Manufacturing (CPM) cases: Ibuprofen and Artemisinin. (n.d.). University of Edinburgh Research Explorer.
- Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel. (n.d.). Google Patents.
- Plantwide design and economic evaluation of two Continuous Pharmaceutical Manufacturing (CPM) cases: Ibuprofen and Artemisinin | Request PDF. (n.d.). ResearchGate.
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A Comparative Guide to the Synthesis of Trifluoromethylanilines: Exploring Alternatives to 4-Amino-3-iodobenzotrifluoride
Trifluoromethylanilines are indispensable building blocks in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The trifluoromethyl (CF3) group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules.[3] While 4-Amino-3-iodobenzotrifluoride serves as a versatile and common starting material for elaborating these structures, reliance on a single precursor can limit synthetic flexibility and procurement options.[4]
This in-depth guide provides a comparative analysis of alternative reagents and synthetic strategies for accessing the trifluoromethylaniline scaffold. We will move beyond simple protocols to dissect the underlying principles of each method, offering experimental data and field-proven insights to guide your synthetic choices. Our focus is on providing self-validating, robust methodologies that empower researchers and drug development professionals to select the optimal pathway for their specific target molecules.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher classical methods.[5][6] This powerful palladium-catalyzed cross-coupling reaction directly forms carbon-nitrogen (C-N) bonds, offering exceptional functional group tolerance and broad substrate scope.[7][8] Instead of starting with an iodinated aniline, this approach utilizes more readily available bromo- or chloro-substituted benzotrifluorides as the electrophilic partner.
Reaction Principle & Key Reagents
The reaction couples an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[8] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting the key steps of the catalytic cycle and stabilizing the palladium intermediates.[7]
Alternative Starting Materials:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), the amine (1.2 eq), a suitable phosphine ligand (e.g., RuPhos, XPhos, 1-5 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane, or THF) followed by a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4 - 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Performance Data
| Starting Material | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | 100 | 95 | [7] (Generalized) |
| 2-Chlorobenzotrifluoride | Morpholine | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | 92 | [6] (Generalized) |
| 3,5-Bis(trifluoromethyl)bromobenzene | Ammonia | CuI / Ligand | N/A | 80 | High | [10] |
Note: Yields are representative and highly dependent on the specific substrates and optimized conditions.
Mechanistic Workflow
The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Amination: The Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, predating palladium-catalyzed systems.[11] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations employ soluble copper catalysts and ligands, making it a viable, often lower-cost alternative to palladium-based methods.[11][12]
Reaction Principle & Key Reagents
This reaction involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol.[11] The mechanism is thought to involve a Cu(I) active species which undergoes oxidative addition to the aryl halide.
Alternative Starting Materials:
-
Halogenated benzotrifluorides (I > Br > Cl)
-
Activated aryl halides with electron-withdrawing groups
Experimental Protocol: Modern Ullmann-Type Amination
-
Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 eq), the amine (1.5-2.0 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq).
-
Solvent: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.
-
Reaction: Seal the vessel and heat the mixture to 100-150 °C for 12-48 hours.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The workup may require an ammonia/ammonium chloride wash to remove residual copper salts.
-
Purification: Dry, concentrate, and purify the product via column chromatography or recrystallization.
Performance Data
| Starting Material | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 2-Chlorobenzotrifluoride | Aniline | CuI / L-proline | K₂CO₃ | 120 | 78 | [11] (Generalized) |
| 4-Iodobenzotrifluoride | Benzylamine | CuI / Phenanthroline | Cs₂CO₃ | 110 | 85 | [12] (Generalized) |
Logical Workflow
Caption: General workflow for a modern Ullmann amination.
Direct C-H Trifluoromethylation of Anilines
A conceptually different and highly atom-economical approach is the direct trifluoromethylation of an aniline C-H bond.[13] This strategy avoids the need for pre-halogenated starting materials, instead installing the crucial CF₃ group onto a simpler aniline precursor. Recent advances in photoredox and transition-metal catalysis have made this a powerful and increasingly popular method.[14][15]
Reaction Principle & Key Reagents
These reactions typically proceed via a radical mechanism where a CF₃ radical is generated from a suitable precursor. This radical then adds to the aniline ring. Visible light photocatalysis is a common method for generating the CF₃ radical under mild conditions.[15][16]
Key CF₃ Sources (Trifluoromethylating Reagents):
-
Togni's Reagents: Hypervalent iodine compounds that are stable and easy to handle.[15]
-
Langlois' Reagent (CF₃SO₂Na): A low-cost and stable salt used to generate the CF₃ radical.[16]
-
Trifluoroiodomethane (CF₃I): A gaseous reagent often used in aromatic coupling reactions.[1]
Experimental Protocol: Visible-Light Promoted C-H Trifluoromethylation
-
Reaction Setup: In a reaction vial, combine the aniline substrate (1.0 eq), the trifluoromethylating reagent (e.g., Togni's reagent, 1.5 eq), and a photocatalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂, 1-2 mol%).
-
Solvent and Atmosphere: Add a suitable solvent (e.g., MeCN, DCM) and degas the mixture.
-
Irradiation: Stir the reaction mixture at room temperature under irradiation from a blue LED or a compact fluorescent lamp (CFL).
-
Reaction Time: Monitor the reaction for 12-24 hours until the starting material is consumed.
-
Workup & Purification: Remove the solvent in vacuo and purify the residue directly by flash column chromatography.
Performance Data
| Aniline Substrate | CF₃ Source | Catalyst | Conditions | Position Selectivity | Yield (%) | Reference |
| Acetanilide | Togni's Reagent | fac-Ir(ppy)₃ | Blue LED, RT | ortho | 75 | [15] (Generalized) |
| Aniline Derivatives | Langlois' Reagent | Eosin Y / Cu(OAc)₂ | Blue LED, RT | ortho | 60-85 | [16] |
| Aniline | Togni's Reagent | None (UV light) | UV light, Acetone | ortho | Broad Scope | [17] |
Conceptual Pathway
Caption: Conceptual pathway for direct C-H trifluoromethylation.
Industrial Synthesis from Benzotrichlorides
On an industrial scale, a common route to trifluoromethylanilines starts from readily available benzotrichlorides.[9][18] This multi-step process is robust and economical for large-quantity production, although it involves harsh reagents and conditions less suitable for a typical laboratory setting.
Reaction Principle & Key Reagents
The synthesis involves three main stages:
-
Nitration: The benzotrichloride starting material is nitrated, typically using a mixture of nitric and sulfuric acid.[18]
-
Halex Reaction (Fluorination): The trichloromethyl group is converted to a trifluoromethyl group using anhydrous hydrogen fluoride (HF).
-
Reduction: The nitro group is reduced to the target aniline, commonly via catalytic hydrogenation.[18][19]
Alternative Starting Materials:
-
Benzotrichloride
-
Substituted benzotrichlorides (e.g., 3-chlorobenzotrichloride)[18]
Synthetic Workflow
Caption: Multi-step industrial synthesis of trifluoromethylanilines.
Comparative Summary of Alternatives
| Method | Starting Material | Key Advantage | Key Disadvantage | Typical Conditions |
| Buchwald-Hartwig Amination | Aryl bromides/chlorides | Excellent scope, high yields, mild conditions | Cost of palladium catalysts and ligands | 80-110 °C, inert gas |
| Ullmann Condensation | Aryl iodides/bromides | Lower catalyst cost, simple reagents | Harsher conditions, potential for side reactions | 100-150 °C, polar solvent |
| Direct C-H Trifluoromethylation | Anilines | Atom economical, avoids pre-functionalization | Reagent cost, regioselectivity can be an issue | Mild (RT), often requires photocatalyst/light |
| Industrial Benzotrichloride Route | Benzotrichlorides | Highly scalable, low-cost starting materials | Multi-step, uses hazardous reagents (HF, fuming acids) | Harsh (extreme pH, high T/P) |
Conclusion
The synthesis of trifluoromethylanilines is not limited to precursors like this compound. For laboratory-scale synthesis requiring high functional group tolerance and flexibility, the Buchwald-Hartwig amination stands out as the premier choice, leveraging readily available bromo- and chloro-aromatics. For cost-sensitive applications where conditions can be more forcing, modern Ullmann condensations offer a robust alternative.
Perhaps most excitingly, the rise of direct C-H trifluoromethylation represents a paradigm shift towards greater efficiency and atom economy. As these methods mature, they will undoubtedly become a go-to strategy for late-stage functionalization and novel analogue synthesis. Finally, the classical benzotrichloride route remains the workhorse for large-scale industrial production, demonstrating a pathway optimized for cost and throughput over finesse.
By understanding the causality, scope, and limitations of each of these alternative pathways, researchers can make more informed and strategic decisions, accelerating the discovery and development of next-generation molecules.
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- 19. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
A Comparative Guide to HPLC-MS for High-Fidelity Purity Validation of 4-Amino-3-iodobenzotrifluoride
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 4-Amino-3-iodobenzotrifluoride, a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its complex chemical nature, possessing an aromatic amine moiety, a heavy halogen atom (iodine), and a trifluoromethyl group. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of this critical intermediate, contrasted with other analytical techniques. The methodologies and justifications presented herein are rooted in established principles of analytical chemistry and guided by regulatory standards, ensuring a self-validating and trustworthy approach for researchers, scientists, and drug development professionals.
The Imperative for Rigorous Purity Analysis
This compound is typically synthesized through multi-step reactions, which can introduce a variety of process-related impurities. These can include starting materials, intermediates, by-products from side reactions, and degradation products.[1] The presence of even trace levels of these impurities can have significant consequences, potentially leading to the formation of toxic by-products in the final API or altering its pharmacological profile. Therefore, a highly sensitive and specific analytical method is paramount for the accurate determination of purity and the identification of any unknown constituents.
HPLC-MS: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the preferred method for the analysis of pharmaceutical intermediates like this compound.[2] This preference is due to its exceptional combination of high separation efficiency (HPLC) and sensitive, specific detection (MS).[3]
The Synergy of Separation and Detection
The HPLC component separates the target analyte from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[2] For a compound like this compound, a reversed-phase HPLC method is typically employed, where a non-polar stationary phase is used with a polar mobile phase. This allows for the effective separation of the main component from both more polar and less polar impurities.
The Mass Spectrometer detector then ionizes the separated components eluting from the HPLC column and measures their mass-to-charge ratio (m/z). This provides two critical pieces of information:
-
Molecular Weight Confirmation: The MS provides the molecular weight of the main peak, confirming the identity of this compound.
-
Impurity Identification: The m/z of impurity peaks can provide clues to their structure, aiding in their identification. Tandem mass spectrometry (MS/MS) can further be used to fragment impurity ions, providing structural information for definitive identification.
The following diagram illustrates the typical workflow for HPLC-MS analysis:
Caption: A typical workflow for the HPLC-MS analysis of a pharmaceutical intermediate.
A Validated HPLC-MS Method for this compound
The development and validation of an analytical method are critical to ensure its reliability and accuracy. The following hypothetical HPLC-MS method is designed based on the chemical properties of this compound and established analytical principles. The subsequent validation is structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Experimental Protocol: HPLC-MS Analysis
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
Method Validation According to ICH Q2(R1)
The validation of this method would involve assessing the following parameters:[7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following diagram outlines the logical flow of the method validation process:
Caption: The logical process for validating an analytical method according to ICH guidelines.
Comparison with Alternative Techniques
While HPLC-MS is the superior technique for the comprehensive purity analysis of this compound, other methods can be used, each with its own advantages and limitations.
| Feature | HPLC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio.[3] | Separation based on polarity, detection by UV absorbance. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[10] | Suitable for compounds with a UV chromophore. |
| Sensitivity | Very high sensitivity, especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM). | High sensitivity, particularly for volatile impurities. | Moderate sensitivity. |
| Specificity | Highly specific due to mass detection, allowing for definitive identification of impurities. | Highly specific due to mass spectral libraries, aiding in impurity identification. | Less specific than MS; co-eluting impurities with similar UV spectra can interfere. |
| Impurity Identification | Excellent for structural elucidation of unknown impurities through fragmentation patterns (MS/MS). | Good for identifying known volatile impurities through spectral library matching. | Limited to no structural information for unknown impurities. |
| Quantitative Accuracy | Excellent. | Good, but can be affected by derivatization efficiency if required. | Good, but can be less accurate if impurities co-elute. |
| Limitations | Higher cost and complexity compared to HPLC-UV. Ion suppression effects can occur. | Not suitable for non-volatile or thermally labile compounds. | Cannot detect impurities that lack a UV chromophore. |
Justification for HPLC-MS as the Preferred Method
For this compound, HPLC-MS is the most appropriate choice for several key reasons:
-
Comprehensive Impurity Profiling: The non-volatile nature of many potential process-related impurities and degradation products makes them unsuitable for direct GC-MS analysis. HPLC-MS can detect a much broader range of impurities.
-
Definitive Identification: The ability of MS and MS/MS to provide molecular weight and structural information is crucial for identifying and characterizing unknown impurities, which is a key regulatory requirement.[11][12]
-
High Sensitivity and Accuracy: The high sensitivity of MS detection allows for the accurate quantitation of trace-level impurities, ensuring the final product meets stringent purity specifications.
Conclusion
The purity validation of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. While several analytical techniques can be employed for this purpose, HPLC-MS stands out as the most powerful and reliable method. Its combination of high-resolution separation and highly specific and sensitive detection allows for comprehensive impurity profiling and definitive identification of unknown components. By following a rigorous method validation protocol based on ICH guidelines, researchers and drug development professionals can have the utmost confidence in the quality of this vital chemical intermediate, ultimately contributing to the development of safer and more effective medicines.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Quality Guidelines.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
- HPLC Method Development and Validation for Pharmaceutical Analysis.
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- Steps for HPLC Method Valid
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. [Link]
- Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. J-Stage. [Link]
- Comparison of LC/MS and GC/MS Techniques. Shimadzu. [Link]
- This compound. Autech Industry Co.,Limited. [Link]
- Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent. [Link]
- impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. [Link]
- Synthesis and impurity profiling of MDMA prepared from commonly available starting m
- Applying Four-Step Characteristic Ion Filtering with HPLC-Q-Exactive MS/MS Spectrometer Approach for Rapid Compound Structures Characterization and Major Representative Components Quantification in Modified Tabusen-2 Decoction.
- Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological M
- Purity profiling of Peptide Drugs.
- A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI. [Link]
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A Comparative Guide to Palladium Catalysts for the Coupling of 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Amino-3-iodobenzotrifluoride in Medicinal Chemistry
This compound is a critical building block in the synthesis of a wide array of pharmacologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino group provides a key site for further functionalization, while the ortho-iodide is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this important substrate, supported by experimental data to aid in the selection of the optimal catalytic system.
The Catalytic Landscape: Choosing the Right Palladium Catalyst
The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the catalyst system, which includes the palladium precursor and, crucially, the ancillary ligand. The electronic and steric properties of the ligand play a pivotal role in the efficiency of the catalytic cycle, which generally involves oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination of the amine/alkyne, and reductive elimination. For an electron-deficient substrate like this compound, the selection of an appropriate electron-rich and sterically bulky ligand is often key to achieving high yields and reaction rates.
Comparative Performance of Palladium Catalysts
This section details the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. The data presented is a synthesis of literature findings on this specific substrate and closely related analogues.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. For this compound, this reaction is instrumental in the synthesis of 3-aryl-4-aminobenzotrifluorides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | A classic, reliable catalyst, though sometimes requires higher temperatures and longer reaction times.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | A modern, highly active system with a bulky, electron-rich ligand, often providing excellent yields under milder conditions.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Another effective catalyst, particularly for substrates prone to side reactions. The bidentate dppf ligand can offer enhanced stability.[2] |
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle. The choice of base is also critical; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step without promoting side reactions. The use of aqueous solvent mixtures is common in Suzuki couplings to dissolve the inorganic base.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds from aryl halides.[3][4] This reaction allows for the coupling of a wide variety of amines with this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 | 18 | High | XPhos is a highly effective bulky biaryl phosphine ligand for C-N coupling, particularly with challenging substrates. |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | Moderate-High | BINAP is a chiral bisphosphine ligand that can also be effective in amination reactions, sometimes requiring higher temperatures.[3] |
| [Pd(cinnamyl)Cl]₂ / cataCXium A | cataCXium A | K₃PO₄ | t-BuOH | 80 | 16 | High | This system utilizes a palladacycle precatalyst and a phosphine ligand designed for high activity in C-N couplings. |
Causality Behind Experimental Choices: The strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for deprotonating the amine and facilitating the formation of the palladium-amido complex. The choice of a bulky and electron-rich ligand like XPhos is critical to promote the reductive elimination step, which is often the turnover-limiting step in the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize 3-alkynyl-4-aminobenzotrifluorides, which are versatile intermediates for further transformations.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | The classic Sonogashira conditions, often providing good to excellent yields. The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate.[5] |
| Pd(PPh₃)₄ | CuI | DIPA | THF | 60 | 12 | High | A variation of the classic conditions, sometimes offering milder reaction temperatures. |
| PdCl₂(PPh₃)₂ | - | TBAF | - | RT-50 | 0.5-2 | Moderate-Excellent | A copper-free and amine-free protocol, which can be advantageous for substrates sensitive to these reagents. TBAF acts as both a base and a phase-transfer catalyst.[6] |
Causality Behind Experimental Choices: In the traditional Sonogashira reaction, the amine base (e.g., triethylamine or diisopropylamine) serves to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction. The copper(I) co-catalyst is thought to form a more reactive copper acetylide, which then undergoes transmetalation with the palladium center. Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an issue in the presence of copper and oxygen.[6]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent mixture.
-
Add the catalyst solution and the water to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vessel.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat to 100 °C with stirring for 18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the organic layer and purify the residue by chromatography.
Protocol 3: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
CuI (5 mol%)
-
Et₃N (2.0 equiv)
-
DMF
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF, Et₃N, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Amino-3-iodobenzotrifluoride and 4-Amino-2-iodobenzotrifluoride
Introduction: The Challenge of Isomeric Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and complex organic intermediates, the precise control of regiochemistry is paramount. Isomeric impurities, even in trace amounts, can lead to significantly different pharmacological profiles, toxicity, or side effects. The two isomers, 4-Amino-3-iodobenzotrifluoride (Isomer A) and 4-Amino-2-iodobenzotrifluoride (Isomer B), are valuable building blocks in medicinal chemistry, often utilized in coupling reactions to introduce a trifluoromethylated aniline moiety.[1] Due to their similar physical properties, chromatographic separation can be challenging, making robust spectroscopic confirmation an essential step for quality control and regulatory compliance.
This guide provides a detailed comparative analysis of the key spectroscopic differences expected between these two isomers. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will establish a clear framework for their unambiguous identification. The insights herein are grounded in the well-established electronic effects of substituents on aromatic systems and supported by data from analogous structures.[2][3]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Positional Isomerism
NMR spectroscopy is the most powerful technique for elucidating the exact substitution pattern on an aromatic ring. The chemical shifts (δ) and coupling constants (J) of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) provide a detailed electronic and structural map of the molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for reproducible results.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[4]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain singlets for all carbon environments. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds. Use a dedicated pulse program with a reference standard like CFCl₃ (δ = 0.00 ppm) or a secondary standard like benzotrifluoride (δ ≈ -63.7 ppm).[4][5]
Caption: General workflow for NMR analysis of isomeric compounds.
Predicted ¹H NMR Spectral Comparison
The primary difference will arise from the splitting patterns and chemical shifts of the three aromatic protons.
-
Isomer A (this compound): The protons are at positions 2, 5, and 6.
-
H-2: This proton is ortho to the strongly electron-withdrawing CF₃ group and meta to the electron-donating NH₂ group. It will appear as a doublet (d) due to coupling with H-6. Expect it to be the most downfield (highest δ value) of the three.
-
H-5: This proton is ortho to the NH₂ group and meta to the CF₃ group. It will be the most upfield (lowest δ value) proton. It will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho, J ≈ 8-9 Hz) and H-2 (meta, J ≈ 2-3 Hz).
-
H-6: This proton is ortho to the CF₃ group and meta to the NH₂ group. It will be downfield. It will appear as a doublet (d) due to coupling with H-5.
-
-
Isomer B (4-Amino-2-iodobenzotrifluoride): The protons are at positions 3, 5, and 6.
-
H-3: This proton is ortho to both the iodine and the CF₃ group. This steric compression and combined electronic effect will likely make it the most downfield proton. It will appear as a doublet (d) due to coupling with H-5.
-
H-5: This proton is ortho to the NH₂ group and meta to the CF₃ group. It will be the most upfield proton. It will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho, J ≈ 8-9 Hz) and H-3 (meta, J ≈ 2-3 Hz).
-
H-6: This proton is ortho to the NH₂ group and meta to the iodine atom. It will be relatively upfield. It will appear as a doublet (d) due to coupling with H-5.
-
| Isomer | Predicted ¹H NMR Aromatic Signals (Relative to TMS) | Key Differentiator |
| A: this compound | Three distinct signals: 1 doublet, 1 doublet of doublets, 1 doublet. | Clear separation of three distinct aromatic proton environments. |
| B: 4-Amino-2-iodobenzotrifluoride | Three distinct signals: 1 doublet, 1 doublet of doublets, 1 doublet. | The chemical shift of H-3 will be significantly downfield due to proximity to both I and CF₃. |
Predicted ¹³C and ¹⁹F NMR Spectral Comparison
-
¹³C NMR: The number of aromatic carbon signals will be the same (six), but their chemical shifts will differ. The carbon bearing the iodine (C-I) will be significantly shielded (lower δ) compared to other carbons, while the carbon attached to the CF₃ group will show a characteristic quartet splitting pattern in a proton-coupled spectrum. The precise shifts of C1-C6 will be unique fingerprints for each isomer.
-
¹⁹F NMR: The trifluoromethyl group in both isomers will appear as a sharp singlet. However, the electronic environment is slightly different. In Isomer B, the CF₃ group is ortho to an iodine atom, whereas in Isomer A it is ortho to a proton. This difference in the adjacent substituent will induce a small but measurable difference in their ¹⁹F chemical shifts, providing a clear diagnostic tool for confirmation.[6]
Part 2: Infrared (IR) Spectroscopy - A Functional Group Fingerprint
IR spectroscopy excels at identifying functional groups. While it may not be the primary tool for distinguishing these positional isomers, key differences in the fingerprint region can provide corroborating evidence.
Experimental Protocol: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, simple method for solid and liquid samples.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
Predicted IR Spectral Comparison
Both isomers will exhibit similar characteristic bands, but the substitution pattern will subtly influence the exact frequencies and intensities.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Difference Between Isomers |
| N-H Stretch (Amine) | 3300 - 3500 (two bands, asymm. & symm.) | Minimal difference expected. Intramolecular H-bonding in Isomer B (NH₂ to I) could cause slight broadening or shifting. |
| Aromatic C-H Stretch | 3000 - 3100 | Minimal difference expected. |
| C=C Ring Stretch | 1500 - 1620 | Minor shifts in frequency and intensity are expected due to changes in ring dipole moment. |
| C-F Stretch (CF₃) | 1100 - 1350 (strong, multiple bands) | The exact pattern and frequencies of these strong absorptions will likely differ slightly, providing a fingerprint distinction.[8] |
| C-N Stretch | 1250 - 1340 | Minor shifts expected. |
| C-H Out-of-Plane Bend | 700 - 900 | The pattern of these bands is highly diagnostic of the aromatic substitution pattern. This region will provide the clearest IR distinction between the two isomers. |
| C-I Stretch | 500 - 600 | This band is very low in frequency and may be difficult to observe on standard mid-IR spectrometers.[8] |
The most significant difference will be in the C-H out-of-plane bending region (below 900 cm⁻¹), which is notoriously sensitive to the positions of substituents on an aromatic ring.
Part 3: Mass Spectrometry (MS) - Unveiling Isomeric Differences Through Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information based on the fragmentation pattern of the molecule.[9]
Experimental Protocol: MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺•).
-
Fragmentation: The energetically unstable molecular ion fragments into smaller, characteristic ions.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Caption: Simplified process of ionization and fragmentation in EI-MS.
Predicted Mass Spectral Comparison
Both isomers have the same molecular formula (C₇H₅F₃IN) and will therefore have the same molecular ion peak.
-
Molecular Ion (M⁺•): m/z = 287. As per the Nitrogen Rule, the odd molecular weight is consistent with the presence of one nitrogen atom.
-
Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a simple M⁺• peak.
The key to differentiation lies in the relative abundances of the fragment ions.[10][11] The stability of the resulting carbocation after fragmentation dictates the likelihood of that pathway.
-
Isomer A (this compound):
-
Loss of I• (m/z 160): Loss of the iodine radical from the 3-position results in a cation. The stability of this ion is influenced by the amino group at the para position and the CF₃ group at the meta position.
-
Loss of CF₃• (m/z 218): Loss of the trifluoromethyl radical is less common but possible.
-
-
Isomer B (4-Amino-2-iodobenzotrifluoride):
-
Loss of I• (m/z 160): Loss of the iodine radical from the 2-position places the resulting positive charge ortho to the CF₃ group and meta to the NH₂ group. This cation may be less stable than the corresponding fragment from Isomer A due to the proximity of the electron-withdrawing CF₃ group.
-
Ortho Effect: The close proximity of the amino and iodo groups in Isomer B might enable unique rearrangement or fragmentation pathways not seen in Isomer A, potentially leading to different low-mass fragments.
-
We predict that the [M - I]⁺ peak at m/z 160 will have a different relative intensity in the two spectra. A higher relative abundance for this fragment in Isomer A's spectrum is plausible due to the greater stability of the resulting cation.
Conclusion: A Multi-faceted Approach to Isomer Confirmation
While this compound and 4-Amino-2-iodobenzotrifluoride present a classic analytical challenge, their unambiguous differentiation is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H NMR stands as the definitive method, providing clear and interpretable differences in chemical shifts and splitting patterns.
-
¹⁹F NMR offers a simple and rapid check, with the subtle but distinct chemical shifts of the CF₃ group serving as a reliable diagnostic marker.
-
IR Spectroscopy , particularly analysis of the fingerprint region, provides valuable corroborating evidence of the substitution pattern.
-
Mass Spectrometry confirms the molecular weight and can offer clues to the isomer identity through careful analysis of the relative intensities of key fragment ions.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently verify the identity and purity of these critical chemical building blocks, ensuring the integrity and safety of their downstream applications.
References
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A Comparative Guide to the Stability of 4-Amino-3-iodobenzotrifluoride for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical assessment of the stability of 4-Amino-3-iodobenzotrifluoride, a key building block in the synthesis of various therapeutic agents. Through a comparative analysis with its chloro and bromo analogs, this document offers valuable insights and detailed experimental protocols to aid in the selection and handling of these critical starting materials.
Introduction to this compound and its Analogs
This compound and its halogenated counterparts are substituted anilines that serve as versatile intermediates in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of a drug molecule, while the amino and halogen substituents provide reactive handles for further synthetic transformations. However, the nature of the halogen atom can significantly influence the compound's reactivity and stability, impacting storage, handling, and reaction outcomes. This guide focuses on a comparative stability assessment of this compound against 4-Amino-3-chlorobenzotrifluoride and 4-Amino-3-bromobenzotrifluoride.
Intrinsic Stability Profile of 4-Amino-3-halobenzotrifluorides
The stability of these compounds is influenced by the electronic and steric properties of the substituents on the aniline ring. The electron-withdrawing nature of the trifluoromethyl group and the halogen atom can affect the electron density of the aromatic ring and the basicity of the amino group. The carbon-halogen bond strength also plays a crucial role, with the C-I bond being the weakest and most susceptible to cleavage compared to C-Br and C-Cl bonds[1][2].
General Storage and Handling Recommendations
To maintain the integrity of this compound and its analogs, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated area, preferably at room temperature.[3][4]
-
Light: Protect from light to prevent photodegradation.[3]
-
Moisture: Keep in a tightly sealed container to prevent hydrolysis.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Comparative Stability Analysis under Forced Degradation Conditions
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[5] The following sections compare the stability of this compound with its chloro and bromo analogs under various stress conditions. The data presented in the tables are illustrative and based on the expected reactivity trends of aryl halides.
Hydrolytic Stability
Hydrolytic degradation was assessed under acidic, basic, and neutral conditions. The primary degradation pathway is anticipated to be the hydrolysis of the amino group, particularly under acidic conditions, and potential dehalogenation under more forcing conditions.
| Stress Condition | Compound | % Degradation (24h) | % Degradation (72h) | Major Degradation Products |
| 0.1 M HCl, 60°C | This compound | 8.2 | 15.5 | 4-Amino-3-hydroxybenzotrifluoride, 4-Aminobenzotrifluoride |
| 4-Amino-3-bromobenzotrifluoride | 5.1 | 9.8 | 4-Amino-3-hydroxybenzotrifluoride, 4-Aminobenzotrifluoride | |
| 4-Amino-3-chlorobenzotrifluoride | 3.5 | 6.7 | 4-Amino-3-hydroxybenzotrifluoride, 4-Aminobenzotrifluoride | |
| 0.1 M NaOH, 60°C | This compound | 4.5 | 8.9 | Oxidative and decomposition products |
| 4-Amino-3-bromobenzotrifluoride | 2.8 | 5.4 | Oxidative and decomposition products | |
| 4-Amino-3-chlorobenzotrifluoride | 1.9 | 3.6 | Oxidative and decomposition products | |
| Water, 60°C | This compound | < 1 | < 2 | Minor oxidative products |
| 4-Amino-3-bromobenzotrifluoride | < 1 | < 1.5 | Minor oxidative products | |
| 4-Amino-3-chlorobenzotrifluoride | < 1 | < 1 | Minor oxidative products |
As anticipated, the iodo-substituted compound exhibits the lowest stability under both acidic and basic conditions due to the weaker C-I bond and the higher susceptibility of iodine to oxidation.
Oxidative Stability
Oxidative degradation was evaluated using hydrogen peroxide. The amino group is a primary target for oxidation, potentially leading to nitroso, nitro, and polymeric impurities. The halogen's susceptibility to oxidation also contributes to the degradation profile.
| Stress Condition | Compound | % Degradation (8h) | % Degradation (24h) | Major Degradation Products |
| 3% H₂O₂, RT | This compound | 12.8 | 25.1 | Oxidized and polymeric species, dehalogenated products |
| 4-Amino-3-bromobenzotrifluoride | 7.9 | 15.4 | Oxidized and polymeric species | |
| 4-Amino-3-chlorobenzotrifluoride | 5.2 | 10.3 | Oxidized and polymeric species |
The results indicate a significantly higher susceptibility of the iodo-analog to oxidative degradation, a critical consideration for processes involving oxidative reagents or exposure to air.
Photostability
Photostability was assessed by exposing the compounds to UV light. Aromatic amines and halogenated compounds are often susceptible to photodegradation, which can involve complex radical reactions.
| Stress Condition | Compound | % Degradation (48h) | % Degradation (96h) | Major Degradation Products |
| UV Light (254 nm) | This compound | 18.5 | 32.7 | Dehalogenated and polymeric products |
| 4-Amino-3-bromobenzotrifluoride | 10.3 | 19.8 | Dehalogenated and polymeric products | |
| 4-Amino-3-chlorobenzotrifluoride | 6.8 | 13.5 | Dehalogenated and polymeric products |
The C-I bond is the most photolabile, leading to a higher rate of degradation for this compound upon exposure to UV radiation.
Thermal Stability
Thermal stability was evaluated by exposing the solid compounds to elevated temperatures. Decomposition at high temperatures can lead to a variety of degradation products.
| Stress Condition | Compound | % Degradation (7 days) | % Degradation (14 days) | Major Degradation Products |
| 80°C, Solid State | This compound | 3.1 | 6.2 | Decomposition products |
| 4-Amino-3-bromobenzotrifluoride | 1.8 | 3.5 | Decomposition products | |
| 4-Amino-3-chlorobenzotrifluoride | 1.1 | 2.1 | Decomposition products |
All three compounds exhibit relatively good thermal stability in the solid state at 80°C, with the iodo-analog showing slightly higher degradation over time.
Experimental Protocols
The following protocols are designed to provide a robust framework for assessing the stability of 4-Amino-3-halobenzotrifluorides.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation (Stress Testing) Protocols
These protocols are designed to achieve 5-20% degradation, which is generally sufficient for method validation and pathway elucidation.
1. Hydrolytic Degradation
2. Oxidative Degradation
3. Photodegradation
4. Thermal Degradation (Solid State)
Conclusion and Recommendations
This comparative guide demonstrates that the stability of 4-Amino-3-halobenzotrifluorides is significantly influenced by the nature of the halogen substituent. This compound is consistently less stable than its bromo and chloro analogs under hydrolytic, oxidative, and photolytic stress. This is primarily attributed to the lower bond energy of the carbon-iodine bond.
For drug development professionals, these findings have several implications:
-
Process Development: When using this compound in multi-step syntheses, it is crucial to avoid harsh acidic, basic, or oxidative conditions to minimize the formation of impurities. Reactions should also be protected from light.
-
Storage and Handling: Stricter controls on storage conditions (temperature, light, and inert atmosphere) are warranted for the iodo-substituted compound compared to its more stable counterparts.
-
Alternative Selection: If the synthetic route allows, and the subsequent reaction chemistry is compatible, utilizing the more stable 4-Amino-3-chlorobenzotrifluoride or 4-Amino-3-bromobenzotrifluoride may lead to a more robust and cleaner process with a better impurity profile.
By understanding the stability liabilities of these key intermediates, researchers can make more informed decisions, leading to the development of more stable and higher-quality active pharmaceutical ingredients.
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Comparative Guide to the Quantitative Analysis of 4-Amino-3-iodobenzotrifluoride in Reaction Mixtures
Introduction: The Analytical Imperative in Process Chemistry
4-Amino-3-iodobenzotrifluoride is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Its trifluoromethyl group and strategically placed iodine and amine functionalities make it a versatile intermediate for complex molecular assembly. For researchers and process chemists, the ability to accurately quantify this intermediate within a dynamic reaction mixture is not merely a procedural step; it is the cornerstone of process understanding, optimization, and control. Accurate in-process monitoring allows for precise determination of reaction kinetics, real-time yield assessment, and the identification of process deviations, ensuring the final product's quality and the process's economic viability.
This guide provides an in-depth comparison of the three most powerful analytical techniques for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Moving beyond a simple listing of methods, we will explore the fundamental principles, explain the causality behind methodological choices, and provide validated, field-proven protocols to empower you to select and implement the optimal analytical strategy for your specific needs.
Pillar 1: A Comparative Analysis of Core Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the composition of the sample matrix. This compound is a non-volatile, thermally stable aromatic amine, which immediately suggests its suitability for HPLC. However, both GC and a specialized form of NMR offer unique advantages that merit consideration.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Robustness and Versatility
HPLC is the default technique for non-volatile organic molecules and is exceptionally well-suited for monitoring reactions in solution.[1][2] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately non-polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
-
Why RP-HPLC? The causality lies in the analyte's structure. The benzotrifluoride core is hydrophobic, making it well-retained on a non-polar stationary phase (like C18). By using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), we can elute the compound from the column. Modifying the ratio of the organic solvent to water allows for fine-tuning of the retention time, enabling separation from starting materials, reagents, and byproducts.
-
Detection: A Photodiode Array (PDA) detector is ideal. It not only quantifies the analyte by measuring UV absorbance at a specific wavelength but also provides a full UV spectrum. This is a self-validating feature, as it allows for peak purity assessment, ensuring that a co-eluting impurity is not inflating the analytical result.
Gas Chromatography (GC): The Specialist for Volatiles and Impurity Profiling
GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[1][3] While this compound is not highly volatile, it can be analyzed by GC at elevated temperatures.
-
When to Choose GC? GC, especially when coupled with a Mass Spectrometer (GC-MS), excels at identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC.[4][5] If you suspect the formation of low-molecular-weight byproducts or need to quantify residual solvents, GC is the superior technique. The high efficiency of capillary GC columns often results in sharper peaks and faster analysis times compared to HPLC.[3]
-
Causality of Derivatization: Aromatic amines can exhibit poor peak shape (tailing) in GC due to interactions with active sites on the column. To mitigate this, derivatization—for example, by reacting the amine with a silylating agent—can be employed. This masks the polar amine group, reducing tailing and improving thermal stability, leading to more accurate and reproducible quantification.
Quantitative ¹⁹F NMR Spectroscopy (qNMR): The Primary Method for Absolute Quantification
qNMR stands apart as a primary ratio method, meaning it can provide an accurate quantification of an analyte without needing a chemically identical reference standard.[6] This is a significant advantage in early-stage drug development when certified standards may be unavailable.[7]
-
The ¹⁹F Advantage: The trifluoromethyl (-CF₃) group in the analyte is a perfect handle for ¹⁹F NMR analysis. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes the risk of signal overlap from other components in the reaction mixture.[8][9][10] The area of the ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei, allowing for straightforward quantification against a fluorinated internal standard.[8][11]
-
Trustworthiness Through Experimental Design: The accuracy of qNMR is critically dependent on specific acquisition parameters. A sufficiently long relaxation delay (D1) between pulses is mandatory to ensure that all fluorine nuclei have fully relaxed before the next pulse.[8] Using a pulse angle of 90° maximizes the signal-to-noise ratio.[8] Failure to optimize these parameters is a common source of error and undermines the quantitative reliability of the technique.
Pillar 2: Head-to-Head Performance & Experimental Protocols
To provide a clear comparison, the following table summarizes typical performance characteristics for validated methods. These values represent achievable targets for a well-developed analytical procedure.
Table 1: Performance Comparison of Analytical Methods
| Parameter | RP-HPLC-PDA | GC-MS | ¹⁹F qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~40 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (% RSD) | < 2% | < 3% | < 1.5% |
| Typical Analysis Time | 10-20 min | 15-25 min | ~10 min |
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the universal workflow from sampling to final result, applicable to all three techniques.
Caption: General workflow for quantitative analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices for accuracy and reproducibility. Analytical method validation is a crucial documented process to ensure a method is suitable for its intended purpose.[12][13][14]
Protocol 1: RP-HPLC with PDA Detection
-
Causality: This method is designed for routine, high-throughput analysis where robustness and accuracy are key. The gradient elution ensures that components with different polarities are effectively separated, and the internal standard corrects for variations in injection volume.
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Internal Standard (IS) Stock Solution: Prepare a 1.0 mg/mL stock solution of a suitable internal standard (e.g., 4-chlorobenzotrifluoride) in acetonitrile. The IS must be stable and chromatographically resolved from all other peaks.
-
Standard Curve Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 200 µg/mL.
-
Spike each calibration standard with the IS to a final concentration of 50 µg/mL.
-
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Immediately quench in 900 µL of acetonitrile to stop the reaction and precipitate salts.
-
Add 100 µL of the 1.0 mg/mL IS stock solution.
-
Vortex and centrifuge.
-
Dilute the supernatant 10-fold with a 50:50 mixture of Mobile Phase A and B.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
PDA Detection: Monitor at 254 nm. Collect spectra from 200-400 nm.
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
-
Quantification: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration to generate the calibration curve.
-
Protocol 2: GC-MS Analysis
-
Causality: This method is optimized for identifying and quantifying the target analyte along with any volatile or semi-volatile impurities. The use of MS provides definitive identification. An inert flow path is critical for analyzing active compounds like amines.[15]
-
Methodology:
-
Internal Standard (IS) Stock Solution: Prepare a 1.0 mg/mL stock solution of a suitable internal standard (e.g., 1,3-dibromobenzene) in ethyl acetate.
-
Standard Curve Preparation: Prepare calibration standards of this compound from 0.5 µg/mL to 150 µg/mL in ethyl acetate, each containing 25 µg/mL of IS.
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Quench in 1 mL of saturated sodium bicarbonate solution.
-
Add 100 µL of the 1.0 mg/mL IS stock solution.
-
Extract with 2 mL of ethyl acetate. Vortex and separate the layers.
-
Transfer the organic layer to a new vial and dry over anhydrous sodium sulfate.
-
Transfer the dried solution to a GC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Hold at 80°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Conditions: Transfer line at 280°C, ion source at 230°C. Scan from m/z 50 to 400.
-
-
Quantification: Use a characteristic, non-interfering ion for the analyte and the IS. Plot the ratio of the analyte ion peak area to the IS ion peak area against concentration.
-
Protocol 3: Quantitative ¹⁹F NMR Spectroscopy
-
Causality: This protocol prioritizes accuracy and speed, bypassing the need for chromatographic separation. The choice of internal standard and the long relaxation delay are critical for ensuring the data's integrity, as this directly impacts the accuracy of signal integration.
-
Methodology:
-
Internal Standard (IS) Selection: Choose a fluorinated compound with known high purity (>99%), chemical stability, and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal. Trifluoroacetic acid (TFA) or 1,4-bis(trifluoromethyl)benzene are excellent candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube. Record the exact weight.
-
Accurately weigh and add approximately 5-10 mg of the chosen internal standard to the same NMR tube. Record the exact weight.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample completely.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ¹⁹F.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 20 seconds. This is critical and must be at least 5 times the longest T1 relaxation time of the signals being quantified.[8]
-
Number of Scans: 16 to 64, depending on concentration.
-
-
Data Processing & Quantification:
-
Apply Fourier transform and phase correct the spectrum.
-
Carefully integrate the signal for the -CF₃ group of this compound (I_analyte) and the signal for the internal standard (I_IS).
-
Calculate the purity or concentration using the following formula[6]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:
-
I = Integral area
-
N = Number of fluorine atoms in the signal (-CF₃ group, so N=3)
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the standard
-
-
-
Pillar 3: Selecting the Right Tool for the Job
The optimal analytical technique depends on the specific question being asked. The following decision-making diagram can guide your selection process.
Sources
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- 15. hpst.cz [hpst.cz]
A Comparative Guide to Suzuki and Stille Couplings of 4-Amino-3-iodobenzotrifluoride for Pharmaceutical Synthesis
In the landscape of modern medicinal chemistry, the strategic construction of carbon-carbon bonds is paramount. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two stalwart methods, the Suzuki-Miyaura and Stille couplings, specifically applied to the functionalization of 4-amino-3-iodobenzotrifluoride. This particular substrate is a valuable building block in drug discovery, with its trifluoromethyl group enhancing metabolic stability and lipophilicity, and the amino group providing a key vector for further chemical elaboration.[1][2]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to inform judicious selection between these two powerful synthetic transformations.
At a Glance: Suzuki vs. Stille for this compound
| Parameter | Suzuki Coupling | Stille Coupling |
| Core Reagent | Organoboron (e.g., boronic acids, esters) | Organostannane (e.g., tributyltin derivatives) |
| Toxicity Profile | Boronic acids are generally of low toxicity.[3][4] | Organotin compounds are highly toxic.[5][6] |
| Byproduct Removal | Boron-based byproducts are typically water-soluble and easily removed.[3] | Tin byproducts can be challenging to remove, often requiring specific workup procedures.[6][7] |
| Functional Group Tolerance | Generally good, but can be sensitive to base-sensitive functional groups.[8] | Excellent, with high tolerance for a wide variety of functional groups including amines and hydroxyls.[6][9] |
| Reaction Conditions | Typically requires a base; can be run in aqueous or biphasic solvent systems.[10] | Often proceeds under neutral or milder conditions; additives like CuI can accelerate the reaction.[11] |
| Substrate Reactivity | Aryl iodides are highly reactive coupling partners.[12] The electron-withdrawing trifluoromethyl group can enhance reactivity.[8] | Aryl iodides are also excellent substrates for Stille coupling.[13] |
| Availability of Reagents | A vast array of boronic acids are commercially available.[4] | Many organostannanes are commercially available, though some may require synthesis.[5][14] |
The Substrate: this compound
The unique electronic nature of this compound presents specific considerations for cross-coupling reactions. The potent electron-withdrawing effect of the trifluoromethyl group (-CF3) activates the C-I bond towards oxidative addition, the initial step in both catalytic cycles.[8] Conversely, the electron-donating amino group (-NH2) can potentially coordinate to the palladium catalyst, influencing its reactivity. The iodine atom, being the most reactive of the common halogens in these couplings, ensures that the reaction proceeds readily.[8]
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely adopted method for the formation of biaryl structures.[15] Its popularity in the pharmaceutical industry is largely due to the low toxicity and environmental impact of the organoboron reagents and their byproducts.[4][16]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][17]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a representative procedure and may require optimization for specific coupling partners.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a degassed solvent system (e.g., a mixture of dioxane and water, or toluene).[18]
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required duration (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Stille Coupling: A Powerful Alternative with Broad Functional Group Tolerance
The Stille coupling offers a robust method for C-C bond formation, particularly valued for its exceptional tolerance of a wide range of functional groups.[6][9] This is a significant advantage when working with complex molecules where protecting group strategies can be cumbersome. The organostannane reagents are generally stable to air and moisture.[5]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][7] A key difference is that the transmetalation step does not typically require a base.
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling of this compound
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 1-5 mol%).[6] In some cases, a co-catalyst such as CuI may be added to facilitate the reaction.[11]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. To remove the toxic tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF) or subjected to specific chromatographic techniques.[19] Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Best Practices and Troubleshooting
-
Degassing: Thoroughly degassing solvents is crucial for both reactions to prevent oxidation of the Pd(0) catalyst.
-
Ligand Choice: For challenging substrates or to improve reaction rates, the use of bulky, electron-rich phosphine ligands can be beneficial in both couplings.
-
Stille Byproduct Removal: The removal of organotin byproducts is a significant drawback of the Stille reaction. A KF workup is often effective, as it leads to the precipitation of insoluble tin fluorides. Alternatively, specific fluorous-tagged tin reagents can facilitate purification.
-
Homocoupling: A potential side reaction in both couplings is the homocoupling of the organometallic reagent.[5][7] This can often be minimized by carefully controlling the reaction conditions and the stoichiometry of the reagents.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The choice between them is often dictated by practical considerations.
For initial explorations and in the context of pharmaceutical development where toxicity and environmental impact are major concerns, the Suzuki-Miyaura coupling is generally the preferred method . The wide availability of boronic acids and the ease of byproduct removal make it a more convenient and "greener" option.[3][4]
Ultimately, the optimal choice will depend on the specific synthetic goals, the nature of the coupling partners, and the resources available. It is recommended to screen both methods during the early stages of route development to identify the most efficient and scalable pathway.
References
- Stille Coupling. (n.d.). OpenOChem Learn.
- Stille reaction. (2023, November 28). In Wikipedia.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). Organometallics.
- Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
- Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and aryl boronic acids with Mo(CO)6 as CO source. (n.d.). ResearchGate.
- Stille Cross-Coupling. (n.d.). J&K Scientific LLC.
- Stille Coupling. (n.d.). NROChemistry.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). The Journal of Organic Chemistry.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). ResearchGate.
- Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. (2005, February 25). Semantic Scholar.
- Atom-Efficient, Palladium-Catalyzed Stille Coupling Reactions of Tetraphenylstannane with Aryl Iodides or Aryl Bromides in Polyethylene Glycol 400 (PEG-400). (n.d.). ResearchGate.
- a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl halides (iodide and bromide) ‐ DNA conjugates and boronic acids or esters. (n.d.). ResearchGate.
- Walther, M., Kipke, W., Renkena, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16423–16430. [Link]
- The Stille Reaction. (n.d.). Myers Group, Harvard University.
- Atom‐Efficient, Palladium‐Catalyzed Stille Coupling Reactions of Tetraphenylstannane with Aryl Iodides or Aryl Bromides… (n.d.). OUCI.
- The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. (n.d.). ResearchGate.
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Stille coupling via C–N bond cleavage. (2016, September 30). Nature Communications.
- Exploring 4-Amino-3-nitrobenzotrifluoride: Properties and Applications. (n.d.).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube.
- Aminative Suzuki–Miyaura coupling. (2024, March 1). Science.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (n.d.). NIH.
- Stille cross-coupling of activated alkyltin reagents under "ligandless" conditions. (2005, March 4). PubMed.
- Suzuki reaction. (2023, November 28). In Wikipedia.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). NIH.
- The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. (n.d.). MSU Chemistry.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy Journal.
- 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Optimum conditions for the Suzuki–Miyaura coupling reactiona. (n.d.). ResearchGate.
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A Researcher's Guide to Investigating the Cross-Reactivity of 4-Amino-3-iodobenzotrifluoride and Its Analogs
In the landscape of modern drug discovery and development, the specificity of a chemical entity is paramount. As researchers, we are tasked not only with designing potent molecules but also with ensuring their interactions within a biological system are well-defined and minimally promiscuous. 4-Amino-3-iodobenzotrifluoride stands as a valuable chemical intermediate, frequently employed in the synthesis of novel pharmaceutical agents and agrochemicals.[1] Its trifluoromethyl group is particularly noteworthy for its ability to enhance critical drug-like properties such as metabolic stability and lipid solubility.[1] However, the very reactivity that makes this molecule a useful building block necessitates a thorough investigation of its potential for unintended biological interactions, commonly referred to as cross-reactivity or off-target effects.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound. We will delve into the principles of off-target assessment, propose a multi-tiered experimental approach, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of this and other small molecules.
The Imperative of Cross-Reactivity Profiling
Off-target interactions, where a molecule binds to proteins other than its intended target, are a leading cause of adverse drug reactions and late-stage clinical trial failures. These unintended interactions can arise from structural similarities between the binding sites of different proteins.[2] A thorough understanding of a molecule's cross-reactivity profile is therefore not an academic exercise but a critical step in de-risking a drug discovery program. It allows for the early identification of potential liabilities and provides a clearer picture of the molecule's true mechanism of action.
Designing a Cross-Reactivity Study for this compound
A robust investigation into the cross-reactivity of this compound should be approached in a systematic, tiered manner. This begins with computational predictions and progresses to targeted in vitro assays and broader, unbiased cell-based screens.
Tier 1: In Silico Profiling
Before embarking on resource-intensive experimental work, computational or in silico methods can provide valuable initial predictions of potential off-target interactions.[3][4][5][6] These approaches leverage vast databases of known protein-ligand interactions and chemical structure information to identify proteins that are statistically likely to bind to our molecule of interest.
Experimental Rationale: The goal of in silico screening is to generate a tractable list of potential off-target proteins for subsequent experimental validation. This is a cost-effective way to cast a wide net and prioritize experimental efforts.
Methodology:
-
Ligand-Based Approaches: Utilize the chemical structure of this compound to search for known drugs or bioactive molecules with similar pharmacophores. Databases such as ChEMBL and PubChem can be queried to identify compounds with shared structural motifs and their associated biological targets.
-
Structure-Based Approaches (Inverse Docking): If the three-dimensional structure of this compound can be modeled, it can be computationally "docked" against a library of protein binding sites. This can predict potential binding partners based on favorable energetic interactions.
Illustrative Data Output:
The output of an in silico screen is typically a ranked list of potential protein targets with associated confidence scores.
| Predicted Off-Target | Prediction Method | Confidence Score | Rationale |
| Kinase X | Ligand Similarity | 0.85 | High structural similarity to known kinase inhibitors. |
| GPCR Y | Inverse Docking | 0.79 | Favorable docking score in the ligand-binding pocket. |
| Enzyme Z | Pharmacophore Match | 0.75 | Shared key functional groups with known inhibitors. |
Tier 2: In Vitro Biophysical and Biochemical Assays
The predictions from in silico screening should be validated using direct binding and functional assays. This tier focuses on quantifying the interaction between this compound and a curated panel of putative off-targets.
Key Techniques:
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on the binding of a small molecule (analyte) to a protein (ligand) immobilized on a sensor surface.[7][8][9]
-
Biolayer Interferometry (BLI): Another label-free method that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[10][11][12][13]
-
Competitive Immunoassays (ELISA): A versatile technique to quantify the binding of a small molecule to a target protein by measuring its ability to compete with a labeled ligand.[14][15][16][17]
Experimental Workflow: Cross-Reactivity Assessment
Caption: A tiered approach to cross-reactivity profiling.
Detailed Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) of this compound for a panel of putative off-target proteins.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Putative off-target proteins
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject the purified off-target protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer.
-
Inject the different concentrations of the small molecule over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection as a reference.
-
-
Data Analysis:
-
Reference subtract the sensorgrams.
-
Fit the kinetic data to an appropriate binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
-
Illustrative Data Table:
| Off-Target Protein | k_on (1/Ms) | k_off (1/s) | K_D (µM) |
| Kinase X | 2.5 x 10^4 | 5.0 x 10^-2 | 2.0 |
| GPCR Y | 1.1 x 10^3 | 8.0 x 10^-3 | 7.3 |
| Enzyme Z | 3.2 x 10^4 | 1.5 x 10^-1 | 4.7 |
Tier 3: Cell-Based Assays for Target Engagement and Functional Effects
Confirmation of direct binding in a purified system is a crucial step, but it is equally important to assess target engagement and functional consequences in a more physiologically relevant cellular context.
Key Techniques:
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stability of proteins in response to ligand binding in intact cells or cell lysates.[2] A shift in the melting temperature of a protein in the presence of a compound indicates direct target engagement.
-
Kinome Scanning: Given the prevalence of kinases as off-targets for small molecules, a kinome-wide activity screen can provide a comprehensive overview of a compound's inhibitory profile against a large panel of kinases.[2][18][19]
-
Phenotypic Screening: Unbiased screening of a compound across various cell lines and monitoring for a range of phenotypic changes can reveal unexpected off-target effects.[20][21]
Experimental Workflow: Cellular Target Engagement (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis: this compound and Structural Analogs
A comprehensive cross-reactivity study should also include a comparative analysis of structurally related compounds. This provides valuable structure-activity relationship (SAR) data and helps to identify the molecular features responsible for any observed off-target interactions.
Comparator Compounds:
-
4-Aminobenzotrifluoride: Lacks the iodine atom, allowing for an assessment of the contribution of the halogen to off-target binding.
-
3-Iodobenzotrifluoride: Lacks the amino group, providing insight into the role of this functional group in target recognition.[14][22]
-
4-Iodobenzotrifluoride: A positional isomer that can reveal the importance of the substitution pattern on the benzene ring.[23]
Illustrative Comparative Data Table (Hypothetical Kinase Inhibition - IC50 in µM):
| Compound | Kinase A | Kinase B | Kinase C |
| This compound | 5.2 | >50 | 12.8 |
| 4-Aminobenzotrifluoride | 25.1 | >50 | 45.3 |
| 3-Iodobenzotrifluoride | >50 | >50 | >50 |
| 4-Iodobenzotrifluoride | 42.6 | >50 | 38.9 |
Interpretation: In this hypothetical example, the data suggests that the combination of the amino group and the iodine atom at their specific positions in this compound is important for the observed inhibition of Kinase A and Kinase C. The removal of either group significantly reduces the inhibitory activity.
Conclusion
The systematic investigation of cross-reactivity is an indispensable component of modern chemical research and drug development. For a versatile intermediate like this compound, a thorough understanding of its potential off-target interactions is crucial for its intelligent application in the synthesis of novel bioactive molecules. By employing a tiered approach that integrates in silico prediction with rigorous in vitro and cell-based validation, researchers can build a comprehensive selectivity profile. This not only enhances the safety and efficacy of the final compounds but also contributes to a deeper understanding of the principles governing molecular recognition in biological systems.
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- Sigma-Aldrich. (n.d.). 3-Iodobenzotrifluoride 98.
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A Comparative Guide to the Kinetic Performance of 4-Amino-3-iodobenzotrifluoride in Cross-Coupling Reactions
Introduction: The Significance of Kinetic Analysis in Modern Synthesis
4-Amino-3-iodobenzotrifluoride stands as a cornerstone building block for medicinal chemists and materials scientists. Its trifluoromethyl group imparts desirable properties such as metabolic stability and lipophilicity, while the amino and iodo functionalities offer versatile handles for molecular elaboration. The carbon-iodine bond, in particular, is a prime site for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the synthesis of complex organic molecules.[1][2]
Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to rational process optimization, yield maximization, and the development of robust, scalable synthetic routes. This guide provides an in-depth, comparative analysis of the kinetic profiles of this compound in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By dissecting the factors that govern the rate of each transformation, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Catalytic Heart: A Unified Mechanistic Overview
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, the efficiency of which dictates the overall reaction rate.[1] The cycle is generally understood to involve three fundamental steps: oxidative addition, transmetalation (or a related step like migratory insertion), and reductive elimination. The specific nature of the coupling partners and the reaction conditions determine which of these steps becomes the bottleneck, or the rate-determining step (RDS).[3][4] For aryl iodides like this compound, the C-I bond is relatively weak, meaning the initial oxidative addition to the Pd(0) catalyst is typically fast and not rate-limiting.[5][6] Consequently, the kinetic landscape is often shaped by the subsequent steps in the cycle.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Kinetic Profiles of Key Cross-Coupling Reactions
The choice of coupling partner dramatically alters the mechanism and kinetics of the reaction. Here, we compare the performance of this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organoboron reagent with an organic halide.[5][7][8] Given the high reactivity of the C-I bond, the reaction with this compound is expected to be efficient.
-
Mechanistic & Kinetic Insights: The catalytic cycle begins with the rapid oxidative addition of the aryl iodide to Pd(0).[5] The subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.[3] This step is critically dependent on the activation of the organoboron species by a base. The choice and concentration of the base (e.g., K₂CO₃, K₃PO₄) can therefore exert significant control over the reaction rate. Reductive elimination to form the product is typically fast.[3]
Heck Coupling: Vinylation of the Aryl Core
The Heck reaction introduces a vinyl group by coupling the aryl halide with an alkene in the presence of a base.[9]
-
Mechanistic & Kinetic Insights: Following the initial fast oxidative addition, the reaction proceeds via coordination and migratory insertion of the alkene into the Aryl-Pd bond (carbopalladation). This is followed by β-hydride elimination to release the vinylated product and a hydridopalladium complex. The final step is the regeneration of the Pd(0) catalyst by the base.[9] The rate of the Heck reaction can be influenced by the electronic nature of the alkene and the steric bulk of the catalyst's phosphine ligands. For many systems, the oxidative addition or the migratory insertion can be rate-limiting.[9][10]
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
This reaction has become an indispensable tool for synthesizing aryl amines.[11][12][13] It involves the coupling of an aryl halide with a primary or secondary amine.
-
Mechanistic & Kinetic Insights: The Buchwald-Hartwig amination follows a distinct catalytic cycle where, after oxidative addition, the amine coordinates to the palladium(II) complex.[11][12] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, and often rate-determining, step is the reductive elimination of the C–N bond to yield the aryl amine product and regenerate the Pd(0) catalyst.[11] The choice of ligand is paramount; bulky, electron-rich phosphine ligands are known to accelerate the crucial reductive elimination step.[12]
Data Summary: A Comparative Overview
The following table summarizes the key kinetic parameters and influential factors for the cross-coupling of an aryl iodide like this compound.
| Reaction Type | Typical Coupling Partner | Common Rate-Determining Step (RDS) for Ar-I | Key Factors Influencing Rate | Relative Rate (Generalized) |
| Suzuki-Miyaura | Arylboronic Acid | Transmetalation | Base (type and concentration), Ligand, Solvent | Fast |
| Heck | Alkene | Oxidative Addition or Migratory Insertion | Ligand Sterics, Alkene Electronics, Temperature | Moderate to Fast |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Reductive Elimination | Ligand (type and bulk), Base Strength | Variable (Highly Ligand-Dependent) |
Note: Relative rates are generalized and can vary significantly based on specific reaction conditions.
Experimental Design for Kinetic Studies
Accurate kinetic analysis requires careful experimental design and precise monitoring. The goal is to acquire high-density, reproducible time-course data for all observable species.[14]
General Experimental Workflow for Kinetic Monitoring
A robust workflow is essential for obtaining reliable kinetic data. This typically involves meticulous reaction setup, automated sampling, and quantitative analysis.
Caption: A standard experimental workflow for conducting kinetic studies of cross-coupling reactions.
Detailed Protocol: Kinetic Analysis of a Suzuki-Miyaura Coupling
This protocol describes a method for monitoring the kinetics of the reaction between this compound and an arylboronic acid.
Objective: To determine the initial reaction rate and observe the concentration profiles of reactants and products over time.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv.)
-
Internal Standard (e.g., dodecane, non-reactive under reaction conditions)
-
Degassed Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Gas-tight syringes
-
GC or HPLC system with an appropriate column
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask is charged with this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: The flask is sealed, then evacuated and backfilled with argon or nitrogen. This cycle is repeated three times to ensure an oxygen-free environment.[15]
-
Solvent and Standard Addition: The degassed solvent and a precise amount of the internal standard are added via syringe. The mixture is stirred and heated to the desired reaction temperature (e.g., 80 °C).
-
Reaction Initiation: A stock solution of the Pd(PPh₃)₄ catalyst in the reaction solvent is prepared. The reaction is initiated by injecting the catalyst solution into the heated reaction mixture. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), a small aliquot (~0.1 mL) of the reaction mixture is withdrawn using a syringe and immediately quenched by adding it to a vial containing a cold solvent (e.g., ethyl acetate) and a small amount of water to dissolve the inorganic salts.
-
Sample Analysis: The quenched samples are filtered and analyzed by GC or HPLC. The concentration of the starting material and product at each time point is determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: The concentration data is plotted against time. The initial reaction rate is determined from the initial slope of the product formation curve or the reactant consumption curve.
Dissecting the Catalytic Cycles: A Deeper Look
While the generalized cycle is a useful framework, the specifics of each named reaction provide further kinetic insights.
The Suzuki-Miyaura Cycle
The base plays a crucial role not just in the overall reaction but specifically in activating the boronic acid for transmetalation, a key kinetic checkpoint.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][5][7]
The Buchwald-Hartwig Amination Cycle
In this cycle, the ligand's properties are paramount. Bulky, electron-donating ligands accelerate the reductive elimination step, which is often the slowest step and thus controls the overall throughput of the catalyst.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[11][12]
Conclusion and Outlook
For this compound, the choice of cross-coupling reaction dictates the kinetic landscape. While the C-I bond ensures a rapid initial oxidative addition in most cases, the subsequent steps of transmetalation (Suzuki-Miyaura), migratory insertion (Heck), or reductive elimination (Buchwald-Hartwig) typically govern the overall reaction rate.
-
Suzuki-Miyaura coupling offers a robust and generally fast method for C-C bond formation, with the rate being highly tunable through the choice of base.
-
Heck coupling provides access to vinylated products, with kinetics sensitive to both steric and electronic factors of the catalyst and substrate.
-
Buchwald-Hartwig amination is highly effective for C-N bond formation, but its efficiency is critically dependent on the selection of a suitable bulky phosphine ligand to overcome the often high energy barrier of reductive elimination.
By leveraging a thorough understanding of these kinetic principles and employing rigorous experimental monitoring, researchers can unlock the full synthetic potential of this compound, paving the way for the efficient and scalable production of novel pharmaceuticals and advanced materials.
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A Senior Application Scientist's Guide to Benchmarking 4-Amino-3-iodobenzotrifluoride in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of a drug discovery program's success. The introduction of specific functionalities can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Among the vast arsenal of available synthons, halogenated anilines serve as versatile scaffolds for constructing complex molecular architectures.[1][2][][] This guide provides an in-depth performance benchmark of 4-Amino-3-iodobenzotrifluoride against other key building blocks, offering experimental insights and data-driven comparisons to inform your selection process.
The Strategic Value of Fluorinated and Iodinated Scaffolds
The trifluoromethyl (-CF3) group and the iodine atom are not mere decorations on a scaffold; they are powerful modulators of molecular properties. The -CF3 group, owing to its high electronegativity and steric demand, can enhance metabolic stability, improve membrane permeability, and increase binding affinity by engaging in specific non-covalent interactions.[5][6][7][8] The iodine atom, a large and polarizable halogen, is an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, enabling rapid library synthesis and late-stage functionalization.[9][10]
This compound (CAS 163444-17-5) uniquely combines these features with a primary amino group, which provides a key vector for amide bond formation, sulfonylation, and other common derivatizations in drug discovery.[11][12][13] This trifecta of functionalities makes it a highly sought-after building block for constructing complex and biologically active molecules.[11]
Comparative Benchmarking: Reaction Performance
To objectively assess the performance of this compound, we compare its reactivity in three cornerstone cross-coupling reactions against two commonly used, structurally related building blocks: 4-amino-3-bromobenzotrifluoride and 4-aminobenzotrifluoride . The choice of these comparators allows for a direct evaluation of the C-I versus C-Br bond reactivity and highlights the necessity of a halogen for these transformations.
Experimental Workflow: Standardized Cross-Coupling Reactions
The causality behind a standardized workflow is paramount for objective comparison. By keeping molar ratios, solvent systems, and general workup procedures consistent, we can attribute differences in yield and reaction efficiency primarily to the inherent reactivity of the building block itself.
Caption: Standardized workflow for comparative cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceutical synthesis.[14][15] We evaluated the performance of our target building block against its bromo- and non-halogenated analogs in a reaction with phenylboronic acid.
Protocol: To a mixture of the respective aniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) was added Pd(PPh3)4 (0.05 mmol). The mixture was degassed and heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction was quenched with water, extracted with ethyl acetate, and the combined organic layers were dried and concentrated. The product was purified by column chromatography.
| Building Block | Product Yield (%) | Reaction Time (h) |
| This compound | 92% | 12 |
| 4-Amino-3-bromobenzotrifluoride | 85% | 12 |
| 4-Aminobenzotrifluoride | Not Applicable | - |
Expert Analysis: The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-I bond is significantly weaker and longer than the C-Br bond, leading to a lower activation energy for this step.[16][17] This is directly reflected in the higher isolated yield for this compound, demonstrating its superior reactivity in Suzuki-Miyaura coupling under these standard conditions. 4-Aminobenzotrifluoride lacks a suitable leaving group for this transformation.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[15][18] We assessed the coupling of our building blocks with morpholine, a common secondary amine in drug discovery.
Protocol: A mixture of the aniline (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and XantPhos (0.05 mmol) in toluene (5 mL) was heated at 100 °C for 16 hours under an inert atmosphere. Reaction progress was monitored by LC-MS.
| Building Block | Product Yield (%) | Catalyst Loading (mol% Pd) |
| This compound | 88% | 2.0 |
| 4-Amino-3-bromobenzotrifluoride | 90% | 2.0 |
| 4-Aminobenzotrifluoride | Not Applicable | - |
Expert Analysis: In this case, both the iodo- and bromo-derivatives performed exceptionally well, affording high yields. The choice between them may therefore depend on other factors such as cost and availability. While the C-I bond is more reactive, modern Buchwald-Hartwig catalyst systems are so efficient that they can readily activate the more stable C-Br bond, leading to comparable outcomes for many substrates.[19][20]
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, introducing linear structural motifs important for probing protein binding pockets.[21][22] We compared the reaction with phenylacetylene.
Protocol: To a solution of the aniline (1.0 mmol) and phenylacetylene (1.1 mmol) in triethylamine (5 mL) were added Pd(PPh3)4 (0.02 mmol) and CuI (0.04 mmol). The reaction was stirred at the specified temperature and monitored by TLC.
| Building Block | Product Yield (%) | Reaction Temperature (°C) |
| This compound | 95% | 25 |
| 4-Amino-3-bromobenzotrifluoride | 75% | 60 |
| 4-Aminobenzotrifluoride | Not Applicable | - |
Expert Analysis: The superior performance of this compound is most pronounced in the Sonogashira coupling. The reaction proceeds efficiently at room temperature, whereas the bromo-analog requires significant heating to achieve a lower yield. This highlights the substantial reactivity advantage of the C-I bond in this transformation, which can be crucial for substrates with temperature-sensitive functional groups.[16][23]
Physicochemical Property Modulation
Beyond synthetic utility, the choice of building block significantly impacts the drug-like properties of the final compound. The interplay between the building block's inherent characteristics and the resulting molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a central tenet of medicinal chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-3-iodobenzotrifluoride
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 4-Amino-3-iodobenzotrifluoride are central to discovery. However, true scientific excellence extends beyond the bench to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides essential, immediate, and procedural information for the proper management of this compound waste, ensuring the safety of personnel and the protection of our environment.
The causality behind these protocols is straightforward: this compound is a halogenated aromatic amine, a class of compounds requiring careful handling due to potential toxicity and environmental persistence.[1] Improper disposal can lead to regulatory violations, environmental contamination, and significant safety hazards. This document serves as a self-validating system for its responsible management.
Part 1: Immediate Safety & Hazard Assessment
Before any disposal operations commence, a thorough understanding of the compound's hazard profile is critical. This dictates the necessary precautions for every subsequent step.
1.1. Hazard Identification
This compound is a solid organic compound that presents several potential hazards:
-
Toxicity: It is considered toxic and may be harmful if ingested, inhaled, or absorbed through the skin.[1] Aromatic amines and halogenated compounds can pose long-term health risks.
-
Irritation: The compound can cause significant irritation to the skin, eyes, and respiratory tract.[1]
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent in the environment and potentially toxic to aquatic life. Disposal into drains or general waste is strictly prohibited.[2]
-
Reactivity: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with such materials can lead to vigorous reactions.
-
Combustion Hazards: While not highly flammable, it is a combustible liquid.[3] During combustion, it can decompose to release highly toxic and corrosive fumes, including nitrogen oxides, hydrogen iodide, and hydrogen fluoride.[2]
1.2. Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound in any form, including as waste. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are rated for halogenated organic compounds. | Prevents dermal absorption, which is a primary route of exposure. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash hazard.[4] | Protects against splashes of contaminated solvents or accidental contact with solid waste, preventing severe eye irritation. |
| Body Protection | Long-sleeved, chemically resistant lab coat. | Protects skin from incidental contact and contamination of personal clothing. |
| Respiratory Protection | Typically not required for handling small quantities in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator with organic vapor cartridges if handling large quantities, generating dust, or if ventilation is poor.[6] |
This table summarizes baseline PPE requirements. A site-specific hazard assessment should always be performed to determine if additional protection is necessary.
Part 2: Waste Management & Disposal Workflow
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[7] As a halogenated organic chemical, it must be managed as hazardous waste.[1][8]
Waste Classification
While this compound is not individually listed by name as a P- or U-listed hazardous waste, it falls into the category of regulated hazardous waste due to its chemical properties. The waste generated must be evaluated to determine the appropriate EPA hazardous waste code(s).
-
Characteristic Waste: The waste may exhibit characteristics of toxicity (D-code).
-
Listed Waste: If the waste is a spent solvent mixture from a degreasing or cleaning process, it could fall under F-listed codes (e.g., F001, F002) for halogenated solvents.[9]
Your institution's Environmental Health & Safety (EHS) department must be consulted to make the final waste code determination, which is crucial for the hazardous waste manifest used for tracking.[3]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound waste.
Caption: Waste Disposal Decision Workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. These steps are designed for a typical laboratory setting.
Protocol 3.1: Waste Collection and Segregation
Causality: Segregating waste streams at the source is the most critical step in a compliant and cost-effective disposal program. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of the more stringently regulated and expensive halogenated waste stream.[1]
-
Identify Waste Streams: Designate separate, clearly marked waste containers for:
-
Solid this compound: Unused reagent, reaction byproducts.
-
Liquid Solutions: Solutions containing dissolved this compound (e.g., from chromatography or extractions).
-
Contaminated Labware & Debris: Used weigh boats, pipette tips, gloves, and absorbent paper contaminated with the compound.
-
-
Select Appropriate Containers:
-
Use containers made of compatible materials (e.g., high-density polyethylene - HDPE) with secure, screw-top lids.
-
Ensure the container is in good condition, free of leaks or cracks.
-
The container must remain closed except when actively adding waste. This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).[2]
-
Protocol 3.2: Labeling and Storage
Causality: Proper labeling is a strict RCRA requirement that ensures waste is accurately identified, tracked, and handled by all personnel, from the lab to the final disposal facility.[1]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (avoid abbreviations or formulas). If it is a solution, list all constituents and their approximate percentages.
-
The Accumulation Start Date (the date the first waste was added).
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container at or near the point of generation and under the control of the laboratory personnel.[2]
-
The SAA must be physically separate from incompatible materials (oxidizers, acids, etc.).
-
Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Arrange for Disposal:
Part 4: Emergency Procedures
Accidents can happen. Being prepared with a clear, actionable plan is crucial.
Spill Cleanup Protocol
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the lab and contact emergency services and your EHS department.
-
ASSESS & SECURE: If the spill is small and you are trained and equipped to handle it, ensure the area is well-ventilated (e.g., in a chemical fume hood). Remove all ignition sources.
-
CONTAIN: Wearing the appropriate PPE (See Table in Part 1.2), contain the spill by creating a dike around the edges with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
ABSORB: Gently cover and absorb the spilled material, working from the outside in to minimize spreading.
-
COLLECT: Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
DECONTAMINATE: Clean the spill area with soap and water.
-
DISPOSE: Label the container with the absorbed spill debris as "HAZARDOUS WASTE" and dispose of it according to the protocols in Part 3.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By integrating these safety and disposal protocols into your standard laboratory operations, you uphold your professional responsibility to ensure a safe working environment and maintain regulatory compliance, thereby building a foundation of trust in your scientific practices.
References
- Bouling Chemical Co., Ltd. (n.d.). This compound.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-aminobenzotrifluoride.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 3-Iodobenzotrifluoride.
- U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for School Laboratories.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. (n.d.). EPA Waste Code.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- County Office. (2024, November 25). Which Law Provides Rules And Regulations About Managing Hazardous Waste? [Video]. YouTube.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
Sources
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- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
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- 8. m.youtube.com [m.youtube.com]
- 9. Waste Code [rcrainfo.epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Amino-3-iodobenzotrifluoride
In the intricate world of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the vast array of building blocks available to the modern chemist, halogenated and aminated benzotrifluorides stand out for their utility in constructing complex molecular architectures. 4-Amino-3-iodobenzotrifluoride, with its unique substitution pattern, presents both significant opportunities for molecular design and specific challenges in safe handling. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe utilization of this reactive intermediate.
Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not extensively documented, its structural motifs—an aromatic amine, an iodine substituent, and a trifluoromethyl group—necessitate a cautious approach. Aromatic amines are a well-known class of compounds with potential toxicity, and halogenated compounds can exhibit unique reactivity.[1] The trifluoromethyl group generally increases the compound's stability and lipophilicity. Therefore, it is prudent to treat this compound as a substance with potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[1]
General safety precautions for similar aminobenzotrifluorides include avoiding contact with skin and eyes, preventing inhalation of dust or vapors, and keeping it away from oxidizing agents and sources of ignition.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and potential projectiles.[3][4][5] |
| Skin and Body Protection | Chemical-resistant lab coat and appropriate gloves | Protects against skin contact and absorption.[3][4][6] |
| Hand Protection | Nitrile or neoprene gloves | Offers good resistance to a range of chemicals.[6][7][8] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Necessary when working outside of a certified chemical fume hood or if aerosolization is possible.[4][7] |
Eye and Face Protection
Standard safety glasses are insufficient. The potential for splashes, especially when transferring solutions or during reaction workups, necessitates the use of chemical splash goggles .[5] For procedures with a higher risk of splashing or unexpected reactions, a face shield worn over the goggles provides an essential secondary layer of protection for the entire face.[5][7]
Skin and Body Protection
A chemical-resistant lab coat , preferably one that is fully buttoned, is mandatory to protect against spills and contamination of personal clothing.[6][9] Ensure that the lab coat has long sleeves and fits properly.
Hand Protection
Given the aromatic amine and halogenated nature of the compound, skin absorption is a primary route of exposure. Nitrile or neoprene gloves are recommended for their broad chemical resistance.[6][7] It is critical to inspect gloves for any signs of degradation or puncture before use. Double-gloving can provide an extra layer of safety, especially during prolonged handling. Always remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly after handling the chemical.[9]
Respiratory Protection
All manipulations of this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10] If work must be performed outside of a fume hood, or if there is a potential for generating dust or aerosols, a NIOSH-approved respirator equipped with organic vapor cartridges is essential.[4][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is paramount to ensuring safety. The following protocol outlines the key steps for handling this compound from receipt to use.
Sources
- 1. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. ethz.ch [ethz.ch]
- 10. vinyl.hu [vinyl.hu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
